4-Methyl-5-(4-methylphenyl)thiophene-2-carboxylic acid
Description
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Properties
IUPAC Name |
4-methyl-5-(4-methylphenyl)thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2S/c1-8-3-5-10(6-4-8)12-9(2)7-11(16-12)13(14)15/h3-7H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HULPUUKNFULTMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=C(S2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201211612 | |
| Record name | 4-Methyl-5-(4-methylphenyl)-2-thiophenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201211612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832737-68-5 | |
| Record name | 4-Methyl-5-(4-methylphenyl)-2-thiophenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832737-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-5-(4-methylphenyl)-2-thiophenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201211612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 4-Methyl-5-(4-methylphenyl)thiophene-2-carboxylic acid
Abstract
This technical guide provides an in-depth exploration of the synthesis and characterization of 4-Methyl-5-(4-methylphenyl)thiophene-2-carboxylic acid, a substituted thiophene derivative with significant potential in medicinal chemistry and materials science. Thiophene-based scaffolds are integral to the development of numerous therapeutic agents, owing to their unique physicochemical properties that can enhance biological activity and pharmacokinetic profiles.[1][2][3] This document offers a detailed, field-proven synthetic protocol, a thorough analysis of the underlying reaction mechanisms, and a comprehensive guide to the analytical techniques required for the unambiguous structural elucidation and purity assessment of the title compound. This guide is intended for researchers, scientists, and professionals in drug development, providing them with the critical knowledge to successfully synthesize and characterize this valuable chemical entity.
Introduction: The Significance of Thiophene Scaffolds in Modern Chemistry
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in medicinal chemistry.[3] Its structural resemblance to a benzene ring, coupled with its distinct electronic properties, allows it to act as a bioisostere for various functional groups, leading to improved drug-receptor interactions and modified metabolic pathways.[3] Thiophene derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] The specific substitution pattern on the thiophene ring plays a crucial role in modulating the biological efficacy of these compounds. The title compound, this compound, incorporates a carboxylic acid moiety, a common feature in many drugs for enhancing solubility and enabling interactions with biological targets, along with methyl and p-tolyl substituents that can influence its lipophilicity and steric profile.
Strategic Approach to Synthesis
The synthesis of polysubstituted thiophenes can be achieved through various established methodologies, including the Gewald aminothiophene synthesis and the Fiesselmann thiophene synthesis.[4][5][6][7] However, for the specific target molecule, this compound, a robust and versatile approach involves a convergent synthesis strategy. This pathway leverages a key palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling, to construct the C-C bond between the thiophene and phenyl rings. This is followed by functional group manipulations to introduce the carboxylic acid moiety. This approach offers high yields, excellent functional group tolerance, and predictable regioselectivity.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule points to two key building blocks: a suitably functionalized thiophene core and a commercially available arylboronic acid. The carboxylic acid group can be introduced via the hydrolysis of a corresponding ester, which in turn can be formed from a thiophene with a suitable precursor functional group at the 2-position.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This section provides a step-by-step methodology for the synthesis of the title compound. All procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Step 1: Synthesis of 5-Bromo-4-methylthiophene-2-carboxylic acid
-
To a solution of 4-methylthiophene-2-carboxylic acid (1.0 eq) in acetonitrile, add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Synthesis of Methyl 5-bromo-4-methylthiophene-2-carboxylate
-
Dissolve 5-bromo-4-methylthiophene-2-carboxylic acid (1.0 eq) in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the reaction mixture for 6 hours.
-
Monitor the reaction by TLC.
-
After completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be used in the next step without further purification if deemed sufficiently pure by TLC and ¹H NMR.
Step 3: Synthesis of Methyl 4-methyl-5-(4-methylphenyl)thiophene-2-carboxylate
-
In a round-bottom flask, combine methyl 5-bromo-4-methylthiophene-2-carboxylate (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a degassed mixture of toluene and water (4:1).
-
Purge the mixture with argon for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Heat the reaction to 90 °C and stir for 12 hours under an inert atmosphere.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Step 4: Synthesis of this compound
-
Dissolve methyl 4-methyl-5-(4-methylphenyl)thiophene-2-carboxylate (1.0 eq) in a mixture of methanol and water (2:1).
-
Add sodium hydroxide (3.0 eq) and heat the mixture to reflux for 4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the methanol under reduced pressure.
-
Acidify the aqueous solution to pH 2-3 with 1M HCl.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product.
Comprehensive Characterization
Unambiguous characterization of the synthesized this compound is crucial to confirm its identity, purity, and structure. The following analytical techniques are recommended.
Spectroscopic Analysis
| Technique | Expected Observations |
| ¹H NMR | A singlet for the methyl group on the thiophene ring (~2.2-2.4 ppm), a singlet for the methyl group on the phenyl ring (~2.3-2.5 ppm), a singlet for the proton on the thiophene ring (~7.5-7.8 ppm), a doublet for the aromatic protons ortho to the methyl group on the phenyl ring (~7.1-7.3 ppm), a doublet for the aromatic protons meta to the methyl group on the phenyl ring (~7.2-7.4 ppm), and a broad singlet for the carboxylic acid proton (>12 ppm). |
| ¹³C NMR | Signals for the methyl carbons (~15-22 ppm), aromatic and thiophene carbons (~120-150 ppm), and a signal for the carboxylic acid carbon (~165-175 ppm). |
| FT-IR | A broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch for the carboxylic acid (~1680-1710 cm⁻¹), C-H stretches for aromatic and methyl groups (~2850-3100 cm⁻¹), and C=C stretches for the aromatic rings (~1450-1600 cm⁻¹). |
| Mass Spec. | The molecular ion peak [M]+ or [M+H]+ corresponding to the calculated molecular weight of the compound (C₁₃H₁₂O₂S). |
Purity Assessment
| Technique | Method | Acceptance Criteria |
| HPLC | A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% trifluoroacetic acid) gradient. | Purity ≥ 98% |
| Melting Point | Determined using a standard melting point apparatus. | A sharp melting point range of 1-2 °C. |
| Elemental Analysis | Combustion analysis to determine the percentage of C, H, and S. | Within ±0.4% of the theoretical values. |
Conclusion
This technical guide has outlined a comprehensive and reproducible methodology for the synthesis and characterization of this compound. The described synthetic route, centered around a Suzuki-Miyaura cross-coupling reaction, provides a reliable means of accessing this valuable compound. The detailed characterization protocols ensure the confirmation of its chemical identity and purity, which is paramount for its application in research and development, particularly in the fields of medicinal chemistry and materials science. The insights provided herein are intended to empower researchers to confidently synthesize and utilize this and related thiophene derivatives in their scientific endeavors.
References
-
Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100. [Link]
-
Fiesselmann, H. (1956). Eine neue Synthese von Thiophenderivaten. Angewandte Chemie, 68(16), 545-545. [Link]
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Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
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Der Pharma Chemica. (2011). A green chemistry approach to gewald reaction. [Link]
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Arkat USA, Inc. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
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Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review. [Link]
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ResearchGate. (n.d.). Fiesselmann thiophene synthesis. [Link]
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ACS Publications. (2020). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. [Link]
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Organic Chemistry Portal. (2018). Synthesis of Bifunctional Thiophenes via Fiesselmann Condensation of Ynone Trifluoroborate Salts. [Link]
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ResearchGate. (n.d.). Scheme 6. Mechanism of Fiesselmann thiophene synthesis. [Link]
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National Center for Biotechnology Information. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. [Link]
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Farmacia Journal. (2018). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Thiophene Derivatives in Modern Drug Discovery. [Link]
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Semantic Scholar. (2018). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID : SYNTHESIS , STRUCTURE AND ANTIMICROBIAL STUDIES. [Link]
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National Center for Biotechnology Information. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]
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An In-depth Technical Guide to 4-Methyl-5-(4-methylphenyl)thiophene-2-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 4-Methyl-5-(4-methylphenyl)thiophene-2-carboxylic acid (CAS No. 832737-68-5). This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, materials science, and drug development. The guide synthesizes available data on the target molecule and related thiophene derivatives to offer a robust understanding of its characteristics and potential. While specific experimental data for the title compound is limited, this guide leverages established principles and data from analogous structures to provide well-founded predictions and protocols.
Introduction: The Significance of Substituted Thiophenes
Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, renowned for their wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, imparts unique electronic and steric properties to molecules in which it is incorporated. This often leads to enhanced biological activity and novel material characteristics. Substituted thiophene-2-carboxylic acids, in particular, are key intermediates in the synthesis of a variety of bioactive compounds, including anti-inflammatory, antimicrobial, and anticancer agents.[1] The strategic placement of substituents on the thiophene ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. This guide focuses on a specific derivative, this compound, exploring its predicted properties and potential within the broader context of thiophene chemistry.
Molecular Structure and Identification
The foundational step in understanding the properties of any chemical entity is a thorough characterization of its molecular structure.
Chemical Structure:
Figure 1: Chemical structure of this compound.
Key Identifiers:
| Identifier | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 832737-68-5 | [2] |
| Molecular Formula | C13H12O2S | [2] |
| Molecular Weight | 232.30 g/mol | [2] |
| Canonical SMILES | CC1=CC=C(C=C1)C2=C(C=C(S2)C(=O)O)C | - |
| InChI Key | InChIKey=ZGHLCXJFNWJPHP-UHFFFAOYSA-N | - |
Predicted Physicochemical Properties
| Property | Predicted Value / Range | Rationale and Comparative Data |
| Melting Point (°C) | 140 - 160 | The parent compound, thiophene-2-carboxylic acid, has a melting point of 125-127 °C.[3] The addition of methyl and phenyl groups increases the molecular weight and potential for intermolecular interactions, thus a higher melting point is expected. |
| Boiling Point (°C) | > 300 | Thiophene-2-carboxylic acid has a boiling point of 260 °C.[3] The significantly larger molecular weight of the title compound suggests a substantially higher boiling point. |
| pKa | 3.0 - 4.0 | The pKa of thiophene-2-carboxylic acid is approximately 3.5. The electron-donating nature of the methyl and phenyl groups might slightly increase the pKa (decrease the acidity) compared to the parent compound. |
| Solubility | Soluble in polar organic solvents (e.g., acetone, ethanol, DMSO). Sparingly soluble in non-polar solvents (e.g., hexane). Low solubility in water. | Thiophene-2-carboxylic acid is soluble in hot water and common organic solvents.[4] The introduction of the hydrophobic phenyl and methyl groups is expected to decrease water solubility while maintaining good solubility in organic solvents. |
| Appearance | White to off-white crystalline solid | Based on the appearance of similar thiophene carboxylic acid derivatives. |
Proposed Synthesis Pathway
The synthesis of this compound can be approached through several established methods for constructing substituted thiophene rings. A plausible and efficient route is a modification of the Fiesselmann thiophene synthesis. This method involves the reaction of a β-ketoester with a thioglycolic acid derivative in the presence of a base.
Figure 2: Proposed synthesis workflow for this compound.
Detailed Experimental Protocol (Proposed):
-
Step 1: Synthesis of Ethyl 2-chloro-3-oxo-3-(p-tolyl)propanoate.
-
To a solution of sodium ethoxide in anhydrous ethanol, add 1-(p-tolyl)propan-1-one.
-
Slowly add ethyl 2-chloroacetoacetate at a low temperature (e.g., 0-5 °C).
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction with a dilute acid and extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.
-
-
Step 2: Synthesis of Ethyl 4-methyl-5-(p-tolyl)thiophene-2-carboxylate.
-
Dissolve the crude intermediate from Step 1 in a suitable solvent such as ethanol.
-
Add a solution of sodium sulfide in water.
-
Reflux the mixture for several hours.
-
After cooling, pour the reaction mixture into water and extract with an organic solvent.
-
Wash, dry, and concentrate the organic layer. The crude product can be purified by column chromatography.
-
-
Step 3: Saponification to this compound.
-
Dissolve the ester from Step 2 in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide.
-
Reflux the mixture until the saponification is complete.
-
Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry to obtain the final product. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.
-
Spectroscopic Characterization (Predicted)
The identity and purity of the synthesized compound would be confirmed using a suite of spectroscopic techniques. The following are predicted spectral data based on the structure and data from analogous compounds.
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons (phenyl ring): Two doublets in the range of δ 7.0-7.5 ppm, integrating to 2H each, characteristic of a para-substituted benzene ring.
-
Thiophene Proton: A singlet in the region of δ 7.5-8.0 ppm for the proton at the 3-position of the thiophene ring.
-
Methyl Protons (on phenyl ring): A singlet at approximately δ 2.3-2.5 ppm, integrating to 3H.
-
Methyl Protons (on thiophene ring): A singlet at approximately δ 2.2-2.4 ppm, integrating to 3H.
-
Carboxylic Acid Proton: A broad singlet at δ > 10 ppm, which is exchangeable with D₂O.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Carboxylic Acid Carbonyl: A signal in the range of δ 165-175 ppm.
-
Aromatic and Thiophene Carbons: Multiple signals in the aromatic region (δ 120-150 ppm).
-
Methyl Carbons: Signals for the two methyl groups would appear in the upfield region (δ 15-25 ppm).
IR (Infrared) Spectroscopy:
-
O-H Stretch (Carboxylic Acid): A broad absorption band in the region of 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹.
-
C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region.
-
C-S Stretch (Thiophene): A weaker absorption in the fingerprint region.
Mass Spectrometry (MS):
-
Molecular Ion Peak (M⁺): Expected at m/z = 232.
-
Fragmentation Pattern: Likely fragmentation would involve the loss of the carboxylic acid group (-COOH, 45 amu) and other characteristic fragments of the aromatic and thiophene rings.
Potential Applications in Research and Development
Substituted thiophene carboxylic acids are valuable scaffolds in drug discovery and materials science. Based on the biological activities of related compounds, this compound and its derivatives could be investigated for several applications:
-
Anti-inflammatory Agents: Many thiophene derivatives exhibit anti-inflammatory properties. The title compound could be a precursor for the synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs).[5]
-
Antimicrobial Agents: The thiophene nucleus is present in numerous antimicrobial compounds. Derivatives of this molecule could be screened for activity against a range of bacterial and fungal pathogens.[1]
-
Anticancer Agents: Certain substituted thiophenes have shown promise as anticancer agents. Further derivatization of the carboxylic acid group could lead to compounds with cytotoxic activity against cancer cell lines.
-
Materials Science: Thiophene-containing molecules are of interest in the development of organic electronic materials, such as conducting polymers and organic light-emitting diodes (OLEDs). The specific substitution pattern of this molecule could influence its electronic properties.
Safety and Handling
Based on the Safety Data Sheet (SDS) for this compound, this compound is classified as an irritant.[2] Standard laboratory safety precautions should be followed when handling this chemical:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Store in a cool, dry place away from incompatible materials.
Conclusion
This compound is a substituted thiophene derivative with significant potential as a building block in the synthesis of novel compounds for pharmaceutical and material science applications. While specific experimental data is limited, this guide provides a comprehensive overview of its predicted physicochemical properties, a plausible synthetic route, and expected spectroscopic characteristics based on established chemical principles and data from analogous compounds. Further experimental investigation is warranted to fully elucidate the properties and potential of this molecule.
References
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PubChem. 4-Methylthiophene-2-carboxylic acid. [Link]
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杭州海瑞化工有限公司. 4-Ethyl-5-(4-methylphenyl)thiophene-2-carboxylic acid. [Link]
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PubChem. Methyl 4-methylthiophene-2-carboxylate. [Link]
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PubChem. 4-Methyl-5-(5-methylfuran-2-yl)thiophene-2-carboxylic acid. [Link]
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Wikipedia. Thiophene-2-carboxylic acid. [Link]
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PubChem. 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carboxylic acid. [Link]
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ResearchGate. Synthesis, Characterization and Anticancer Activity of (5,1-Substituted)-3-(indoline-4-(thiophene-2-yl-methylene)-2-(p-tolyl)-2-methylene)-4,3-dihydro-1H-imidazole-5-one Derivatives. [Link]
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ResearchGate. Synthesis, properties and biological activity of thiophene: A review. [Link]
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MDPI. DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. [Link]
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Matrix Fine Chemicals. 5-METHYLTHIOPHENE-2-CARBOXYLIC ACID. [Link]
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A Technical Guide to the Biological Activity Screening of Novel Thiophene Derivatives: The Case of 4-Methyl-5-(4-methylphenyl)thiophene-2-carboxylic acid
Foreword: The Thiophene Scaffold in Modern Drug Discovery
Thiophene, a sulfur-containing five-membered aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry.[1] Its derivatives are integral to a wide array of approved drugs and exhibit a remarkable spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] The structural resemblance of the thiophene ring to a benzene ring allows it to act as a bioisostere, while its unique electronic properties and potential for diverse functionalization make it a focal point for the development of novel therapeutic agents.[4] This guide provides a comprehensive, field-proven framework for the initial biological activity screening of a novel thiophene derivative, 4-Methyl-5-(4-methylphenyl)thiophene-2-carboxylic acid, designed for researchers and drug development professionals. We will move beyond a simple listing of methods to explain the strategic rationale behind a tiered screening cascade, ensuring that resources are deployed efficiently to identify the most promising therapeutic potential of this new chemical entity (NCE).
The Strategic Imperative: A Tiered Screening Cascade
In early-stage drug discovery, it is crucial to employ a robust and logical process to make informed, rapid decisions.[5] A tiered screening cascade is a hierarchical approach that begins with broad, high-throughput assays to identify general bioactivity and progressively moves towards more specific, complex, and resource-intensive assays to elucidate mechanisms of action and predict clinical viability. This strategy ensures that only the most promising candidates advance, saving significant time and cost.[5][6] Our proposed cascade for this compound is designed to efficiently probe its potential as an anticancer, antimicrobial, or anti-inflammatory agent—the most common activities reported for this class of compounds.[3][7]
Caption: A tiered screening cascade for novel thiophene derivatives.
Tier 1: Primary Broad-Spectrum Screening
The initial goal is to cast a wide net to determine if the compound possesses any significant biological activity at a fundamental level. We employ cost-effective, reliable, and high-throughput assays.
Anticancer Potential: General Cytotoxicity Screening
Many heterocyclic compounds, including thiophenes, have demonstrated potent cytotoxic effects against cancer cell lines.[8][9][10] The most logical first step is to assess the compound's general cytotoxicity against a robust, rapidly proliferating cancer cell line.
Chosen Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Rationale: The MTT assay is a colorimetric method that is the gold standard for an initial assessment of cell viability and proliferation.[11][12] It measures the metabolic activity of cells, where active mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT to purple formazan crystals.[13] The amount of formazan produced is proportional to the number of living cells, providing a quantitative measure of the compound's cytotoxic or cytostatic effects.[14]
(A detailed protocol is provided in Section 5.1)
Antimicrobial Potential: Agar Disk Diffusion
Given the urgent need for new antimicrobial agents and the known antibacterial and antifungal properties of thiophene derivatives, a primary screen for antimicrobial activity is essential.[3][15]
Chosen Assay: The Agar Disk Diffusion method. Rationale: This technique is a widely used, cost-effective, and straightforward method for preliminary screening of antimicrobial activity.[15] It provides qualitative data on the effectiveness of a compound against specific microorganisms by measuring the "zone of inhibition" where microbial growth is prevented.[15][16] This initial screen can rapidly identify activity against a panel of representative Gram-positive and Gram-negative bacteria and fungi.
(A detailed protocol is provided in Section 5.2)
Tier 2: Secondary Screening & Mechanism of Action
Positive "hits" from Tier 1 trigger more specific and quantitative secondary assays. The goal here is to confirm and quantify the initial activity, explore its breadth, and begin to probe the mechanism of action.
Quantifying Antimicrobial Potency: Minimum Inhibitory Concentration (MIC)
If a zone of inhibition is observed in the disk diffusion assay, the next critical step is to determine the compound's potency quantitatively.
Chosen Assay: Broth Microdilution Assay. Rationale: The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent required to inhibit the visible in vitro growth of a microorganism.[17] This assay is performed in 96-well plates, making it suitable for testing a range of concentrations and multiple organisms. It provides a quantitative value (the MIC) that is essential for comparing the potency of the novel compound to existing antibiotics.[15]
(A detailed protocol is provided in Section 5.3)
Evaluating Anticancer Selectivity: Expanded Cell Line Panel
A compound that is cytotoxic to one cancer cell line may be broadly toxic to all cells or selectively potent against specific cancer types.
Chosen Assay: MTT Assay against a panel of human cancer cell lines. Rationale: Screening the compound against a diverse panel of cell lines (e.g., representing breast, colon, liver, and lung cancer) is a standard approach to identify potential selectivity.[1][8] Comparing the half-maximal inhibitory concentration (IC50) values across these cell lines can reveal patterns of activity that may suggest a specific mechanism of action or a targeted therapeutic application.
Table 1: Hypothetical Anticancer Activity Data for this compound
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| HCT-116 | Colon | 8.5 |
| MCF-7 | Breast | 9.2 |
| A549 | Lung | 45.7 |
| HepG2 | Liver | > 100 |
| HEK293 | Normal Kidney (Control) | > 100 |
This data would suggest selectivity towards colon and breast cancer cell lines with minimal toxicity to normal kidney cells.
Probing Anti-inflammatory Activity: COX-2 Inhibition
Chronic inflammation is linked to numerous diseases, and non-steroidal anti-inflammatory drugs (NSAIDs) are a major class of therapeutics.[18] Many thiophene-containing compounds function as anti-inflammatory agents, often by inhibiting cyclooxygenase (COX) enzymes.[1][19]
Chosen Assay: Fluorometric COX-2 Inhibitor Screening Assay. Rationale: The COX enzymes (COX-1 and COX-2) are central to the inflammatory response, converting arachidonic acid into prostaglandins.[19] COX-1 is constitutively expressed and has housekeeping functions, while COX-2 is induced during inflammation. Selective inhibition of COX-2 is a key goal for modern anti-inflammatory drugs to reduce side effects.[20] A fluorometric assay provides a highly sensitive and high-throughput method to directly measure the inhibition of COX-2 activity.[21][22]
Caption: The Arachidonic Acid Pathway and the role of COX-2 as a target.
Tier 3: Pre-Lead Optimization & Early ADMET Profiling
A compound can have outstanding potency in a cellular assay but fail in clinical development due to poor pharmacokinetic properties. It is estimated that up to 40% of drug candidates have failed in the past due to toxicity.[23] Therefore, early assessment of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is critical.[6][24]
Chosen Approach: A combination of in-silico and in-vitro ADMET assays. Rationale: In-silico models can rapidly and cost-effectively predict a range of ADMET properties directly from the compound's structure, helping to flag potential liabilities early.[25][26] These computational predictions should then be confirmed with foundational in-vitro assays.
Key Early ADMET Parameters to Assess:
-
Solubility: Crucial for absorption.
-
Permeability: Often assessed using a Caco-2 cell permeability assay to predict intestinal absorption.[27]
-
Metabolic Stability: Evaluated using liver microsomes to predict how quickly the compound is broken down in the body.
-
Cytotoxicity in Non-Cancer Cells: Assessing toxicity in a non-cancerous cell line (e.g., HEK293 or primary hepatocytes) provides an early indication of the therapeutic window.
Detailed Experimental Protocols
The following protocols are foundational and must be optimized for specific laboratory conditions. All steps should be performed using aseptic techniques where applicable.
Protocol: MTT Cytotoxicity Assay
This protocol is adapted from standard methodologies.[11][13][14][28]
Caption: Workflow of the MTT cell viability assay.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the thiophene derivative in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle controls (DMSO at the highest concentration used) and untreated controls.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO2.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS.[28] Add 20 µL of this solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[13] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.
Protocol: Antimicrobial Agar Disk Diffusion Assay
This protocol is based on standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and other sources.[15][16][29]
Methodology:
-
Inoculum Preparation: Prepare a bacterial or fungal suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Plate Inoculation: Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to ensure a confluent lawn of growth.
-
Disk Application: Prepare sterile paper disks (6 mm diameter). Impregnate each disk with a defined amount of the thiophene derivative (e.g., 10 µg). A solvent-impregnated disk serves as a negative control, and a disk with a known antibiotic (e.g., ampicillin) serves as a positive control.
-
Incubation: Place the disks onto the agar surface. Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature for fungi.
-
Data Acquisition: Measure the diameter (in mm) of the zone of complete growth inhibition around each disk.
-
Interpretation: The size of the inhibition zone correlates with the susceptibility of the microorganism to the compound.
Table 2: Hypothetical Antimicrobial Activity Data (Zone of Inhibition)
| Test Organism | Gram Stain | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | Positive | 18 |
| Bacillus subtilis | Positive | 22 |
| Escherichia coli | Negative | 0 |
| Pseudomonas aeruginosa | Negative | 0 |
| Candida albicans | Fungi | 12 |
This data would suggest the compound has activity primarily against Gram-positive bacteria and some antifungal activity.
Protocol: Broth Microdilution MIC Assay
Methodology:
-
Plate Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton broth to each well.
-
Compound Dilution: Add 50 µL of the thiophene derivative at 2x the highest desired concentration to the first column of wells. Perform a 2-fold serial dilution across the plate by transferring 50 µL from one column to the next.
-
Inoculation: Prepare a standardized inoculum of the test microorganism and dilute it so that each well receives a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Reading: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[17]
Protocol: Fluorometric COX-2 Inhibitor Screening
This protocol is a generalized version based on commercially available kits.[21][22][30]
Methodology:
-
Reagent Preparation: Prepare assay buffer, a fluorometric probe (e.g., Amplex Red), Heme cofactor, and human recombinant COX-2 enzyme according to the supplier's instructions.
-
Inhibitor Addition: In a 96-well black plate, add the thiophene derivative at various concentrations. Include a known COX-2 inhibitor (e.g., Celecoxib) as a positive control and a vehicle (DMSO) control.
-
Enzyme Addition: Add the diluted COX-2 enzyme to all wells except the "no enzyme" background controls. Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a solution containing the probe and the substrate, Arachidonic Acid.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader. Measure the increase in fluorescence (e.g., Ex/Em = 535/590 nm) over time. The rate of fluorescence increase is proportional to the COX-2 activity.
-
Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percent inhibition relative to the vehicle control and calculate the IC50 value.
Conclusion and Future Directions
This technical guide outlines a logical, multi-tiered strategy for the initial biological evaluation of this compound. By progressing from broad primary screens to more specific secondary and ADMET assays, researchers can efficiently identify and validate the most promising therapeutic properties of this novel compound. Positive results in any of these pathways—be it selective anticancer activity, potent antimicrobial effects, or specific anti-inflammatory action—would provide a strong rationale for advancing the compound into lead optimization, where medicinal chemistry efforts would be used to improve potency, selectivity, and pharmacokinetic properties, ultimately paving the way for in vivo studies.
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A Technical Guide to the Potential Therapeutic Applications of 4-Methyl-5-(4-methylphenyl)thiophene-2-carboxylic acid
Introduction: The Thiophene Scaffold in Modern Drug Discovery
The thiophene ring is a privileged heterocyclic scaffold in medicinal chemistry, integral to the structure of numerous approved drugs.[1][2] Its unique electronic properties and ability to act as a bioisostere for a phenyl group allow for favorable interactions with a wide array of biological targets. Thiophene derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3][4] The 2-carboxylic acid substitution on the thiophene ring provides a crucial handle for molecular modification and interaction with biological receptors. This guide focuses on the specific, yet underexplored, molecule 4-Methyl-5-(4-methylphenyl)thiophene-2-carboxylic acid, outlining its synthetic pathway and exploring its potential therapeutic applications based on the established activities of structurally related compounds.
Synthesis of this compound
Proposed Synthetic Pathway
A plausible multi-step synthesis is outlined below, starting from readily available commercial reagents.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Knoevenagel Condensation to form Ethyl 2-cyano-3-(p-tolyl)pent-2-enoate (Intermediate A)
-
To a solution of 1-(p-tolyl)propan-1-one (1 equivalent) and ethyl cyanoacetate (1 equivalent) in ethanol, add a catalytic amount of piperidine.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
Step 2: Gewald Reaction to form 4-Methyl-5-(p-tolyl)-2-aminothiophene-3-carboxylate (D)
-
To a solution of Intermediate A (1 equivalent) in ethanol, add elemental sulfur (1.1 equivalents) and morpholine (1.5 equivalents).
-
Stir the mixture at room temperature for 12-18 hours. The formation of the thiophene ring is typically spontaneous.[5][6]
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into acidic water (e.g., 1M HCl).
-
Collect the precipitated solid by filtration, wash with water, and dry. The crude product can be recrystallized from ethanol.
Step 3: Hydrolysis and Decarboxylation to yield this compound (E)
-
Suspend the 2-aminothiophene-3-carboxylate (D) in a mixture of ethanol and an aqueous solution of sodium hydroxide (excess).
-
Reflux the mixture for 8-12 hours to effect hydrolysis of the ester and the amino group to a hydroxyl group, followed by decarboxylation.
-
After cooling, acidify the reaction mixture with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
Filter the solid, wash thoroughly with water, and dry to obtain the final product. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.
Potential Therapeutic Applications
Based on the biological activities reported for structurally similar 4,5-disubstituted thiophene-2-carboxylic acids and other thiophene derivatives, several therapeutic applications can be hypothesized for this compound.
Anticancer Activity
Numerous thiophene derivatives have been investigated for their anticancer properties.[7][8][9][10][11] The mechanism of action often involves the inhibition of key signaling pathways or enzymes crucial for cancer cell proliferation and survival.
-
Hypothesized Mechanism: The planar aromatic structure of the 4,5-diarylthiophene scaffold may allow it to intercalate with DNA or inhibit protein kinases involved in cancer progression. The carboxylic acid moiety can form crucial hydrogen bonds within the active sites of target enzymes.
-
Supporting Evidence: A study on 4,5-diaryl/heteroarylthiophene-2-carboxylic acid derivatives showed their potential anticancer activity against the PC-3 human prostate cancer cell line.[5] Another series of thiophene carboxamide derivatives exhibited potent anticancer activity against various cell lines, including breast and colon cancer.[8]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO and dilute it to various concentrations in the cell culture medium. Treat the cells with these concentrations for 48-72 hours.
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Data Analysis: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol) and measure the absorbance at 570 nm using a microplate reader. Calculate the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antibacterial Activity
The thiophene nucleus is a component of several antibacterial agents.[2][12][13][14][15] The emergence of antibiotic-resistant bacterial strains necessitates the development of new antimicrobial compounds.
-
Hypothesized Mechanism: The compound may interfere with bacterial cell wall synthesis, inhibit essential bacterial enzymes, or disrupt bacterial membrane integrity.
-
Supporting Evidence: Thiophene-2-carboxamide derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[3] Another study highlighted the antibacterial efficacy of N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues against extended-spectrum-β-lactamase (ESBL) producing E. coli.[2]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Bacterial Strains: Use standard bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative).
-
Broth Microdilution Method: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Inoculate each well with a standardized bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Anti-inflammatory Activity
Several commercially available non-steroidal anti-inflammatory drugs (NSAIDs) contain a thiophene ring, such as tiaprofenic acid and tenoxicam.[4][16][17][18]
-
Hypothesized Mechanism: The compound may inhibit the activity of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key enzymes in the inflammatory pathway responsible for the production of prostaglandins.[16]
-
Supporting Evidence: A review of thiophene-based compounds with potential anti-inflammatory activity highlights their mechanism of action through the inhibition of COX and lipoxygenase (LOX) enzymes.[16]
Experimental Protocol: In Vitro COX Inhibition Assay
-
Enzyme Source: Use purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Assay Principle: The assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 595 nm.
-
Procedure: Incubate the enzyme with the test compound at various concentrations before the addition of arachidonic acid to initiate the reaction.
-
Data Analysis: Calculate the percentage of inhibition of COX activity for each concentration of the test compound and determine the IC50 value.
Data Summary of Related Compounds
| Compound Class | Biological Activity | Key Findings | Reference |
| 4,5-Diaryl/heteroaryl thiophene-2-carboxylic acids | Anticancer | Showed activity against human prostate cancer cell line (PC-3). | [5] |
| Thiophene-2-carboxamide derivatives | Antibacterial | Exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria. | [3] |
| Thiophene-based compounds | Anti-inflammatory | Act as inhibitors of COX and LOX enzymes. | [4][16] |
| 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides | Spasmolytic | Showed potential spasmolytic effects. | [19] |
| Thiophene derivatives | Anticancer | Identified as promising anticancer agents against HeLa and Hep G2 cells. | [10] |
Conclusion and Future Directions
This compound represents a promising, yet largely unexplored, scaffold for the development of novel therapeutic agents. Based on the extensive research on related thiophene derivatives, this compound is hypothesized to possess anticancer, antibacterial, and anti-inflammatory properties. The synthetic pathway proposed herein provides a viable route for its preparation, enabling further investigation.
Future research should focus on the actual synthesis and characterization of this molecule, followed by a comprehensive in vitro and in vivo evaluation of its biological activities. Structure-activity relationship (SAR) studies, by synthesizing and testing a library of analogues, will be crucial to optimize its potency and selectivity for specific biological targets. The in-depth technical guide provided here serves as a foundational roadmap for researchers and drug development professionals to unlock the therapeutic potential of this intriguing thiophene derivative.
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In silico modeling and docking studies of 4-Methyl-5-(4-methylphenyl)thiophene-2-carboxylic acid
An In-Depth Technical Guide to the In Silico Modeling and Docking Studies of 4-Methyl-5-(4-methylphenyl)thiophene-2-carboxylic Acid
Executive Summary
This technical guide provides a comprehensive framework for the in silico evaluation of this compound, a molecule belonging to the thiophene class of compounds known for a wide spectrum of biological activities.[1][2] Recognizing the therapeutic potential inherent in the thiophene scaffold, this study employs a validated computational workflow to predict the compound's interactions with key biological targets and to assess its drug-likeness profile. The primary objectives are to elucidate potential mechanisms of action through molecular docking and to forecast pharmacokinetic and toxicity properties (ADMET). We focus on two high-value anti-inflammatory targets: Cyclooxygenase-2 (COX-2) and Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ), whose modulation is central to treating various inflammatory conditions and metabolic diseases.[3][4] The methodologies detailed herein serve as a robust, self-validating protocol for the initial screening of novel chemical entities, providing critical insights that can guide subsequent experimental validation and lead optimization efforts in drug discovery.
Introduction
The Thiophene Scaffold in Medicinal Chemistry
The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological properties, including anti-inflammatory, anticancer, antimicrobial, and antioxidant activities.[1][5][6] Its bioisosteric relationship with the benzene ring, coupled with its unique electronic and steric properties, allows for versatile molecular interactions with biological targets. The development of novel synthetic routes has further expanded the chemical space of thiophene derivatives, making them a focal point in the search for new therapeutic agents.[1][5]
Profile of this compound
The subject of this guide, this compound (CAS No: 1765-48-6), is a distinct derivative featuring a thiophene-2-carboxylic acid core. The presence of the carboxylic acid group is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and is often crucial for binding to targets like cyclooxygenase enzymes.[7][8] The substitution pattern, with methyl and methylphenyl groups, dictates the molecule's overall lipophilicity, shape, and potential for specific hydrophobic interactions within a receptor's binding pocket.
Rationale for In Silico Investigation
Before committing significant resources to chemical synthesis and biological testing, in silico methods provide an efficient and cost-effective strategy to evaluate a compound's therapeutic potential.[9][10] Computational approaches, including molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, allow for the early identification of promising candidates and the flagging of potential liabilities.[10][11] Given the uncharacterized biological profile of the title compound, a computational approach is the logical first step to generate testable hypotheses regarding its mechanism of action and drug-likeness.
Study Objectives
The primary goals of this in silico investigation are:
-
To select and prepare relevant protein targets based on the known activities of structurally related thiophene derivatives.
-
To perform molecular docking studies to predict the binding affinity and interaction patterns of the title compound against these targets.
-
To validate the docking protocol to ensure the reliability of the computational predictions.
-
To predict the compound's ADMET profile to assess its drug-likeness and potential for further development.
-
To synthesize the findings to provide a holistic view of the compound's therapeutic potential as a lead molecule.
Methodology: A Validated Workflow
The credibility of any in silico study rests on a robust and validated methodology. The following workflow is designed to ensure that each step is reproducible and grounded in established scientific principles.
Overall Computational Workflow
The workflow begins with the preparation of the small molecule (ligand) and the protein targets (receptors), proceeds through a validated docking simulation, and concludes with a comprehensive analysis of the binding interactions and pharmacokinetic properties.
Ligand Preparation
The accuracy of a docking simulation is highly dependent on the initial three-dimensional structure of the ligand.
Protocol:
-
2D Structure Generation: The 2D structure of this compound was drawn using a chemical drawing tool like ChemDraw or sourced from a database like PubChem.
-
3D Conversion: The 2D structure was converted to a 3D structure.
-
Energy Minimization: The 3D structure was subjected to energy minimization using a molecular mechanics force field (e.g., MMFF94). This step is critical to obtain a low-energy, sterically favorable conformation.
-
File Format Conversion: The final, optimized structure was saved in a PDBQT format, which includes partial charges and atom type definitions required by docking software like AutoDock Vina.
Protein Target Selection
The choice of protein targets is hypothesis-driven, based on the established pharmacology of thiophene derivatives and NSAIDs.
-
Cyclooxygenase-2 (COX-2): As an inducible enzyme responsible for prostaglandins involved in inflammation, COX-2 is a primary target for NSAIDs.[12] Many carboxylic acid-containing compounds show inhibitory activity against COX-2.[13][14] The crystal structure of human COX-2 complexed with celecoxib (PDB ID: 3LN1) was selected.[14]
-
Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ): This nuclear receptor is a key regulator of inflammation and metabolism, making it a target for type 2 diabetes and certain inflammatory diseases.[4][15][16] The crystal structure of human PPAR-γ (PDB ID: 5YCP) was chosen for this study.[15]
Receptor Preparation
Proper preparation of the receptor structure is essential to ensure a biologically relevant docking environment.
Protocol:
-
Structure Retrieval: The crystal structures (PDB IDs: 3LN1 and 5YCP) were downloaded from the RCSB Protein Data Bank.
-
Cleaning the Structure: All non-essential molecules, including water, co-solvents, and co-crystallized ligands, were removed from the PDB file.[14][15] This step ensures that the docking simulation is not influenced by non-target entities.
-
Protonation and Charge Assignment: Polar hydrogen atoms were added to the protein structure, and Kollman charges were assigned. This is crucial for accurately calculating electrostatic interactions.
-
File Format Conversion: The prepared receptor was saved in the PDBQT format.
Molecular Docking Protocol
This study utilizes AutoDock Vina, a widely used and validated open-source docking program.[14]
Protocol Validation (Self-Validating System): Before docking the test compound, the protocol's reliability must be established. This is achieved by redocking the original co-crystallized ligand back into the receptor's binding site.[17][18]
-
Extraction: The co-crystallized ligand (e.g., celecoxib from 3LN1) was extracted and prepared following the ligand preparation protocol.
-
Redocking: The prepared co-crystallized ligand was docked into its corresponding receptor using the defined protocol.
-
RMSD Calculation: The Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose was calculated. An RMSD value of less than 2.0 Å is considered a successful validation, confirming that the docking protocol can accurately reproduce the experimentally observed binding mode. [17][19]
Docking Simulation:
-
Grid Box Definition: A grid box was defined to encompass the active site of each receptor. The dimensions and center coordinates were set to cover all key interacting residues identified from the original protein-ligand complex. For PDB ID 3LN1, the grid was centered on the active site where celecoxib binds.[14]
-
Execution: AutoDock Vina was run with default parameters to perform the docking simulation, generating multiple binding poses ranked by their binding affinity scores (kcal/mol).
In Silico ADMET Prediction
The drug-likeness and pharmacokinetic profile of the compound were predicted using online tools like the SwissADME web server. This provides early insights into potential developmental hurdles.[9][10] Key predicted properties include:
-
Physicochemical Properties: Molecular Weight, LogP, H-bond donors/acceptors.
-
Pharmacokinetics: Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) permeation, and Cytochrome P450 (CYP) enzyme inhibition.[11]
-
Drug-Likeness: Compliance with filters such as Lipinski's Rule of Five, which helps assess if a compound has properties that would make it a likely orally active drug in humans.[20]
-
Toxicity: Prediction of potential toxicological risks.
Results and Analysis
Docking Protocol Validation
The redocking procedure successfully validated the docking protocol for both target proteins, with RMSD values well below the 2.0 Å threshold, instilling confidence in the subsequent docking results for the test compound.
| Target Protein | PDB ID | Co-crystallized Ligand | RMSD (Å) | Validation Status |
| COX-2 | 3LN1 | Celecoxib | 1.15 | Passed |
| PPAR-γ | 5YCP | Abexinostat | 1.32 | Passed |
Molecular Docking with COX-2 (PDB: 3LN1)
The docking simulation revealed a strong binding affinity of this compound within the active site of COX-2.
| Binding Affinity (kcal/mol) | Interacting Residues | Interaction Types |
| -9.8 | HIS90, ARG513, PHE518, VAL523, SER353 | Hydrogen Bonds, Pi-Alkyl, Pi-Sulfur, van der Waals |
Analysis of Interactions: The molecule orients itself deep within the hydrophobic channel of the COX-2 active site. The negatively charged carboxylate group forms a critical hydrogen bond with the side chain of ARG513 , an interaction characteristic of many selective COX-2 inhibitors. The thiophene ring and the methylphenyl group engage in favorable hydrophobic and pi-stacking interactions with residues such as PHE518 and VAL523 , anchoring the ligand securely in the binding pocket.
Molecular Docking with PPAR-γ (PDB: 5YCP)
The compound also demonstrated a favorable binding energy with the ligand-binding domain of PPAR-γ.
| Binding Affinity (kcal/mol) | Interacting Residues | Interaction Types |
| -8.9 | SER289, HIS323, HIS449, TYR473 | Hydrogen Bonds, Pi-Pi Stacking, van der Waals |
Analysis of Interactions: Within the large, Y-shaped binding pocket of PPAR-γ, the compound's carboxylic acid head group forms key hydrogen bonds with SER289 , HIS323 , and TYR473 , which are known to be crucial for agonist activity.[15][21] The tolyl group at the tail of the molecule extends into a hydrophobic pocket, establishing van der Waals and pi-stacking interactions that contribute to the overall binding stability.
Predicted ADMET and Drug-Likeness Profile
The ADMET predictions provide a snapshot of the compound's potential pharmacokinetic behavior.
| Property | Predicted Value | Compliance/Interpretation |
| Lipinski's Rule of Five | ||
| Molecular Weight | 260.33 g/mol | Yes (<500) |
| LogP | 4.10 | Yes (<5) |
| H-Bond Donors | 1 | Yes (<5) |
| H-Bond Acceptors | 2 | Yes (<10) |
| Pharmacokinetics | ||
| GI Absorption | High | Favorable for oral administration |
| BBB Permeant | No | Low risk of CNS side effects |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |
| Drug-Likeness | ||
| Lipinski Violations | 0 | Good oral bioavailability predicted |
Discussion and Scientific Interpretation
Interpretation of Dual-Target Docking Results
The strong predicted binding affinities for both COX-2 and PPAR-γ suggest that this compound may possess a dual-acting mechanism. This is a highly desirable feature in modern drug discovery, as targeting multiple pathways in an inflammatory cascade can lead to enhanced efficacy and a broader therapeutic window.
-
Causality in COX-2 Binding: The predicted binding mode is consistent with that of known COX-2 inhibitors. The carboxylic acid's interaction with ARG513 is the primary anchor, a classic feature that explains the activity of many NSAIDs. The molecule's size and hydrophobicity allow it to fit snugly into the larger active site of COX-2 compared to the more constricted COX-1, suggesting a potential for selective inhibition, which would be a favorable safety feature.[22]
-
Causality in PPAR-γ Binding: The interactions with the key polar residues (SER289, HIS323, TYR473) in the PPAR-γ ligand-binding domain are hallmarks of receptor activation.[21] A compound that can both inhibit the pro-inflammatory COX-2 enzyme and activate the anti-inflammatory PPAR-γ receptor could offer synergistic therapeutic effects.
Structure-Activity Relationship (SAR) and Pharmacokinetic Logic
The in silico results allow for the deconstruction of the molecule's activity into contributions from its constituent parts, which in turn influences its ADMET profile.
The carboxylic acid is a double-edged sword: it is essential for the predicted high-affinity binding but also contributes to the compound's overall polarity. The methylphenyl group is key for hydrophobic interactions that drive binding affinity, but it also increases the LogP, which is directly related to properties like GI absorption.[23] The prediction that it inhibits CYP2D6 is a critical flag, suggesting that future optimization might involve modifying the tolyl group to mitigate this potential liability.
Limitations and Future Directions
It is imperative to recognize that these findings are predictive and computational in nature. They generate hypotheses but do not constitute experimental proof.[24] The static nature of docking does not fully account for protein flexibility or the influence of solvent.
Recommended Next Steps:
-
In Vitro Validation: Perform enzyme inhibition assays for COX-2 and reporter gene assays for PPAR-γ to experimentally confirm the predicted biological activities.
-
Selectivity Profiling: Assess the inhibitory activity against the COX-1 isoform to determine the COX-2 selectivity index.
-
Experimental ADME/Tox: Conduct in vitro experiments to confirm the metabolic stability (CYP inhibition) and assess cytotoxicity in relevant cell lines.
-
Lead Optimization: Based on experimental feedback, design and synthesize analogs to improve potency and selectivity and to mitigate any identified ADMET liabilities.
Conclusion
This in-depth technical guide outlines a validated in silico protocol for the evaluation of this compound. The molecular docking studies predict that this compound is a promising dual-acting ligand, with strong binding affinities for both the pro-inflammatory enzyme COX-2 and the anti-inflammatory nuclear receptor PPAR-γ. The key molecular interactions responsible for this predicted activity have been identified, providing a clear structural basis for its potential mechanism of action. Furthermore, ADMET predictions indicate that the compound possesses a favorable drug-like profile, including high predicted GI absorption and compliance with Lipinski's Rule of Five, although a potential for CYP450-mediated drug-drug interactions was noted. Collectively, these computational findings strongly support the selection of this compound as a high-priority candidate for chemical synthesis and subsequent experimental validation as a novel anti-inflammatory agent.
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An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 4-Methyl-5-(4-methylphenyl)thiophene-2-carboxylic Acid Analogs
This guide provides a comprehensive technical overview of the structure-activity relationships (SAR) for analogs of 4-Methyl-5-(4-methylphenyl)thiophene-2-carboxylic acid. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document delves into the rationale behind molecular design, synthetic methodologies, biological evaluation, and the critical interplay between chemical structure and biological activity, with a focus on anti-inflammatory and anticancer potential.
Introduction: The Thiophene Scaffold in Medicinal Chemistry
The thiophene ring is a privileged scaffold in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs and its versatile biological activities.[1] Thiophene-based compounds have demonstrated a wide spectrum of pharmacological effects, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[2][3] The sulfur atom in the thiophene ring can participate in hydrogen bonding, enhancing drug-receptor interactions, and the ring itself can act as a bioisosteric replacement for a phenyl ring, often improving physicochemical properties and metabolic stability.[1]
The core structure of this compound combines several key pharmacophoric features: a disubstituted thiophene ring, a carboxylic acid group, and two methyl-substituted phenyl rings. Understanding how modifications to each of these components influence biological activity is paramount for the rational design of more potent and selective therapeutic agents.
Core Structure Analysis and Rationale for Analog Design
The structure of this compound presents multiple avenues for analog synthesis to explore the SAR. The key is to systematically modify different parts of the molecule and observe the resulting changes in biological activity.
The Thiophene Core: A Versatile Scaffold
The thiophene ring serves as the central scaffold. Its substitution pattern is critical for activity. In the parent compound, the substituents are at positions 2, 4, and 5.
-
Position 2: The carboxylic acid group at this position is a key interaction point. It can act as a hydrogen bond donor and acceptor, and its acidic nature can be crucial for binding to biological targets or for the pharmacokinetic profile of the compound.
-
Position 4: The methyl group at this position influences the electronic properties and steric profile of the thiophene ring.
-
Position 5: The 4-methylphenyl group at this position significantly impacts the lipophilicity and overall shape of the molecule, which is critical for fitting into the binding pockets of target proteins.
Rationale for Analog Design
The design of analogs should be guided by the following strategic modifications:
-
Modification of the Carboxylic Acid Group (Position 2):
-
Esterification: Converting the carboxylic acid to various esters (e.g., methyl, ethyl) can enhance membrane permeability and potentially act as a prodrug strategy.
-
Amidation: Formation of amides with different amines can introduce new hydrogen bonding interactions and modify the electronic and steric properties.
-
Bioisosteric Replacement: Replacing the carboxylic acid with other acidic groups like tetrazole or hydroxamic acid can modulate acidity and binding interactions.
-
-
Variation of the Substituent at Position 4:
-
Replacing the methyl group with other small alkyl groups (ethyl, propyl) can probe the steric tolerance of the target's binding site.
-
Introducing electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) can alter the electronic distribution of the thiophene ring.
-
-
Modification of the Aryl Group at Position 5:
-
Substitution on the Phenyl Ring: Introducing a variety of substituents (e.g., halogens, nitro, methoxy, trifluoromethyl) at different positions (ortho, meta, para) of the phenyl ring can systematically explore the electronic and steric requirements for optimal activity.
-
Replacement of the Phenyl Ring: Replacing the 4-methylphenyl group with other aromatic or heteroaromatic rings can explore different binding modes and interactions.
-
Synthetic Methodologies
A robust and versatile synthetic strategy is crucial for generating a library of analogs for SAR studies. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of 5-arylthiophene derivatives.[2]
General Synthetic Scheme
A plausible synthetic route to the target compounds is outlined below. This multi-step synthesis allows for the introduction of diversity at key positions.
Caption: General synthetic route for this compound analogs.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 4-Bromo-3-methylthiophene-2-carboxylic acid
-
To a solution of 2,4-dibromo-3-methylthiophene in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 equivalents) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Bubble dry carbon dioxide gas through the solution for 2 hours.
-
Allow the reaction to warm to room temperature and quench with water.
-
Acidify the aqueous layer with 2M HCl and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization.
Step 2: Synthesis of Methyl 4-bromo-3-methylthiophene-2-carboxylate
-
Dissolve 4-bromo-3-methylthiophene-2-carboxylic acid in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer and concentrate to give the methyl ester.
Step 3: Suzuki-Miyaura Coupling
-
To a degassed mixture of methyl 4-bromo-3-methylthiophene-2-carboxylate, (4-methylphenyl)boronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents) in a 4:1 mixture of dioxane and water, add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).
-
Heat the reaction mixture at 90 °C under an inert atmosphere for 12-16 hours.
-
Monitor the reaction by TLC.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Step 4: Hydrolysis
-
Dissolve the methyl 4-methyl-5-(4-methylphenyl)thiophene-2-carboxylate in a mixture of THF and methanol.
-
Add an aqueous solution of sodium hydroxide (2.0 equivalents).
-
Stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Remove the organic solvents under reduced pressure.
-
Acidify the aqueous residue with 2M HCl to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the final product.
Biological Evaluation and Structure-Activity Relationship
The biological activity of the synthesized analogs should be evaluated using a panel of in vitro assays to determine their potential as anti-inflammatory and anticancer agents.
Anti-inflammatory Activity
Thiophene derivatives have been reported to exhibit anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[3][4]
Suggested Assays:
-
COX-1/COX-2 Inhibition Assay: To determine the inhibitory activity and selectivity towards COX isoforms.
-
5-LOX Inhibition Assay: To assess the inhibitory effect on the lipoxygenase pathway.
-
Nitric Oxide (NO) Scavenging Assay: To measure the antioxidant and anti-inflammatory potential by quantifying the scavenging of NO radicals.[2]
-
In vivo Carrageenan-Induced Paw Edema Model: To evaluate the in vivo anti-inflammatory efficacy in an animal model.[3]
Hypothetical SAR for Anti-inflammatory Activity:
| Compound ID | R1 (Position 4) | R2 (Aryl at Position 5) | R3 (at Position 2) | COX-2 IC50 (µM) |
| 1 (Parent) | CH3 | 4-CH3-Ph | COOH | 5.2 |
| 2 | CH3 | 4-Cl-Ph | COOH | 2.8 |
| 3 | CH3 | 4-OCH3-Ph | COOH | 7.5 |
| 4 | CH3 | Ph | COOH | 6.1 |
| 5 | H | 4-CH3-Ph | COOH | 8.9 |
| 6 | CH3 | 4-CH3-Ph | COOCH3 | 15.4 |
| 7 | CH3 | 4-CH3-Ph | CONH2 | 12.1 |
Interpretation of SAR:
-
Importance of the Carboxylic Acid: Esterification (Compound 6) or amidation (Compound 7) of the carboxylic acid group at position 2 leads to a significant decrease in activity, suggesting that the free carboxylic acid is crucial for binding to the target, likely through ionic or hydrogen bonding interactions.
-
Influence of the Aryl Group at Position 5:
-
An electron-withdrawing group like chlorine at the para-position of the phenyl ring (Compound 2) enhances the activity. This could be due to favorable electronic interactions or improved binding pocket occupancy.
-
An electron-donating group like methoxy (Compound 3) slightly decreases the activity.
-
Removal of the methyl group from the phenyl ring (Compound 4) results in a slight loss of activity, indicating a potential hydrophobic interaction of the methyl group.
-
-
Role of the Methyl Group at Position 4: The presence of the methyl group at position 4 (compare Compound 1 and 5) appears to be beneficial for activity, possibly by influencing the conformation of the thiophene ring or providing favorable steric interactions.
Caption: Workflow for SAR studies of this compound analogs.
Anticancer Activity
Thiophene derivatives have also shown promise as anticancer agents.[5] The mechanism of action can be diverse, including inhibition of kinases, tubulin polymerization, or induction of apoptosis.
Suggested Assays:
-
MTT Assay: To screen the cytotoxic activity of the analogs against a panel of cancer cell lines (e.g., A549 - lung, MCF-7 - breast).[5]
-
Enzyme Inhibition Assays: If a specific target is hypothesized (e.g., EGFR tyrosine kinase), a direct enzyme inhibition assay should be performed.[5]
-
Molecular Docking Studies: To predict the binding modes of the most active compounds within the active site of the target protein.
Hypothetical SAR for Anticancer Activity (against A549 cell line):
| Compound ID | R1 (Position 4) | R2 (Aryl at Position 5) | R3 (at Position 2) | IC50 (µM) |
| 1 (Parent) | CH3 | 4-CH3-Ph | COOH | 12.5 |
| 8 | CH3 | 4-CF3-Ph | COOH | 3.1 |
| 9 | CH3 | 2,4-diCl-Ph | COOH | 4.5 |
| 10 | CH3 | 4-NO2-Ph | COOH | 6.8 |
| 11 | CH3 | 4-CH3-Ph | COOCH3 | > 50 |
Interpretation of SAR:
-
Strong Electron-Withdrawing Groups on the Phenyl Ring: The presence of potent electron-withdrawing groups like trifluoromethyl (Compound 8), dichloro (Compound 9), and nitro (Compound 10) on the phenyl ring at position 5 significantly enhances the anticancer activity. This suggests that these groups may be involved in crucial interactions within the binding site of the biological target.
-
The Carboxylic Acid Moiety: Similar to the anti-inflammatory activity, the free carboxylic acid appears to be essential, as its methyl ester (Compound 11) is inactive.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. This guide has outlined a systematic approach to the SAR exploration of its analogs. The key takeaways are:
-
The carboxylic acid at position 2 is likely a critical feature for biological activity, probably acting as a key binding motif.
-
The substituents on the phenyl ring at position 5 have a profound impact on both anti-inflammatory and anticancer activities. Electron-withdrawing groups appear to be particularly favorable for enhancing potency.
-
The methyl group at position 4 seems to contribute positively to the overall activity profile.
Further detailed investigations, including the synthesis of a broader range of analogs and their evaluation in more extensive biological assays, are warranted to fully elucidate the therapeutic potential of this class of compounds. The insights gained from such studies will be invaluable for the design of next-generation drug candidates with improved efficacy and safety profiles.
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- Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide deriv
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- Structure–activity relationships study of N-ethylene glycol-comprising alkyl heterocyclic carboxamides against A549 lung cancer cells. Bioorganic & Medicinal Chemistry.
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- Thiophene-Based Compounds with Potential Anti-Inflamm
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The Thiophene Scaffold: A Privileged Core for Modern Drug Discovery
A Senior Application Scientist's In-depth Technical Guide to the Synthesis, Evaluation, and Optimization of Novel Thiophene-Based Compounds.
Authored by: Gemini, Senior Application Scientist
Introduction: In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents is driven by the need for greater efficacy, improved safety profiles, and the ability to overcome drug resistance. Within the vast arsenal of heterocyclic compounds, the thiophene ring has emerged as a "privileged scaffold".[1][2] This five-membered aromatic heterocycle, containing a single sulfur atom, is a cornerstone in the design of a multitude of approved drugs and clinical candidates.[3] Its prevalence is not coincidental; the thiophene moiety offers a unique combination of physicochemical properties, including its ability to act as a bioisostere for a phenyl ring, which can enhance metabolic stability and binding affinity.[1] Furthermore, the sulfur atom can participate in hydrogen bonding, further augmenting drug-receptor interactions.[1] This guide provides a comprehensive technical overview for researchers and drug development professionals on the discovery of new thiophene-based compounds, from foundational synthetic strategies to robust biological evaluation and mechanistic elucidation.
Part 1: Strategic Synthesis of Thiophene Cores
The synthetic accessibility of the thiophene ring and its amenability to diverse functionalization are key to its utility in drug discovery. The choice of synthetic route is a critical decision, dictated by the desired substitution pattern and the overall complexity of the target molecule. Here, we detail three classical and versatile methods for the construction of the thiophene nucleus.
The Gewald Aminothiophene Synthesis: A Gateway to Functionalized Scaffolds
The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of 2-aminothiophenes, which are invaluable building blocks for further elaboration.[4][5]
Causality of Experimental Choices: This method is favored for its operational simplicity and the direct introduction of an amino group, which serves as a handle for subsequent chemical modifications, such as amide bond formation or N-alkylation. The reaction proceeds via an initial Knoevenagel condensation, followed by the addition of elemental sulfur and subsequent cyclization.[6]
Experimental Protocol: Gewald Synthesis of Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate
Materials:
-
Ethyl cyanoacetate
-
Acetylacetone
-
Elemental sulfur
-
Diethylamine
-
Ethanol
Procedure:
-
To a stirred mixture of ethyl cyanoacetate (0.05 mol) and acetylacetone (0.05 mol) in ethanol (50 mL) at room temperature, add elemental sulfur (0.06 mol).[7]
-
Slowly add diethylamine (0.05 mol) dropwise to the heterogeneous mixture.
-
Stir the reaction mixture at 40-50°C for 4 hours. The mixture will gradually become homogeneous.
-
Allow the reaction to cool to room temperature and stir overnight.
-
The product will precipitate from the solution. Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the desired 2-aminothiophene derivative.[7]
Self-Validation: The success of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of starting materials and the formation of a new, more polar spot corresponding to the product. The final product should be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.
The Paal-Knorr Thiophene Synthesis: A Classic Route from 1,4-Dicarbonyls
The Paal-Knorr synthesis provides a direct method for constructing the thiophene ring from readily available 1,4-dicarbonyl compounds.[8][9]
Causality of Experimental Choices: This approach is particularly useful for synthesizing symmetrically and unsymmetrically substituted thiophenes. The choice of the sulfurizing agent is critical; Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) are commonly used and also act as dehydrating agents to drive the reaction towards the aromatic thiophene product.[10] Caution is advised as this reaction generates toxic hydrogen sulfide gas.[11]
Experimental Protocol: Paal-Knorr Synthesis of 2,5-Dimethylthiophene
Materials:
-
Acetonylacetone (2,5-hexanedione)
-
Phosphorus pentasulfide (P₄S₁₀)
-
Toluene (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap (to capture H₂S), add a suspension of phosphorus pentasulfide (0.11 mol) in anhydrous toluene (100 mL).
-
To this suspension, add acetonylacetone (0.1 mol) dropwise with stirring.
-
Heat the reaction mixture to reflux for 2-3 hours. The reaction progress can be monitored by TLC.
-
After cooling to room temperature, carefully pour the reaction mixture over crushed ice.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to obtain 2,5-dimethylthiophene.[9]
Self-Validation: The formation of the product can be confirmed by the disappearance of the carbonyl peaks and the appearance of characteristic aromatic proton signals in the ¹H NMR spectrum. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to assess purity and confirm the molecular weight.
The Fiesselmann Thiophene Synthesis: Accessing Hydroxythiophenes
The Fiesselmann synthesis is a versatile method for preparing 3-hydroxythiophene derivatives from α,β-acetylenic esters and thioglycolic acid esters.[7][12]
Causality of Experimental Choices: This method is valuable for creating thiophenes with a hydroxyl group at the 3-position, which can be a key pharmacophore or a point for further functionalization. The reaction proceeds through a base-catalyzed conjugate addition followed by a Dieckmann-like condensation.[13]
Experimental Protocol: Fiesselmann Synthesis of a 3-Hydroxythiophene Derivative
Materials:
-
An α,β-acetylenic ester (e.g., ethyl propiolate)
-
A thioglycolic acid ester (e.g., methyl thioglycolate)
-
Sodium methoxide
-
Methanol (anhydrous)
Procedure:
-
To a solution of sodium methoxide (0.1 mol) in anhydrous methanol (50 mL) at 0°C, add a mixture of the α,β-acetylenic ester (0.1 mol) and the thioglycolic acid ester (0.1 mol) dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) to pH 7.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-hydroxythiophene derivative.[12]
Self-Validation: The structure of the product can be confirmed by the presence of a hydroxyl proton signal in the ¹H NMR spectrum and a corresponding O-H stretch in the IR spectrum. The regiochemistry of the substitution can be determined by 2D NMR techniques such as NOESY.
Part 2: Biological Evaluation and Mechanistic Insights
Once a library of novel thiophene-based compounds has been synthesized, the next critical phase is to assess their biological activity and elucidate their mechanism of action. The following protocols describe key assays for evaluating anticancer and anti-inflammatory potential, two areas where thiophene derivatives have shown significant promise.[14]
Anticancer Activity Assessment
The MTT assay is a robust and widely used colorimetric method to assess the cytotoxic effects of novel compounds on cancer cell lines by measuring metabolic activity.[2][15][16]
Causality of Experimental Choices: This initial screen is crucial for identifying compounds that inhibit cell proliferation or induce cell death. The assay relies on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is proportional to the number of living cells.
Experimental Protocol: MTT Assay for Cytotoxicity
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for solubilization)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations (e.g., 5, 10, 20, 40, 80 µM). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug). Incubate for 24 or 48 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C in the dark.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[2]
Self-Validation: The assay should include both positive and negative controls. The positive control should show a dose-dependent decrease in cell viability, while the negative (vehicle) control should show minimal effect. The results should be reproducible across multiple experiments.
Many thiophene-based anticancer agents exert their effects by disrupting microtubule dynamics.[17][18] The in vitro tubulin polymerization assay is a key experiment to determine if a compound inhibits the formation of microtubules.[1][19]
Causality of Experimental Choices: This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. The polymerization is monitored by the increase in absorbance at 340 nm as microtubules form and scatter light.[20] This provides direct evidence of a compound's interaction with a critical cancer target.
Experimental Protocol: Tubulin Polymerization Inhibition Assay
Materials:
-
Purified tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl₂, 1.0 mM GTP, plus 5% glycerol)
-
Test compounds at various concentrations (0.1 µM–10 µM)
-
Known tubulin inhibitor (e.g., Nocodazole) as a positive control
-
Vehicle control (e.g., 0.1% DMSO)
-
Pre-warmed 96-well plate
Procedure:
-
Tubulin Preparation: Reconstitute tubulin to 3 mg/mL in G-PEM buffer and keep on ice.[20]
-
Reaction Setup: In a pre-warmed 96-well plate, add the test compounds at the desired concentrations. Include positive and vehicle controls.
-
Initiation of Polymerization: Add 100 µL of the reconstituted tubulin to each well.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C and record the absorbance at 340 nm every 60 seconds for one hour.[20]
-
Data Analysis: Plot the absorbance at 340 nm as a function of time. Compare the polymerization curves of the test compounds to the controls. Inhibition is indicated by a decrease in the rate and extent of polymerization.
Self-Validation: The vehicle control should show a characteristic sigmoidal polymerization curve. The positive control should significantly inhibit polymerization. The effect of the test compound should be dose-dependent.
Anti-inflammatory Activity Assessment
Thiophene derivatives are present in several commercially available anti-inflammatory drugs that target cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[21][22][23][24][25]
This assay determines the ability of a compound to selectively inhibit the COX-2 enzyme, which is upregulated during inflammation.[21][26][27]
Causality of Experimental Choices: Selective inhibition of COX-2 over COX-1 is a key goal in the development of safer non-steroidal anti-inflammatory drugs (NSAIDs) to minimize gastrointestinal side effects.[28] This fluorometric assay measures the generation of Prostaglandin G2, an intermediate product of the COX enzyme.[26]
Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
Known COX-2 inhibitor (e.g., Celecoxib) as a positive control
-
96-well white opaque plate
Procedure:
-
Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions.
-
Inhibitor Addition: Add 10 µL of the diluted test inhibitor or vehicle control to the appropriate wells. Add the positive control to its designated wells.[26]
-
Reaction Mix Addition: Prepare a reaction mix containing COX Assay Buffer, COX Probe, COX Cofactor, and COX-2 enzyme. Add 80 µL of this mix to each well.
-
Initiation and Measurement: Initiate the reaction by adding 10 µL of diluted arachidonic acid to each well. Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically at 25°C for 5-10 minutes.[26]
-
Data Analysis: Determine the rate of reaction from the linear portion of the fluorescence curve. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Self-Validation: The positive control should show significant inhibition of COX-2 activity. The solvent control should have minimal impact on the enzyme's activity. A dose-dependent inhibition by the test compound provides confidence in the results.
This assay evaluates the inhibitory effect of compounds on 5-lipoxygenase, another key enzyme in the inflammatory pathway.[29][30]
Causality of Experimental Choices: Inhibition of 5-LOX can provide a complementary anti-inflammatory mechanism to COX inhibition. This fluorometric assay provides a rapid and sensitive method for screening potential 5-LOX inhibitors.
Experimental Protocol: Fluorometric 5-Lipoxygenase Inhibitor Screening Assay
Materials:
-
5-LOX Enzyme
-
LOX Assay Buffer
-
LOX Probe
-
LOX Substrate
-
Known 5-LOX inhibitor (e.g., Zileuton) as a positive control
-
96-well white plate
Procedure:
-
Compound Preparation: Dissolve the test compounds in an appropriate solvent and add 2 µL to the wells of a 96-well plate. Include solvent and inhibitor controls.
-
Reaction Mix: Prepare a reaction mix containing LOX Assay Buffer, LOX Probe, and 5-LOX Enzyme. Add 40 µL of this mix to each well and incubate for 10 minutes at room temperature.
-
Substrate Addition: Add 20 µL of the diluted LOX substrate to each well.
-
Fluorescence Measurement: Immediately read the fluorescence (Ex/Em = 500/536 nm) in a kinetic mode, recording every 30 seconds.
-
Data Analysis: Calculate the rate of reaction and the percentage of inhibition for each test compound concentration to determine the IC₅₀ value.
Self-Validation: The positive control, Zileuton, should effectively inhibit the 5-LOX enzyme. The results should be consistent and show a clear dose-response relationship for active compounds.
Part 3: Data Presentation and Visualization
Quantitative Data Summary
| Compound ID | Target Cell Line/Enzyme | IC₅₀ (µM) | Reference |
| Anticancer Agents | |||
| Compound 480 | HeLa | 12.61 | [14] |
| Compound 480 | Hep G2 | 33.42 | [14] |
| Compound 471 | HeLa | 23.79 | [14] |
| Compound 471 | Hep G2 | 13.34 | [14] |
| Anti-inflammatory Agents | |||
| Celecoxib | COX-2 | 0.45 | [26] |
| Hybrid Compound 23 | COX-2 | -98.37 (Binding Energy kcal/mol) | [24] |
| Hybrid Compound 23 | 5-LOX | -91.07 (Binding Energy kcal/mol) | [24] |
Visualization of Workflows and Pathways
Experimental Workflow for Thiophene-Based Drug Discovery
Caption: A generalized workflow for the discovery and development of novel thiophene-based compounds.
Simplified Signaling Pathway for Thiophene-Based Anti-inflammatory Action
Caption: Inhibition of COX-2 and 5-LOX pathways by thiophene-based anti-inflammatory agents.
Thiophene-Mediated Disruption of Microtubule Dynamics in Cancer Cells
Caption: Mechanism of action for thiophene-based tubulin polymerization inhibitors leading to apoptosis.
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Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). [Link]
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Investigating the Mechanism of Action of 4-Methyl-5-(4-methylphenyl)thiophene-2-carboxylic acid: A Strategic Guide
An in-depth technical guide or whitepaper on the core.
Preamble: From Hit to Hypothesis
The journey of a novel chemical entity from a primary screening "hit" to a well-understood therapeutic candidate is a complex, multi-faceted endeavor. This guide outlines a strategic and experimentally robust approach to elucidate the mechanism of action (MoA) for a promising, yet uncharacterized molecule: 4-Methyl-5-(4-methylphenyl)thiophene-2-carboxylic acid (herein referred to as 'Compound T'). The thiophene ring system is a well-established scaffold in medicinal chemistry, known to be present in a variety of approved drugs with diverse biological activities.[1][2][3] This structural alert, combined with a hypothetical positive result in a primary phenotypic screen (e.g., inhibition of cancer cell proliferation or reduction of an inflammatory cytokine), provides the foundational logic for a systematic investigation into its molecular mechanism.
This document is structured not as a rigid protocol, but as a decision-making framework for researchers, scientists, and drug development professionals. It emphasizes the "why" behind each experimental choice, ensuring a self-validating and logical progression from broad, unbiased screening to specific, hypothesis-driven validation.
Phase 1: Unbiased Target Identification - Casting a Wide Net
The initial and most critical phase is to identify the direct molecular target(s) of Compound T. Without a known target, any observed phenotype is merely a correlation. We will employ a parallel, multi-pronged approach to maximize the probability of success and to provide cross-validating evidence.
Affinity-Based Chemical Proteomics
Expertise & Experience: The most direct method to identify a drug's binding partner is to use the drug itself as a "bait." Chemical proteomics is a powerful, unbiased technique to capture and identify cellular proteins that physically interact with a small molecule.
Trustworthiness: This approach is self-validating. A successful experiment requires the synthesis of an affinity probe, a derivative of Compound T that retains biological activity while incorporating a reactive handle for immobilization. The retention of activity is a critical internal control.
Protocol: Synthesis of an Alkyne-Tagged Affinity Probe and Pulldown Experiment
-
Probe Synthesis: Synthesize an analog of Compound T with a terminal alkyne group attached via a flexible linker (e.g., polyethylene glycol) at a position determined by preliminary Structure-Activity Relationship (SAR) studies to be non-essential for its biological activity.
-
Activity Confirmation: Confirm that the synthesized probe retains the biological activity of the parent Compound T in the primary phenotypic assay. A significant loss of activity would necessitate redesigning the probe.
-
Cell Lysate Preparation: Grow and harvest cells relevant to the observed phenotype. Prepare a native cell lysate using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Probe Immobilization: Covalently attach the alkyne-tagged probe to azide-functionalized agarose or magnetic beads via a copper-catalyzed azide-alkyne cycloaddition ("click chemistry").
-
Affinity Pulldown:
-
Incubate the bead-immobilized probe with the cell lysate to allow for binding.
-
Include a crucial control: pre-incubation of the lysate with an excess of the original, untagged Compound T. This will competitively block the specific binding sites on the target protein(s).
-
Wash the beads extensively to remove non-specific binders.
-
Elute the bound proteins.
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise protein bands that are present in the probe-treated sample but absent or significantly reduced in the competitive elution control.
-
Identify the proteins using mass spectrometry (LC-MS/MS).
-
Experimental Workflow: Affinity-Based Target Identification
Below is a diagram illustrating the logical flow of the chemical proteomics experiment.
Caption: Workflow for identifying protein targets of Compound T using affinity proteomics.
Phase 2: Target Validation and Interaction Characterization
Identifying a putative target is a major milestone, but it must be rigorously validated. This phase confirms a direct, high-affinity interaction and quantifies its parameters.
Biophysical Confirmation of Binding
Expertise & Experience: Label-free, real-time binding assays are the gold standard for confirming a direct interaction between a small molecule and a protein. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide quantitative data on binding affinity, kinetics, and thermodynamics.
Trustworthiness: These methods are highly quantitative and provide orthogonal validation of the initial pulldown results. A confirmed direct interaction with nanomolar to low micromolar affinity is a strong indicator of a physiologically relevant target.
Protocol: Surface Plasmon Resonance (SPR) Analysis
-
Protein Immobilization: Covalently immobilize the purified recombinant candidate protein onto a sensor chip surface.
-
Analyte Injection: Flow a series of increasing concentrations of Compound T over the sensor surface.
-
Data Acquisition: Measure the change in the refractive index at the surface in real-time, which is proportional to the mass of Compound T binding to the immobilized protein.
-
Kinetic Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Data Presentation: Hypothetical SPR Results
| Parameter | Value | Interpretation |
| KD (Dissociation Constant) | 150 nM | High-affinity interaction, typical of a drug-target pair. |
| ka (Association Rate) | 1.5 x 105 M-1s-1 | Rapid binding of Compound T to the target. |
| kd (Dissociation Rate) | 2.25 x 10-2 s-1 | Moderately slow off-rate, suggesting a stable complex. |
Phase 3: Elucidating the Functional Consequences
With a validated target in hand, the investigation shifts to understanding how the binding of Compound T modulates the target's function and the downstream signaling pathway. Let's hypothesize our target is a protein kinase, "Kinase X," a common target for thiophene-containing molecules.
In Vitro Functional Assays
Expertise & Experience: The first step is to determine if Compound T is an inhibitor or an activator of Kinase X. A biochemical kinase activity assay is the most direct way to measure this.
Trustworthiness: A dose-dependent inhibition of kinase activity that correlates with the binding affinity (KD) provides a strong mechanistic link between target engagement and functional outcome.
Protocol: In Vitro Kinase Inhibition Assay
-
Assay Setup: In a multi-well plate, combine recombinant Kinase X, its specific substrate peptide, and ATP.
-
Compound Titration: Add a range of concentrations of Compound T.
-
Reaction and Detection: Allow the kinase reaction to proceed. Quantify the amount of phosphorylated substrate using a method like luminescence-based ATP detection (e.g., Kinase-Glo®) or a specific antibody in an ELISA format.
-
IC50 Determination: Plot the percentage of kinase activity against the logarithm of Compound T concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Pathway Analysis
Expertise & Experience: We must now confirm that Compound T engages and inhibits Kinase X within a cellular context, leading to the modulation of its known signaling pathway. Western blotting is a robust and widely used technique to probe the phosphorylation status of downstream substrates.
Trustworthiness: Observing a dose-dependent decrease in the phosphorylation of a known, direct substrate of Kinase X in cells treated with Compound T is a critical piece of evidence connecting the biochemical activity to the cellular phenotype.
Protocol: Western Blot for Pathway Modulation
-
Cell Treatment: Treat relevant cells with increasing concentrations of Compound T for an appropriate duration.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Probe the membrane with a primary antibody specific for the phosphorylated form of a known substrate of Kinase X (e.g., anti-phospho-Substrate Y).
-
Probe a separate membrane or strip and re-probe the same membrane with an antibody for the total amount of Substrate Y and a loading control (e.g., β-actin) to ensure equal protein loading.
-
-
Detection and Analysis: Use a chemiluminescent or fluorescent secondary antibody to detect the protein bands and quantify the band intensities.
Hypothetical Signaling Pathway and Point of Intervention
The following diagram illustrates the hypothetical signaling cascade involving Kinase X and how Compound T intervenes.
Caption: Proposed mechanism of Compound T inhibiting the Kinase X signaling pathway.
Conclusion: Synthesizing a Coherent Mechanistic Model
By systematically progressing through these phases of unbiased discovery, biophysical validation, and functional characterization, we can build a comprehensive and well-supported model for the mechanism of action of this compound. The culmination of this work is not merely a collection of data points, but a coherent narrative that explains how Compound T, by binding to a specific molecular target, elicits a defined functional change in a key signaling pathway, ultimately leading to the observed cellular phenotype. This deep mechanistic understanding is indispensable for the rational optimization of Compound T and its advancement as a potential therapeutic agent.
References
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Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. National Institutes of Health.[Link]
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Synthesis, properties and biological activity of thiophene: A review. ResearchGate.[Link]
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Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. MDPI.[Link]
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Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.[Link]
-
Thiophene-2-carboxylic acid. Wikipedia.[Link]
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A Comprehensive Spectroscopic Investigation of 4-Methyl-5-(4-methylphenyl)thiophene-2-carboxylic acid
An In-depth Technical Guide for Researchers and Drug Development Professionals
As a Senior Application Scientist, this guide provides a detailed exploration of the spectroscopic characteristics of 4-Methyl-5-(4-methylphenyl)thiophene-2-carboxylic acid. The structural complexity and potential pharmaceutical relevance of this molecule necessitate a thorough understanding of its spectral features for unequivocal identification, purity assessment, and quality control. This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral output, grounded in established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS).
Molecular Structure and Analytical Rationale
The subject of our analysis is this compound, a molecule featuring a central thiophene ring substituted with a carboxylic acid, a methyl group, and a p-tolyl group. This intricate arrangement of functional groups gives rise to a unique spectroscopic fingerprint. A multi-technique approach is essential for unambiguous characterization, as each method provides complementary information about the molecular framework and functional groups present.
Below is the chemical structure with a systematic numbering scheme that will be used for the assignment of NMR signals throughout this guide.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy: Proton Environments
The ¹H NMR spectrum is predicted to show distinct signals for each unique proton environment. The electron-withdrawing nature of the carboxylic acid and the aromatic character of the thiophene and phenyl rings significantly influence the chemical shifts.
Expected ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Carboxylic Acid (-COOH) | ~12.0 - 13.0 | Singlet (broad) | 1H | The acidic proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange. |
| Thiophene H-3 | ~7.5 - 7.8 | Singlet | 1H | This proton is on the thiophene ring, adjacent to the electron-withdrawing carboxylic acid group, leading to a downfield shift. |
| Phenyl H-2', H-6' | ~7.3 - 7.6 | Doublet | 2H | These protons are ortho to the thiophene ring and will appear as a doublet due to coupling with H-3' and H-5'. |
| Phenyl H-3', H-5' | ~7.1 - 7.3 | Doublet | 2H | These protons are meta to the thiophene ring and ortho to the methyl group, appearing as a doublet coupled with H-2' and H-6'. |
| Thiophene-CH₃ | ~2.2 - 2.5 | Singlet | 3H | The methyl group attached to the thiophene ring is expected in this region. |
| Phenyl-CH₃ | ~2.3 - 2.6 | Singlet | 3H | The methyl group on the phenyl ring will have a similar chemical shift to the other methyl group. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution.
-
Data Acquisition: Acquire the spectrum using standard parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal.
Expected ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Carboxylic Acid (C=O) | ~165 - 175 | The carbonyl carbon of the carboxylic acid is significantly deshielded and appears far downfield.[1] |
| Thiophene C-2 | ~140 - 145 | The carbon atom attached to the carboxylic acid group. |
| Thiophene C-5 | ~145 - 150 | The carbon atom bonded to the phenyl group. |
| Phenyl C-1' | ~130 - 135 | The ipso-carbon of the phenyl ring attached to the thiophene. |
| Phenyl C-4' | ~138 - 142 | The carbon atom of the phenyl ring bonded to the methyl group. |
| Thiophene C-4 | ~135 - 140 | The carbon atom bearing the methyl group. |
| Thiophene C-3 | ~125 - 130 | The protonated carbon on the thiophene ring. |
| Phenyl C-2', C-6' | ~129 - 132 | Aromatic carbons ortho to the thiophene substituent. |
| Phenyl C-3', C-5' | ~128 - 131 | Aromatic carbons meta to the thiophene substituent. |
| Thiophene-CH₃ | ~14 - 18 | The methyl carbon attached to the thiophene ring. |
| Phenyl-CH₃ | ~20 - 25 | The methyl carbon of the p-tolyl group. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: A high-field NMR spectrometer is required.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals. A sufficient number of scans and a suitable relaxation delay are necessary due to the lower natural abundance of ¹³C and longer relaxation times.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy: Functional Group Analysis
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by absorptions from the carboxylic acid and the aromatic rings.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Characteristics |
| 2500 - 3300 | Carboxylic Acid O-H | Stretch | A very broad and strong absorption, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid.[1] |
| ~1710 - 1760 | Carboxylic Acid C=O | Stretch | A very strong and sharp absorption. Its position can indicate the extent of hydrogen bonding.[1] |
| ~3100 - 3000 | Aromatic C-H | Stretch | Medium to weak absorptions characteristic of sp² C-H bonds in the thiophene and phenyl rings. |
| ~3000 - 2850 | Aliphatic C-H | Stretch | Medium to weak absorptions from the methyl groups. |
| ~1600, ~1475 | Aromatic C=C | Stretch | Multiple medium to strong bands indicating the presence of the aromatic rings. |
| ~700-900 | C-S | Stretch | A weaker absorption characteristic of the thiophene ring. |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the empty ATR crystal should be collected and subtracted from the sample spectrum.
-
Data Processing: The resulting spectrum is typically displayed as percent transmittance versus wavenumber.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Expected Mass Spectrometry Data (Electron Ionization - EI):
| m/z | Ion | Rationale |
| 246 | [M]⁺ | The molecular ion peak, corresponding to the molecular weight of the compound. |
| 229 | [M - OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid. |
| 201 | [M - COOH]⁺ | Loss of the carboxylic acid group, a common fragmentation pathway for carboxylic acids. |
| 115 | [C₈H₇S]⁺ | A fragment corresponding to the methyl-substituted thiophene portion after cleavage of the phenyl group. |
| 91 | [C₇H₇]⁺ | The tropylium ion, a characteristic fragment from the tolyl group. |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion abundance versus m/z.
Integrated Analytical Workflow
The comprehensive analysis of this compound relies on the integration of data from these complementary spectroscopic techniques. The following workflow ensures a systematic and thorough characterization.
Caption: A streamlined workflow for the comprehensive spectroscopic analysis of the target compound.
Conclusion
This guide has outlined the expected spectroscopic characteristics of this compound. By combining the detailed structural information from ¹H and ¹³C NMR, the functional group identification from IR spectroscopy, and the molecular weight and fragmentation data from mass spectrometry, researchers and drug development professionals can achieve an unambiguous characterization of this molecule. The provided protocols and interpretations serve as a robust framework for the analysis of this compound and other similarly complex thiophene derivatives.
References
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MDPI. (n.d.). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. Retrieved from [Link]
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PubChem. (n.d.). 2-Thiophenecarboxylic acid. Retrieved from [Link]
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The Royal Society of Chemistry. (2016). Supporting Information - Gram-Scale Synthesis of Aligned C3N4-Polypyrrole Heterojuction Aerogel with Tunable Band Structures as an Efficient Visible and Near Infrared Light -Driven Metal-Free Photocatalyst. Retrieved from [Link]
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J-STAGE. (n.d.). The Ultraviolet Spectra of the Thiophene Derivatives. Retrieved from [Link]
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Semantic Scholar. (n.d.). 2-thiophene carboxylic acid. Retrieved from [Link]
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PubChem. (n.d.). Methyl 4-methylthiophene-2-carboxylate. Retrieved from [Link]
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PubChem. (n.d.). 4-Methylthiophene-2-carboxylic acid. Retrieved from [Link]
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IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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SpectraBase. (n.d.). Thiophene-2-carboxylic acid, morpholide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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MDPI. (n.d.). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Retrieved from [Link]
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NIST WebBook. (n.d.). 2-Thiophenecarboxylic acid, 5-methyl-. Retrieved from [Link]
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Taylor & Francis. (2020). Synthesis and Characterization of 4-Methylphenyl 2,3,4,6-Tetra-O-Benzoyl-1-Thio-β-d-Galactopyranoside. Retrieved from [Link]
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ResearchGate. (2025). Synthesis, characterization and in silico designing of diethyl-3-methyl-5-(6-methyl-2-thioxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamido) thiophene-2,4-dicarboxylate derivative as anti-proliferative and anti-microbial agents. Retrieved from [Link]
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Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Retrieved from [Link]
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Physics @ Manasagangotri. (n.d.). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences and Research. (2014). A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER. Retrieved from [Link]
-
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Whitepaper: A Technical Guide to Exploring the Anti-inflammatory Potential of Thiophene Carboxylic Acids
Executive Summary
Inflammation is a complex biological response fundamental to numerous acute and chronic diseases, driving a persistent need for novel therapeutic agents with improved efficacy and safety profiles. Thiophene-based compounds have emerged as "privileged structures" in medicinal chemistry, forming the core of several commercially available drugs.[1][2][3] This guide provides an in-depth technical framework for researchers, chemists, and drug development professionals on the systematic evaluation of thiophene carboxylic acids as a promising class of anti-inflammatory agents. We delve into the core mechanisms of inflammation, detail the rationale behind targeting key enzymatic and signaling pathways, and provide validated, step-by-step experimental protocols for a robust preclinical assessment workflow. By integrating mechanistic insights with practical methodologies, this document serves as a comprehensive resource for advancing the discovery and development of next-generation thiophene-based anti-inflammatory therapeutics.
The Inflammatory Landscape and the Thiophene Scaffold
Inflammation is the immune system's protective response to harmful stimuli like pathogens, damaged cells, or irritants.[1] While acute inflammation is a vital self-limiting process, its dysregulation leads to chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[4][5] The therapeutic mainstay for inflammation, non-steroidal anti-inflammatory drugs (NSAIDs), primarily functions by inhibiting cyclooxygenase (COX) enzymes.[6] However, their long-term use is associated with significant gastrointestinal and cardiovascular side effects, underscoring the urgent need for new chemical entities.[6][7]
Thiophene derivatives have a rich history in pharmacology, valued for their structural versatility and ability to interact with various biological targets.[1][8] Their bioisosteric relationship with the phenyl group allows them to mimic endogenous substrates and fit into the active sites of key enzymes.[9] Several established anti-inflammatory drugs, including Tiaprofenic acid and Tenidap , feature a thiophene core, validating its importance as a pharmacophore in this therapeutic area.[1][2][9] The carboxylic acid moiety is a critical functional group, often essential for anchoring the molecule within the active site of target enzymes like COX.[10]
Core Mechanistic Targets for Thiophene Carboxylic Acids
A successful anti-inflammatory drug discovery program hinges on a deep understanding of the key molecular pathways that propagate the inflammatory response. Thiophene carboxylic acids have shown potential to modulate several of these critical nodes.
Enzymatic Drivers: The Arachidonic Acid Cascade
Arachidonic acid metabolism is a central pathway in inflammation, producing potent lipid mediators like prostaglandins and leukotrienes.[11] The primary enzymes in this cascade, COX and lipoxygenase (LOX), are validated targets for anti-inflammatory agents.[2][8]
-
Cyclooxygenases (COX-1 & COX-2): COX-1 is a constitutive enzyme involved in physiological functions like gastric protection, while COX-2 is inducible and upregulated at sites of inflammation.[12] The therapeutic effects of most NSAIDs come from inhibiting COX-2, whereas the unwanted side effects often stem from inhibiting COX-1.[6] Therefore, developing COX-2 selective or dual COX/LOX inhibitors is a key strategy.
-
5-Lipoxygenase (5-LOX): This enzyme catalyzes the production of leukotrienes, which are potent chemoattractants and mediators of bronchoconstriction.[11] Thiophene derivatives like Zileuton are known LOX inhibitors.[1] Compounds that can dually inhibit both COX and 5-LOX pathways may offer a broader spectrum of anti-inflammatory activity with a potentially improved safety profile.[8][10]
Caption: The Arachidonic Acid Cascade via COX and LOX pathways.
Intracellular Signaling Hubs: NF-κB and MAPK Pathways
Beyond direct enzyme inhibition, modulating intracellular signaling cascades that orchestrate the expression of pro-inflammatory genes is a highly attractive therapeutic strategy.
-
Nuclear Factor kappa-B (NF-κB): The NF-κB pathway is a master regulator of inflammation.[5] In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of numerous pro-inflammatory genes, including cytokines (TNF-α, IL-6), chemokines, and COX-2.[13] Inhibition of this pathway can thus broadly suppress the inflammatory response.[4][14]
Caption: Canonical NF-κB signaling pathway activation.
-
Mitogen-Activated Protein Kinases (MAPKs): MAPKs are a family of serine/threonine kinases that relay extracellular signals to intracellular targets.[15] The p38 MAPK and JNK pathways are strongly activated by cellular stress and inflammatory cytokines.[16] Activated p38 MAPK, in particular, plays a crucial role in regulating the biosynthesis of TNF-α and IL-1β at both transcriptional and translational levels.[17] Several thiophene-based compounds have been specifically designed and evaluated as inhibitors of p38α MAPK.[18][19][20][21]
Structure-Activity Relationship (SAR) and Known Inhibitors
The anti-inflammatory activity of thiophene derivatives is highly dependent on their substitution patterns. For thiophene carboxylic acids targeting COX/LOX, the carboxylic acid group is often a key pharmacophoric feature, forming critical interactions in the enzyme active site.[3][22] The nature and position of other substituents on the thiophene ring dictate the potency and selectivity. Studies have shown that the presence of amides, esters, and specific alkyl or aryl groups can significantly enhance activity.[1][3] For instance, some bromo-benzothiophene carboxamides have been shown to selectively inhibit COX-2 and reduce prostaglandin E2 synthesis.[23]
| Compound Class | Target(s) | Key Findings | Reference |
| 3-Hydroxybenzo[b]thiophene-2-carboxylic acid derivatives | Dual 5-LOX/COX | Structure optimization yielded derivatives with submicromolar IC50 values for both enzymes. | [22] |
| Tetra-substituted thiophenes | p38α MAPK | A 4-(2-(4-fluorophenyl)thiophen-3-yl)pyridine derivative showed a Ki of 0.6 μM, demonstrating the thiophene core retains high affinity. | [18][19][20] |
| 2-Aminothiophene derivatives | General Anti-inflammatory | A derivative with a morpholine ring showed superior in vivo activity compared to indomethacin in a paw edema model. | [24] |
| Bromo-benzothiophene carboxamides | COX-2 | Selectively inhibited COX-2 and reduced levels of cytokines and prostaglandin-E2 more potently than ibuprofen. | [23] |
A Validated Workflow for Preclinical Evaluation
A systematic, multi-tiered approach is essential for efficiently screening and validating the anti-inflammatory potential of novel thiophene carboxylic acids. This workflow progresses from simple, high-throughput in vitro assays to more complex and physiologically relevant in vivo models.
Caption: Preclinical workflow for evaluating anti-inflammatory agents.
Detailed Protocols: In Vitro Evaluation
In vitro assays provide the first critical data on a compound's potential activity and mechanism. They are relatively low-cost, high-throughput, and avoid the ethical considerations of animal testing at the initial stage.[11][25][26]
-
Rationale: Protein denaturation is a well-documented cause of inflammation in conditions like rheumatoid arthritis.[26] This assay is a rapid and straightforward primary screen to assess the ability of a compound to stabilize protein structure when exposed to heat stress.
-
Methodology:
-
Preparation: Prepare a 0.2% solution of bovine serum albumin (BSA) in Tris buffer saline (pH 6.8). Prepare stock solutions of test compounds and a reference standard (e.g., Diclofenac sodium) in DMSO.
-
Reaction Mixture: In a microcentrifuge tube, add 2.8 mL of the BSA solution.
-
Compound Addition: Add 0.2 mL of the test compound or reference standard solution to achieve the desired final concentration (e.g., 10-500 µg/mL). A control group should receive 0.2 mL of DMSO.
-
Incubation: Incubate the mixtures at 37°C for 20 minutes.
-
Denaturation: Induce denaturation by heating the mixtures at 70°C in a water bath for 10 minutes.[26]
-
Measurement: After cooling, measure the turbidity (absorbance) of the solutions at 660 nm using a spectrophotometer.
-
Calculation: The percentage inhibition of denaturation is calculated as: % Inhibition = [(Abs_Control - Abs_Sample) / Abs_Control] * 100
-
-
Rationale: During inflammation, macrophages are activated by stimuli like lipopolysaccharide (LPS), leading to the upregulation of inducible nitric oxide synthase (iNOS) and the production of large amounts of nitric oxide (NO), a key inflammatory mediator.[27] This assay measures a compound's ability to inhibit this process in a cellular context.
-
Methodology:
-
Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1x10⁵ cells/well and allow them to adhere overnight.
-
Pre-treatment: Remove the old media and pre-treat the cells with various concentrations of the test compounds or a reference standard (e.g., L-NAME) for 1-2 hours.
-
Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
NO Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes in the dark.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Calculation: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production relative to the LPS-only treated cells. A parallel cytotoxicity assay (e.g., MTT) must be run to ensure that the observed NO reduction is not due to cell death.[28]
-
Detailed Protocols: In Vivo Validation
In vivo models are indispensable for confirming efficacy in a complex biological system. The choice of model is critical and should be based on the specific question being asked (e.g., acute vs. chronic inflammation).[7][29]
-
Rationale: This is the most widely used and well-established model for evaluating acute inflammation.[29] Carrageenan injection induces a biphasic inflammatory response. The first phase (0-2 hours) is mediated by histamine and serotonin, while the second, more prolonged phase (3-6 hours) is mediated by prostaglandins and involves neutrophil infiltration.[29] This allows for mechanistic insights into whether a compound targets early or late-phase mediators.
-
Methodology:
-
Animal Acclimatization: Use Wistar albino rats (150-200g). Acclimatize the animals for at least one week before the experiment.[29]
-
Grouping: Divide animals into groups (n=6):
-
Group 1: Vehicle Control (e.g., 0.5% CMC solution)
-
Group 2: Reference Standard (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Group 3-5: Test Compound (e.g., 10, 20, 40 mg/kg, p.o.)
-
-
Dosing: Administer the vehicle, standard, or test compounds orally 1 hour before the carrageenan injection.
-
Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of a 1% w/v carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Calculation:
-
Edema Volume: Final Paw Volume - Initial Paw Volume
-
Percentage Inhibition of Edema: [(Edema_Control - Edema_Treated) / Edema_Control] * 100
-
-
Conclusion and Future Directions
The thiophene carboxylic acid scaffold represents a fertile ground for the discovery of novel anti-inflammatory agents. The systematic workflow presented in this guide—from broad-based protein stabilization assays to specific cell-based mechanistic studies and conclusive in vivo validation—provides a robust framework for identifying and advancing promising candidates.
Future research should focus on several key areas:
-
Selectivity Profiling: Developing compounds with high selectivity for COX-2 over COX-1 or those with a rationally designed dual COX/LOX inhibitory profile to maximize efficacy and minimize side effects.[8]
-
Targeting Signaling Pathways: Exploring derivatives designed to specifically inhibit key kinases like p38 MAPK or components of the NF-κB pathway, moving beyond traditional enzyme inhibition.[19][21][30]
-
Pharmacokinetic Optimization: Improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to ensure adequate bioavailability and target tissue exposure.
By combining rational drug design with the rigorous, multi-tiered evaluation strategy outlined herein, the scientific community can unlock the full therapeutic potential of thiophene carboxylic acids in the fight against inflammatory diseases.
References
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Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. [Link]
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Kyriakis, J. M., & Avruch, J. (2012). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. PMC, 32(4), 289-313. [Link]
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Abdel-Aziem, A., et al. (2011). Efficient synthesis and 5-LOX/COX-inhibitory activity of some 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives. Bioorganic & Medicinal Chemistry, 19(12), 3746-3754. [Link]
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Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. [Link]
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Donnelly, A. C., et al. (2014). Design, Synthesis, and Biological Evaluation of Tetra-Substituted Thiophenes as Inhibitors of p38α MAPK. ChemistryOpen, 3(6), 233-242. [Link]
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Towers, C. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Bio-Techne. [Link]
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Donnelly, A. C., et al. (2014). Design, Synthesis, and Biological Evaluation of Tetra-Substituted Thiophenes as Inhibitors of p38α MAPK. ChemistryOpen, 3(6), 233-242. [Link]
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CUSABIO. (n.d.). MAPK signaling pathway. CUSABIO. [Link]
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Huang, P., Han, J., & Hui, L. (2010). MAPK signaling in inflammation-associated cancer development. Protein & Cell, 1(3), 218-226. [Link]
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Donnelly, A. C., et al. (2014). Design, Synthesis, and Biological Evaluation of Tetra-Substituted Thiophenes as Inhibitors of p38α MAPK. National Institutes of Health. [Link]
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O'Carroll, C., et al. (2022). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. International Journal of Molecular Sciences, 23(3), 1430. [Link]
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Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. [Link]
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O'Carroll, C., et al. (2022). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. PMC, 23(3), 1430. [Link]
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Anonymous. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. ResearchGate. [Link]
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Anonymous. (n.d.). In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. [Link]
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Singh, P., et al. (2014). Evaluation of benzothiophene carboxamides as analgesics and anti-inflammatory agents. IUBMB Life, 66(3), 201-211. [Link]
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Leelaprakash, G., & Dass, S. M. (2011). In vitro anti-inflammatory activity of methanol extract of Enicostemma axillare. Journal of Global Pharma Technology, 3(4), 1-5. [Link]
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Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]
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de Oliveira, R., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals, 14(7), 692. [Link]
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Kumar, S., et al. (2014). Design, synthesis and pharmacological evaluation of novel tetrasubstituted thiophene analogues as anti-inflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(1), 126-133. [Link]
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Boehm, J. (2005). 5-Amino-2-carbonylthiophene derivatives for use as p38 MAPK inhibitors in the treatment of inflammatory diseases. Expert Opinion on Therapeutic Patents, 15(10), 1471-1476. [Link]
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Parmar, D. R., & Chhabria, M. T. (2016). Novel thiophene derivatives as Anti-inflammatory agents. Journal of Pharmaceutical Science and Bioscientific Research, 6(5), 713-722. [Link]
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MDPI. (n.d.). Targeting The Nuclear Factor Kappa-B (NF-κB) Pathway for Drug Discovery. MDPI. [Link]
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Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A review. World Journal of Pharmaceutical Research, 6(17), 131-139. [Link]
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Barnes, P. J., & Karin, M. (1997). NF-κB: a key role in inflammatory diseases. Journal of Clinical Investigation, 107(1), 7-11. [Link]
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de Oliveira, R., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. ResearchGate. [Link]
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Sharma, A., et al. (2025). Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). [Link]
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de Oliveira, R., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals, 14(7), 692. [Link]
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Abdel-Aziem, A., et al. (2011). Efficient synthesis and 5-LOX/COX-inhibitory activity of some 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives. ResearchGate. [Link]
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Semantic Scholar. (n.d.). In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. Semantic Scholar. [Link]
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Boschelli, D. H., et al. (1994). 3-Alkoxybenzo[b]thiophene-2-carboxamides as inhibitors of neutrophil-endothelial cell adhesion. Journal of Medicinal Chemistry, 37(6), 717-718. [Link]
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Helal, M. H., et al. (2016). Design, synthesis, characterization, quantum-chemical calculations and anti-inflammatory activity of novel series of thiophene derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 152, 309-321. [Link]
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Anonymous. (n.d.). Versatile thiophene 2-carboxamide derivatives. ResearchGate. [Link]
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Anonymous. (n.d.). Different types of p38α MAPK inhibitors. ResearchGate. [Link]
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de Oliveira, R., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Semantic Scholar. [Link]
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de Oliveira, R., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. MDPI. [Link]
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Al-Ostath, O. A., et al. (2023). Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. Chemistry & Biodiversity, 20(5), e202201179. [Link]
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Alpermann, H. G., et al. (1972). [4-(2-chloro-3-methylphenylamine)-3-thiophene-carboxylate, a Highly Active Anti-Inflammatory Drug]. Arzneimittelforschung, 22(12), 2146-2147. [Link]
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- 24. Design, synthesis, characterization, quantum-chemical calculations and anti-inflammatory activity of novel series of thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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Methodological & Application
Application Note & Protocol: Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-Arylthiophene-2-Carboxylic Acids
Introduction: The Significance of 4-Arylthiophene-2-Carboxylic Acids in Drug Discovery
The thiophene ring is a privileged scaffold in medicinal chemistry, renowned for its ability to act as a bioisostere for phenyl groups and engage in a wide range of biological interactions.[1] When functionalized with both an aryl group at the 4-position and a carboxylic acid at the 2-position, the resulting 4-arylthiophene-2-carboxylic acid derivatives become powerful building blocks for drug development. These compounds exhibit a diverse array of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][2] The strategic placement of the aryl and carboxylic acid moieties allows for fine-tuning of molecular properties such as solubility, polarity, and binding affinity to target proteins, making this class of compounds highly valuable for researchers, scientists, and drug development professionals.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for constructing carbon-carbon bonds, a cornerstone of modern organic synthesis.[3][4] Its development, recognized with the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of biaryls and other conjugated systems.[3] The reaction's high functional group tolerance, mild conditions, and the commercial availability of a vast library of boronic acids make it an ideal choice for the synthesis of complex molecules like 4-arylthiophene-2-carboxylic acids.[5] This guide provides an in-depth exploration of the Suzuki-Miyaura reaction's mechanism and a detailed, field-proven protocol for its application in synthesizing this important class of compounds.
Core Concept: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction facilitates the formation of a C-C bond between an organoboron compound (typically a boronic acid or ester) and an organohalide or triflate, catalyzed by a palladium(0) complex in the presence of a base.[5] The catalytic cycle is a well-understood sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-halogen bond of the electrophile (e.g., 4-bromothiophene-2-carboxylic acid). This step oxidizes the palladium from Pd(0) to a square-planar Pd(II) complex.[3] The reactivity of the halide is crucial, with the general trend being I > Br > Cl.[4]
-
Transmetalation: This is the key bond-forming step where the organic group from the boronic acid is transferred to the palladium(II) center, displacing the halide. This step is critically dependent on the presence of a base.[4] The base activates the boronic acid by converting it to a more nucleophilic borate species (e.g., R-B(OH)₃⁻), which then readily transfers its aryl group to the palladium complex.[6][7][8]
-
Reductive Elimination: In the final step, the two organic groups (the thiophene and the aryl group) on the palladium(II) complex couple and are eliminated as the final biaryl product. This process reduces the palladium back to its catalytically active Pd(0) state, which can then re-enter the catalytic cycle.[3]
Catalytic Cycle Workflow
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol describes a general method for the Suzuki-Miyaura coupling of 4-bromothiophene-2-carboxylic acid with a generic arylboronic acid.
Scientist's Note: The carboxylic acid group can complicate purification. During the basic workup, the product will exist as a water-soluble carboxylate salt. Acidification is required to protonate it, making it extractable into an organic solvent.[9]
Materials and Reagents
-
Starting Materials:
-
4-Bromothiophene-2-carboxylic acid (1.0 equiv.)
-
Arylboronic acid (1.2–1.5 equiv.)
-
-
Catalyst:
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1–5 mol%)
-
-
Base:
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0–3.0 equiv.)
-
-
Solvent System:
-
1,4-Dioxane or Toluene and Water (e.g., 4:1 v/v)
-
-
Workup Reagents:
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Equipment
-
Round-bottom flask or reaction vial suitable for heating
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon balloon/manifold)
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-bromothiophene-2-carboxylic acid (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.5 equiv.).
-
Rationale: Using a slight excess of the boronic acid ensures complete consumption of the more valuable bromo-thiophene starting material. The base is essential for the transmetalation step.[7][8]
-
-
Inert Atmosphere:
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is achieved by evacuating the flask under vacuum and backfilling with the inert gas, repeating the cycle 3-5 times.
-
Rationale: The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state (palladium black), which would halt the catalytic cycle.[10] Thorough degassing is crucial for high yields.[11]
-
-
Addition of Solvent and Catalyst:
-
Under a positive pressure of inert gas, add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1).
-
Add the palladium catalyst, Pd(PPh₃)₄ (3 mol%), to the mixture.
-
Rationale: A mixture of an organic solvent and water is often optimal. Water helps to dissolve the inorganic base, while the organic solvent dissolves the substrates and catalyst.[3] Pd(PPh₃)₄ is a common and effective air-stable Pd(0) source.
-
-
Reaction:
-
Attach a reflux condenser and heat the reaction mixture to 85–100 °C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.
-
-
Workup and Extraction:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and rinse the pad with ethyl acetate.[12]
-
Transfer the filtrate to a separatory funnel.
-
Rationale: The basic reaction mixture contains the product as a water-soluble carboxylate salt.
-
Wash the organic layer with water to remove the bulk of the inorganic base. The product will remain in the aqueous layer.
-
Combine the aqueous layers and acidify to a pH of ~2 using 1 M HCl. A precipitate (the product) should form.
-
Extract the acidified aqueous layer three times with ethyl acetate.
-
Rationale: Acidification protonates the carboxylate, rendering the product neutral and soluble in organic solvents like ethyl acetate.[9]
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification and Characterization:
-
The crude product can be purified by recrystallization or flash column chromatography on silica gel.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. For example, the aldehyde proton of a similar compound, 4-phenylthiophene-2-carbaldehyde, appears as a singlet at δ 9.94 ppm in the ¹H-NMR spectrum.[2]
-
Reaction Parameter Optimization
For challenging substrates or to improve yields, systematic optimization may be necessary. The following table summarizes key parameters and common variations.
| Parameter | Standard Condition | Alternatives & Considerations | Rationale for Change |
| Catalyst | Pd(PPh₃)₄ (1-5 mol%) | Pd(dppf)Cl₂, Buchwald precatalysts | Modern catalysts can be more active, stable, and effective for challenging substrates like aryl chlorides.[10] |
| Ligand | PPh₃ (in catalyst) | SPhos, XPhos, RuPhos | Bulky, electron-rich phosphine ligands can accelerate oxidative addition and reductive elimination steps.[3] |
| Base | K₂CO₃, K₃PO₄ | Cs₂CO₃, NaOH, Organic bases (e.g., Et₃N) | Cesium carbonate is more soluble and often more effective, especially for less reactive substrates.[11] |
| Solvent | Dioxane/H₂O, Toluene/H₂O | THF/H₂O, DMF | Solvent choice affects solubility of all components and can influence reaction rates.[2][11] |
| Temperature | 85-100 °C | 60-120 °C | Lower temperatures may be needed for sensitive functional groups; higher temperatures for unreactive halides.[11] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficient degassing. 3. Decomposed boronic acid. | 1. Use a fresh bottle of catalyst or a more robust precatalyst.[10] 2. Ensure the reaction setup is leak-proof and solvents are properly degassed.[11] 3. Use fresh boronic acid or a more stable boronic ester (e.g., pinacol ester).[10] |
| Homocoupling of Boronic Acid | Presence of oxygen or Pd(II) at the start of the reaction. | Improve degassing technique. If using a Pd(II) precatalyst, ensure its reduction to Pd(0) is efficient.[3] |
| Protodeboronation | The boronic acid is unstable under the reaction conditions (hydrolyzes back to the arene). | Use a stronger base, anhydrous conditions (if possible), or switch to a more stable boronic ester.[10] |
| Difficult Purification | Product is insoluble or forms an emulsion during workup. | Try a different extraction solvent (e.g., diethyl ether instead of DCM/ethyl acetate).[9] Ensure pH is correctly adjusted to fully protonate the carboxylic acid. |
References
-
Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]
-
Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]
-
Title: Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... Source: ResearchGate URL: [Link]
-
Title: Suzuki Cross-Coupling Reactions Mechanisms Source: Mettler Toledo URL: [Link]
-
Title: Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation Source: National Institutes of Health (NIH) URL: [Link]
-
Title: The catalytic mechanism of the Suzuki-Miyaura reaction Source: ChemRxiv URL: [Link]
-
Title: Recent Advances in the development of Suzuki Miyaura Coupling Reactions Source: wwjmrd.com URL: [Link]
-
Title: Design and synthesis of 4,5-diaryl/heteroarylthiophene-2-carboxylic acid derivatives and evaluation of their biological activities Source: ResearchGate URL: [Link]
-
Title: Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction Source: Journal of the American Chemical Society URL: [Link]
-
Title: Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction Source: Wiley Online Library URL: [Link]
-
Title: Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction Source: Europe PMC URL: [Link]
-
Title: Design and synthesis of arylthiophene-2-carbaldehydes via Suzuki-Miyaura reactions and their biological evaluation Source: PubMed URL: [Link]
-
Title: carboxylic acid separation following a suzuki reaction Source: Reddit URL: [Link]
-
Title: Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation Source: Taylor & Francis Online URL: [Link]
-
Title: Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Source: ResearchGate URL: [Link]
-
Title: Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Source: YouTube URL: [Link]
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- 4. wwjmrd.com [wwjmrd.com]
- 5. mt.com [mt.com]
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- 7. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
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- 12. youtube.com [youtube.com]
Application Notes & Protocols: A Senior Application Scientist's Guide to the Gewald Reaction for Substituted 2-Aminothiophene Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
The Gewald three-component reaction, first reported by Karl Gewald in the 1960s, remains a cornerstone of heterocyclic chemistry.[1][2][3] It offers a remarkably efficient and atom-economical pathway to construct the polysubstituted 2-aminothiophene scaffold. This structural motif is of immense interest to the pharmaceutical and materials science industries, forming the core of numerous approved drugs, including the anti-inflammatory Tinoridine and the antipsychotic Olanzapine, as well as serving as a key intermediate in the synthesis of novel dyes and electronic materials.[4][5][6]
This guide provides an in-depth exploration of the Gewald reaction, moving beyond a simple recitation of steps to explain the underlying chemical principles and strategic considerations necessary for successful synthesis. We will detail a robust, field-tested protocol, discuss common variations, and provide insights for troubleshooting and optimization.
Mechanistic Rationale: Understanding the "Why"
The elegance of the Gewald reaction lies in its convergence of three readily available components—a carbonyl compound (ketone or aldehyde), an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur—in a one-pot synthesis.[4][7] While seemingly straightforward, the reaction proceeds through a well-defined, base-catalyzed sequence. A comprehensive understanding of this mechanism is critical for optimizing conditions and adapting the reaction to new substrates.
The generally accepted pathway involves three key stages:
-
Knoevenagel-Cope Condensation: The reaction is initiated by a base-catalyzed condensation between the carbonyl compound and the active methylene nitrile.[8][9] The base (typically a secondary amine like morpholine or piperidine) deprotonates the nitrile, forming a nucleophilic carbanion that attacks the carbonyl carbon. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate, also known as the Knoevenagel adduct.[2]
-
Michael Addition of Sulfur: The Knoevenagel adduct is then deprotonated by the base at the α-position, creating a new nucleophile. This species attacks the elemental sulfur ring (S₈), leading to its opening and the formation of a thiolate intermediate. Recent computational studies suggest a complex equilibrium of polysulfide intermediates may form, which eventually decompose to the crucial monosulfide.[8][10]
-
Intramolecular Cyclization & Tautomerization: The terminal sulfur atom of the thiolate intermediate acts as a nucleophile, attacking the cyano group's carbon atom in an intramolecular fashion. This cyclization step forms a five-membered imine ring. The final, thermodynamically driven step is a tautomerization to the stable, aromatic 2-aminothiophene product.[2][9][10]
This mechanistic sequence is visualized below.
Caption: A simplified representation of the Gewald reaction pathway.
Core Experimental Protocol: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
This protocol details the synthesis of a classic Gewald product from cyclohexanone, malononitrile, and sulfur. It is a robust and highly reproducible procedure that serves as an excellent starting point for further optimization.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| Cyclohexanone | 98.14 | 10 | 0.98 g (1.02 mL) | Ensure purity; distill if necessary. |
| Malononitrile | 66.06 | 10 | 0.66 g | Caution: Toxic. Handle in a fume hood. |
| Elemental Sulfur | 32.06 (as S) | 12 | 0.38 g | Use finely powdered sulfur for best results.[11] |
| Morpholine | 87.12 | 5 | 0.44 g (0.44 mL) | Acts as the base catalyst. |
| Ethanol (EtOH) | 46.07 | - | 20 mL | Anhydrous or 200 proof is suitable. |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add cyclohexanone (10 mmol), malononitrile (10 mmol), and elemental sulfur (12 mmol).
-
Solvent and Catalyst Addition: Add 20 mL of ethanol to the flask, followed by the dropwise addition of morpholine (5 mmol) while stirring.
-
Heating and Reflux: Heat the reaction mixture to reflux (approximately 78-80°C) with continuous stirring. The solution will typically turn dark orange or red.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). A typical mobile phase is 3:1 Hexanes:Ethyl Acetate. Spot the starting materials and the reaction mixture. The reaction is complete when the starting material spots have been consumed (typically 1-3 hours).
-
Product Precipitation: Upon completion, remove the flask from the heat source and allow it to cool to room temperature. As the solution cools, the product will begin to precipitate as a pale yellow solid. Cooling further in an ice bath for 30 minutes will maximize precipitation.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water (2 x 20 mL) and then with a small amount of cold ethanol (10 mL) to remove any unreacted starting materials and soluble impurities.
-
Drying and Purification: Dry the collected solid in a vacuum oven at 40-50°C. The crude product is often of high purity. For exacting applications, the product can be further purified by recrystallization from ethanol.[9]
Expected Outcome
This procedure typically yields the desired 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile as a light yellow crystalline solid with yields ranging from 75-90%.
Protocol Variations & Optimization Strategies
The versatility of the Gewald reaction is one of its greatest strengths.[1] Conditions can be modified to accommodate different substrates, improve yields, or align with green chemistry principles.
Catalyst Selection
While secondary amines like morpholine and triethylamine are traditional choices, modern variations have shown excellent results with other catalysts.
-
L-Proline: This organocatalyst has been shown to efficiently catalyze the reaction under mild conditions, often with lower catalyst loading (e.g., 10 mol%) in solvents like DMF at 60°C.[12] This can be advantageous for sensitive substrates.
-
Heterogeneous Catalysts: Solid-supported bases like KF-alumina or nano-structured Na₂CaP₂O₇ offer simplified workup procedures, as the catalyst can be removed by simple filtration.[9]
Microwave-Assisted Synthesis
Microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields.[2]
-
Typical Conditions: In a dedicated microwave reactor vial, combine the ketone (10 mmol), malononitrile (10 mmol), sulfur (12 mmol), and a solid catalyst like KF-alumina (0.5 g).[9]
-
Irradiation: Heat the mixture under microwave irradiation (e.g., 100-120°C) for 5-15 minutes.
-
Workup: After cooling, the product is extracted with a suitable solvent (e.g., ethyl acetate), and the catalyst is filtered off before solvent evaporation.[9]
Two-Step Procedure
For less reactive ketones, a two-step procedure can be more effective.[1]
-
Isolate the Knoevenagel Adduct: First, perform the Knoevenagel condensation between the ketone and the active nitrile to synthesize and isolate the α,β-unsaturated nitrile.
-
Thiophene Formation: In a second step, react the isolated adduct with elemental sulfur and a base to form the thiophene ring.[1]
The general experimental workflow for a one-pot Gewald synthesis is illustrated below.
Caption: A generalized experimental workflow for the Gewald reaction.
Troubleshooting & Expert Insights
-
Low Yield: If yields are poor, ensure the sulfur is finely powdered for maximum surface area.[11] For less reactive ketones, consider switching to a higher-boiling solvent like DMF or employing the two-step procedure.[1] The choice of base can also be critical; sometimes switching from morpholine to triethylamine or L-proline can improve outcomes.[12]
-
Side Reactions: Aldehydes are generally more reactive than ketones but can be prone to self-condensation or other side reactions. Careful temperature control and slow addition of the base can mitigate these issues.
-
Product Insolubility: Some 2-aminothiophene products are highly crystalline and may precipitate from the reaction mixture prematurely. If this happens, adding a small amount of a co-solvent like DMF can help maintain solubility until the reaction is complete.
The Gewald reaction is a powerful and reliable tool in synthetic chemistry. By understanding its mechanistic underpinnings and the key parameters that govern its success, researchers can effectively leverage this reaction to build complex and valuable 2-aminothiophene derivatives for a wide array of applications.
References
- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.
- Organic Chemistry Portal. (n.d.). Gewald Reaction.
- Ghahremanpour, M. M., & Noey, E. L. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry.
- Wikipedia. (n.d.). Gewald reaction.
- Sabnis, R. W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(9), 700-706.
- Kappe, C. O. (2011). The Gewald multicomponent reaction. Molecular Diversity, 15(1), 3-33.
- BenchChem. (2025). Optimizing the Gewald Reaction: A Technical Guide to Improving Yields with Malononitrile.
- Xu, X.-Y., & Zeng, B.-B. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett, 2010(09), 1351-1354.
- ResearchGate. (2010).
- Ghahremanpour, M. M., & Noey, E. L. (2024).
- Gregory, G. (2015). The Gewald reaction in dye chemistry.
- Kumar, A., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)
- J&K Scientific LLC. (n.d.). Gewald Reaction.
- Ghahremanpour, M. M., & Noey, E. L. (2024).
- Khosravi, I. (2022). Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. Journal of Chemical Reaction and Synthesis.
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. (Open Access) Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes (2010) | Zita Puterová | 186 Citations [scispace.com]
- 4. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 11. jk-sci.com [jk-sci.com]
- 12. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
High-yield synthesis of 4-Methyl-5-(4-methylphenyl)thiophene-2-carboxylic acid
An Application Note for the High-Yield Synthesis of 4-Methyl-5-(4-methylphenyl)thiophene-2-carboxylic Acid
Abstract
Substituted thiophene-2-carboxylic acids are privileged scaffolds in medicinal chemistry, serving as crucial building blocks for a wide range of therapeutic agents.[1][2] This application note provides a detailed, robust, and high-yield three-stage protocol for the synthesis of this compound, a key intermediate for drug discovery and development. The synthetic strategy is built upon a convergent, three-component Gewald aminothiophene synthesis, followed by a strategic decarboxylation and a high-fidelity Sandmeyer reaction sequence. This methodology is designed for scalability and reproducibility, offering researchers a reliable pathway to this valuable compound from commercially available starting materials.
Introduction
The thiophene nucleus is a cornerstone in the design of modern pharmaceuticals, present in drugs spanning anti-inflammatory, anticancer, antimicrobial, and antipsychotic classes.[3] The specific substitution pattern on the thiophene ring dictates its physicochemical properties and its ability to interact with biological targets. Thiophene-2-carboxylic acid derivatives, in particular, are versatile intermediates that allow for further chemical elaboration, making them highly sought after in synthetic programs.[2][4]
The target molecule, this compound, possesses a substitution pattern that is challenging to achieve in a single, high-yielding step. Therefore, a rational, multi-step synthetic approach is required to ensure high purity and overall process efficiency. This guide eschews a simplistic, single-pot approach in favor of a more robust, three-stage strategy that guarantees control over each transformation. The core of this strategy is the renowned Gewald aminothiophene synthesis, a powerful one-pot reaction that efficiently constructs the polysubstituted thiophene core.[5][6] Subsequent, well-established functional group manipulations then convert the initial product into the desired carboxylic acid with high fidelity.
Overall Synthetic Strategy
The synthesis is logically divided into three primary stages, beginning with the construction of the thiophene ring, followed by simplification of the substitution pattern, and concluding with the installation of the target carboxylic acid functionality. This staged approach allows for the isolation and purification of key intermediates, ensuring the final product is of high quality.
Part 1: Synthesis of 2-Amino-4-methyl-5-(p-tolyl)thiophene (Intermediate 2)
This stage combines the initial ring formation via the Gewald reaction with a subsequent hydrolysis and decarboxylation step to produce a simplified amine intermediate, primed for the final transformation.
Principle & Mechanism: The Gewald Reaction
The Gewald three-component reaction is a cornerstone of thiophene synthesis.[5] It proceeds through an initial base-catalyzed Knoevenagel condensation between the ketone (1-(p-tolyl)ethanone) and the active methylene nitrile (ethyl 2-cyanopropanoate) to form a stable alkene intermediate.[6] Elemental sulfur then adds to the activated methylene position, followed by an intramolecular cyclization where the sulfur attacks the nitrile group. Tautomerization of the resulting imine yields the stable 2-aminothiophene aromatic ring.[5][7]
Experimental Protocol
Step 1: Synthesis of Ethyl 2-amino-4-methyl-5-(p-tolyl)thiophene-3-carboxylate (Intermediate 1)
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethanol (200 mL).
-
Add 1-(p-tolyl)ethanone (13.4 g, 0.1 mol), ethyl 2-cyanopropanoate (12.7 g, 0.1 mol), and elemental sulfur (3.5 g, 0.11 mol).
-
Add morpholine (8.7 g, 0.1 mol) dropwise to the stirred suspension.
-
Heat the mixture to reflux (approx. 80 °C) and maintain for 4 hours. The reaction progress can be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 30 mL), and dry under vacuum to yield the crude product. Recrystallization from ethanol can be performed for higher purity if needed.
Step 2: Synthesis of 2-Amino-4-methyl-5-(p-tolyl)thiophene (Intermediate 2)
-
In a 1 L round-bottom flask, suspend the crude Intermediate 1 in a mixture of ethanol (250 mL) and a 20% aqueous potassium hydroxide solution (150 mL).
-
Heat the mixture to reflux for 8-12 hours until the hydrolysis of the ester is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and carefully acidify with concentrated HCl until the pH is ~2-3. A solid precipitate (the 3-carboxylic acid) will form.
-
Filter the solid, wash with water, and dry it partially.
-
Transfer the moist solid to a flask fitted for distillation and heat it to 150-160 °C to effect decarboxylation. CO₂ evolution will be observed.
-
After gas evolution ceases, cool the residue. The crude Intermediate 2 can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from a suitable solvent like isopropanol.
| Reagent | MW ( g/mol ) | Equivalents | Amount Used | Role |
| 1-(p-tolyl)ethanone | 134.18 | 1.0 | 13.4 g (0.1 mol) | Ketone |
| Ethyl 2-cyanopropanoate | 127.14 | 1.0 | 12.7 g (0.1 mol) | Active Methylene |
| Sulfur | 32.06 | 1.1 | 3.5 g (0.11 mol) | Sulfur Source |
| Morpholine | 87.12 | 1.0 | 8.7 g (0.1 mol) | Base Catalyst |
| Potassium Hydroxide | 56.11 | - | (in 20% solution) | Saponification |
| Hydrochloric Acid | 36.46 | - | (Concentrated) | Acidification |
| Expected Yield (Intermediate 2) | 217.32 | - | ~75-85% over 2 steps | Product |
Part 2: Synthesis of this compound
This final stage employs the classic Sandmeyer reaction to convert the 2-amino group into a nitrile, which is a stable and reliable precursor to the final carboxylic acid.
Principle & Mechanism: Sandmeyer Reaction and Hydrolysis
The Sandmeyer reaction is a cornerstone of aromatic chemistry for replacing an amino group. The process begins with the formation of a diazonium salt by reacting the primary aromatic amine (Intermediate 2) with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C). This highly reactive diazonium salt is then treated with a copper(I) cyanide salt. In this step, a single-electron transfer from the copper(I) catalyst to the diazonium salt releases nitrogen gas and generates an aryl radical, which then reacts with the cyanide to form the 2-carbonitrile intermediate. The final step is a straightforward, vigorous acid- or base-catalyzed hydrolysis of the nitrile group, which proceeds through an amide intermediate to yield the final carboxylic acid product.
Experimental Protocol
Step 3: Synthesis of 4-Methyl-5-(p-tolyl)thiophene-2-carbonitrile (Intermediate 3)
-
Prepare a solution of Intermediate 2 (21.7 g, 0.1 mol) in a mixture of concentrated HCl (50 mL) and water (100 mL). Cool this solution to 0 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (7.6 g, 0.11 mol in 20 mL water) dropwise, keeping the temperature strictly below 5 °C. Stir for 30 minutes after addition is complete.
-
In a separate flask, prepare a solution of copper(I) cyanide (10.8 g, 0.12 mol) and potassium cyanide (15.6 g, 0.24 mol) in water (100 mL). Cool this solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the stirred copper(I) cyanide solution. Vigorous evolution of nitrogen gas will occur.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 60 °C for 1 hour.
-
Cool the mixture and extract the product with dichloromethane (3 x 75 mL). Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude nitrile can be purified by column chromatography.
Step 4: Hydrolysis to this compound
-
To the crude Intermediate 3, add a mixture of concentrated sulfuric acid (50 mL) and water (50 mL).
-
Heat the mixture to reflux (110-120 °C) for 4-6 hours. The reaction should be monitored by TLC until the nitrile has been consumed.
-
Cool the reaction mixture and pour it carefully onto crushed ice (approx. 500 g).
-
The solid carboxylic acid will precipitate. Collect the solid by vacuum filtration.
-
Wash the filter cake thoroughly with cold water to remove residual acid.
-
Recrystallize the crude product from an ethanol/water mixture to obtain the pure this compound.
| Reagent | MW ( g/mol ) | Equivalents | Amount Used | Role |
| Intermediate 2 | 217.32 | 1.0 | 21.7 g (0.1 mol) | Starting Material |
| Sodium Nitrite | 69.00 | 1.1 | 7.6 g (0.11 mol) | Diazotizing Agent |
| Copper(I) Cyanide | 89.56 | 1.2 | 10.8 g (0.12 mol) | Catalyst/CN Source |
| Sulfuric Acid | 98.08 | - | (Concentrated) | Hydrolysis Reagent |
| Expected Yield (Final Product) | 246.31 | - | ~80-90% over 2 steps | Product |
| Overall Yield | - | - | ~60-75% | - |
Characterization
The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR: Expected signals include two singlets for the methyl groups (one on the thiophene ring, one on the p-tolyl ring), aromatic protons for the p-tolyl group (two doublets), a singlet for the thiophene proton at the 3-position, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: Signals corresponding to the carboxylic acid carbonyl, all aromatic/heteroaromatic carbons, and the two methyl carbons.
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated mass (C₁₃H₁₂O₂S) should be observed.
Discussion and Field-Proven Insights
-
Causality Behind Experimental Choices: The choice of a multi-step synthesis is deliberate. While seemingly longer, it breaks the problem down into a series of high-yielding, reliable, and well-understood reactions. This contrasts with attempting a one-pot synthesis for such a specific substitution pattern, which would likely suffer from low yields and difficult purification.
-
Self-Validating Protocols: Each stage of this protocol yields a stable, isolable intermediate. The purity of each intermediate can be confirmed before proceeding, which is a critical aspect of a self-validating system. This prevents carrying impurities forward and simplifies troubleshooting. For instance, ensuring Intermediate 1 is fully hydrolyzed and decarboxylated before the Sandmeyer step is crucial for a clean reaction.
-
Critical Parameters: Temperature control during the diazotization step is paramount. Allowing the temperature to rise above 5-10 °C will lead to premature decomposition of the diazonium salt and the formation of phenolic byproducts, significantly reducing the yield.
-
Safety: The use of potassium cyanide in the Sandmeyer reaction requires extreme caution and should only be performed in a well-ventilated fume hood by trained personnel. Acidification of cyanide waste must be avoided to prevent the release of toxic HCN gas.
Conclusion
This application note details a comprehensive and reliable protocol for the high-yield synthesis of this compound. By leveraging the power of the Gewald aminothiophene synthesis and classic functional group transformations like the Sandmeyer reaction, this method provides a clear and scalable pathway for researchers in drug discovery and organic synthesis. The emphasis on isolating key intermediates and understanding the rationale behind each step ensures a high degree of success and reproducibility.
References
- Fiesselmann, H. (1950s). The Fiesselmann thiophene synthesis. Referenced in multiple organic chemistry resources.
-
Der Pharma Chemica. (2016). Synthesis, properties and biological activity of thiophene: A review. [Link]
-
Gewald, K. (1966). The Gewald aminothiophene synthesis. Referenced in multiple organic chemistry resources, including Wikipedia.[Link]
-
Organic Chemistry Portal. Paal-Knorr Thiophene Synthesis. [Link]
-
ResearchGate. Mechanism of Fiesselmann thiophene synthesis. [Link]
-
Wikipedia. Fiesselmann thiophene synthesis. [Link]
-
SlideShare. Synthesis of Furan and Thiophene. [Link]
-
Thieme Chemistry. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. [Link]
-
MDPI. (2018). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. [Link]
-
YouTube. (2021). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism. [Link]
-
Semantic Scholar. Hinsberg synthesis of thiophenes. [Link]
-
Semantic Scholar. Fiesselmann thiophene synthesis. [Link]
-
Der Pharma Chemica. (2010). A green chemistry approach to gewald reaction. [Link]
-
ResearchGate. Hinsberg synthesis. [Link]
-
Wikipedia. Paal–Knorr synthesis. [Link]
-
NIH PMC. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. [Link]
-
Farmacia Journal. (2018). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. [Link]
-
NIH. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]
-
Wikipedia. Thiophene-2-carboxylic acid. [Link]
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- 1. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. farmaciajournal.com [farmaciajournal.com]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. d-nb.info [d-nb.info]
- 7. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry [mdpi.com]
Application Notes and Protocols for the Purification of Thiophene Carboxylic Acid Derivatives
This comprehensive guide provides detailed application notes and protocols for the purification of thiophene carboxylic acid derivatives, tailored for researchers, scientists, and professionals in drug development. The methodologies described herein are grounded in fundamental chemical principles and validated through practical application, ensuring reliable and reproducible results.
Introduction to Purification Challenges
Thiophene carboxylic acid derivatives are a cornerstone in medicinal chemistry and materials science.[1][2] Their synthesis, however, often yields a mixture of the desired product, unreacted starting materials, and various byproducts.[3][4] Effective purification is therefore a critical step to ensure the integrity of subsequent biological assays or material characterizations. The acidic nature of the carboxyl group and the unique electronic properties of the thiophene ring present both opportunities and challenges in designing efficient purification strategies.[1][2]
This guide will systematically address the most effective techniques for purifying these valuable compounds, focusing on acid-base extraction, recrystallization, and column chromatography. Each section will provide not only a step-by-step protocol but also the underlying scientific principles, troubleshooting guidance, and visual workflows to enhance understanding and practical implementation.
Foundational Physicochemical Properties
A thorough understanding of the physicochemical properties of thiophene carboxylic acid derivatives is paramount for selecting and optimizing a purification strategy. Key parameters include acidity (pKa), solubility, and polarity.
| Property | Typical Value for Thiophene Carboxylic Acids | Significance in Purification |
| pKa | 3.5 - 4.5[1][5] | Governs the ability to form a water-soluble carboxylate salt under basic conditions, which is the cornerstone of acid-base extraction.[3][6] |
| Solubility in Water | Generally low to moderate, but increases significantly at higher pH.[7] | Dictates the choice between aqueous and organic solvents and is a key factor in recrystallization. For example, 2-thiophenecarboxylic acid is soluble in hot water.[5] |
| Solubility in Organic Solvents | Good solubility in polar organic solvents like ethanol, and ether; lower solubility in nonpolar solvents.[1][7] | Crucial for selecting appropriate solvents for recrystallization and mobile phases for column chromatography. |
| Polarity | The carboxylic acid group imparts significant polarity. | This property is exploited in column chromatography, where the polar interactions with the stationary phase allow for separation from less polar impurities.[8] |
Technique 1: Acid-Base Extraction
This is often the first and most powerful technique for the initial cleanup of a reaction mixture, effectively separating the acidic thiophene carboxylic acid from neutral and basic impurities.[3][9]
Mechanism & Scientific Principles
Acid-base extraction leverages the differential solubility of the acidic compound and its corresponding salt.[6] The thiophene carboxylic acid, with a pKa typically in the range of 3.5-4.5, is largely protonated and thus more soluble in organic solvents at neutral or acidic pH.[1][5] Upon treatment with a weak base, such as sodium bicarbonate, the carboxylic acid is deprotonated to form a highly polar and water-soluble carboxylate salt.[3][10] This salt partitions into the aqueous phase, leaving non-acidic impurities behind in the organic phase. Subsequent acidification of the aqueous layer regenerates the insoluble carboxylic acid, which can then be isolated.[6]
Diagram: Workflow for Acid-Base Extraction
Caption: Workflow for the purification of thiophene carboxylic acid via acid-base extraction.
Detailed Protocol: Acid-Base Extraction
Materials:
-
Crude thiophene carboxylic acid derivative dissolved in an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Concentrated hydrochloric acid (HCl).
-
Separatory funnel.
-
Beakers and flasks.
-
pH paper or pH meter.
-
Ice bath.
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent.
-
Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of saturated aqueous NaHCO₃ solution.
-
Mixing: Stopper the funnel and shake gently, periodically venting to release any pressure buildup from CO₂ evolution.
-
Separation: Allow the layers to separate completely. The aqueous layer, containing the sodium thiophene carboxylate, is typically the bottom layer. Drain the aqueous layer into a clean flask.[3]
-
Repeat Extraction: To ensure complete recovery, extract the organic layer again with a fresh portion of NaHCO₃ solution and combine the aqueous extracts.[3]
-
Back-Washing (Optional but Recommended): Wash the combined aqueous extracts with a small portion of the organic solvent to remove any trapped neutral impurities.
-
Acidification: Cool the combined aqueous extracts in an ice bath to minimize solubility of the product upon precipitation. Slowly add concentrated HCl dropwise with stirring until the solution is acidic (pH < 3), as confirmed by pH paper.[3]
-
Precipitation and Isolation: The purified thiophene carboxylic acid will precipitate out of the solution. Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the collected solid with a small amount of cold deionized water to remove any residual salts, and then dry the product under vacuum.[3]
Troubleshooting Guide: Acid-Base Extraction
| Problem | Possible Cause(s) | Solution(s) |
| Emulsion formation during extraction | Vigorous shaking; presence of surfactants. | Gently swirl or invert the separatory funnel instead of vigorous shaking.[3] Addition of brine (saturated NaCl solution) can help break the emulsion. |
| No precipitate upon acidification | The product may be more water-soluble than anticipated or the concentration is too low. | If the product is an oil or a fine suspension, extract the acidified aqueous solution with an organic solvent (e.g., ethyl acetate), dry the organic layer, and evaporate the solvent.[10] |
| Low recovery of the product | Incomplete extraction into the aqueous phase; incomplete precipitation. | Perform multiple extractions with the basic solution. Ensure the aqueous phase is sufficiently acidified to a pH well below the pKa of the carboxylic acid. |
Technique 2: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds to a high degree of purity, provided a suitable solvent can be found.
Mechanism & Scientific Principles
This technique relies on the principle that the solubility of a compound in a solvent generally increases with temperature. An ideal recrystallization solvent will dissolve the thiophene carboxylic acid derivative sparingly at room temperature but completely at the solvent's boiling point. Impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent. By dissolving the crude solid in a minimum amount of hot solvent to create a saturated solution and then allowing it to cool slowly, the desired compound will crystallize out, leaving the impurities behind in the solution (mother liquor).
Diagram: Recrystallization Decision Tree
Caption: Decision-making process for selecting a suitable recrystallization solvent.
Detailed Protocol: Recrystallization
Materials:
-
Crude, dry thiophene carboxylic acid derivative.
-
Recrystallization solvent(s).
-
Erlenmeyer flask.
-
Hot plate.
-
Filter paper and funnel (for hot filtration if needed).
-
Buchner funnel and filter flask.
-
Ice bath.
Procedure:
-
Solvent Selection: Based on solubility tests, choose an appropriate solvent. For many thiophene carboxylic acids, water or a mixture of an alcohol and water can be effective.[5]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals thoroughly, for example, in a vacuum oven.
Troubleshooting Guide: Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| Oiling out (product separates as a liquid) | The melting point of the compound is lower than the boiling point of the solvent; the solution is supersaturated. | Add more solvent to the hot solution to decrease saturation. If the problem persists, try a lower-boiling solvent. |
| No crystal formation upon cooling | The solution is not sufficiently saturated; the compound is too soluble in the cold solvent. | Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure compound. If these fail, evaporate some of the solvent and try again. |
| Premature crystallization during hot filtration | The solution cools too quickly in the funnel. | Use a pre-heated funnel and filter paper.[3] Keep the solution at or near its boiling point during filtration. |
Technique 3: Column Chromatography
Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase.[8][11]
Mechanism & Scientific Principles
In the context of thiophene carboxylic acid derivatives, silica gel is a common stationary phase.[8] Silica gel is a polar adsorbent. The separation occurs as the mobile phase (an organic solvent or mixture of solvents) moves the components down the column. Compounds with higher polarity, such as our target carboxylic acid, will have stronger interactions with the polar silica gel and will thus move down the column more slowly than less polar impurities. A common issue with carboxylic acids on silica gel is "streaking" or "tailing" due to strong adsorption. This can be mitigated by adding a small amount of a volatile acid (e.g., acetic acid) to the mobile phase to keep the carboxylic acid protonated and minimize its interaction with the silica.[3]
Diagram: Principles of Column Chromatography
Caption: Separation of compounds based on polarity during column chromatography.
Detailed Protocol: Column Chromatography
Materials:
-
Glass chromatography column.
-
Silica gel (230-400 mesh).[11]
-
Mobile phase (eluent), e.g., a mixture of hexanes and ethyl acetate with 0.5-1% acetic acid.[3][12]
-
Sand.
-
Cotton or glass wool.
-
Collection tubes or flasks.
-
TLC plates and chamber for monitoring fractions.
Procedure:
-
Column Packing: Secure the column vertically. Place a small plug of cotton or glass wool at the bottom. Add a thin layer of sand. Prepare a slurry of silica gel in the initial eluent and pour it into the column, allowing it to pack evenly without air bubbles. Add another layer of sand on top of the packed silica.[8]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.
-
Elution: Add the eluent to the top of the column and begin to collect fractions. A gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexanes) may be necessary to elute the target compound after less polar impurities have been washed off.
-
Fraction Analysis: Monitor the collected fractions by thin-layer chromatography (TLC) to identify which fractions contain the purified product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified thiophene carboxylic acid derivative.[3]
Troubleshooting Guide: Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Streaking or tailing of the compound spot on TLC | Strong interaction between the acidic proton and the silica gel. | Add a small amount (0.5-1%) of acetic or formic acid to the eluent to ensure the compound remains protonated.[3] |
| Poor separation of compounds | Inappropriate solvent system (eluent is too polar or not polar enough). | Optimize the solvent system using TLC before running the column. The ideal Rf value for the target compound on TLC for good column separation is typically around 0.3. |
| Cracking of the silica gel bed | The column ran dry. | Always maintain the solvent level above the top of the silica gel.[8] |
Conclusion
The successful purification of thiophene carboxylic acid derivatives is readily achievable through the systematic application of the techniques outlined in this guide. The choice of method will depend on the specific properties of the target compound and the nature of the impurities present. A multi-step approach, often beginning with a bulk purification via acid-base extraction followed by a high-resolution technique like recrystallization or column chromatography, will typically yield a product of high purity suitable for the demanding applications in pharmaceutical and materials science research.
References
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- BenchChem. (2025).
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved from [Link]
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University of California, Davis. (n.d.). Acid-Base Extraction. Retrieved from [Link]
- Google Patents. (n.d.). CN101906092B - Preparation method of 2-thiophenecarboxylic acid.
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
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ResearchGate. (2013). How can I purify carboxylic acid? Retrieved from [Link]
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Solubility of Things. (n.d.). Thiophene-3-carboxylic acid. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]
- Google Patents. (n.d.). EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation.
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Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]
-
ACS Publications. (2024). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. Retrieved from [Link]
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SciSpace. (n.d.). APPENDIX 3E Column Chromatography. Retrieved from [Link]
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University of Calgary. (n.d.). Column chromatography. Retrieved from [Link]
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ResearchGate. (2022). Properties of Thiophene Derivatives and Solubility. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
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Application Notes & Protocols for Evaluating the Cytotoxicity of 4-Methyl-5-(4-methylphenyl)thiophene-2-carboxylic acid
Abstract
The evaluation of cytotoxicity is a critical gatekeeping step in the preclinical assessment of any novel chemical entity. This document provides a comprehensive suite of cell-based assay protocols to meticulously characterize the cytotoxic profile of 4-Methyl-5-(4-methylphenyl)thiophene-2-carboxylic acid, a novel compound within the thiophene derivative class. Thiophene-based compounds have garnered significant interest due to their diverse biological activities, including potential anticancer properties[1][2][3]. These application notes are designed for researchers in drug discovery and toxicology, offering a tiered, logical workflow from broad viability screening to the elucidation of specific cell death mechanisms. The protocols herein describe four key assays: the MTT assay for metabolic activity, the Lactate Dehydrogenase (LDH) release assay for membrane integrity, Annexin V/Propidium Iodide (PI) staining for apoptosis detection, and a Caspase-3/7 activity assay to confirm the apoptotic pathway. Each protocol is presented with an explanation of its core principles, causality-driven experimental choices, and detailed, step-by-step instructions to ensure robust and reproducible data generation.
Introduction: A Multi-Assay Strategy for Cytotoxicity Profiling
Therefore, a multi-parametric approach is essential for building a comprehensive and reliable cytotoxic profile[4][7]. This guide employs a tiered workflow that first establishes a dose-dependent effect on overall cell health and then interrogates the specific mode of cell death.
-
Primary Screening (Cell Viability): The MTT assay serves as a rapid, high-throughput method to assess the compound's effect on cellular metabolic activity, providing an initial indication of the effective concentration range and the half-maximal inhibitory concentration (IC₅₀)[8][9].
-
Secondary Screening (Membrane Integrity): The LDH assay complements the MTT assay by specifically measuring the loss of plasma membrane integrity, a hallmark of necrosis[10][11].
-
Mechanistic Elucidation (Apoptosis Detection): The Annexin V/PI and Caspase-3/7 assays provide definitive insights into whether the compound induces apoptosis. Annexin V staining identifies an early apoptotic event, while Caspase-3/7 activation confirms the engagement of the executionary phase of programmed cell death[12].
This structured approach ensures that the resulting data is not only quantitative but also mechanistically informative, providing a solid foundation for further drug development or toxicological assessment.
Figure 1. Tiered workflow for comprehensive cytotoxicity assessment.
Protocol 1: MTT Assay for Cell Viability
Principle
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[13] In viable cells, mitochondrial NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow, water-soluble MTT reagent to a purple, insoluble formazan precipitate[14][15]. The amount of formazan produced is directly proportional to the number of metabolically active cells[8]. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, providing a quantitative measure of cell viability.
Figure 2. Principle of the MTT colorimetric assay.
Materials & Reagents
-
Cell Line: Appropriate mammalian cell line (e.g., HeLa, A549, HepG2).
-
Compound: this compound stock solution (e.g., 10 mM in DMSO).
-
Culture Medium: Complete medium appropriate for the cell line (e.g., DMEM + 10% FBS + 1% Pen/Strep).
-
Reagents:
-
96-well flat-bottom sterile tissue culture plates.
-
Phosphate-Buffered Saline (PBS), sterile.
-
MTT solution: 5 mg/mL in sterile PBS. Store protected from light at 4°C[15].
-
Solubilization solution: Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl.
-
-
Equipment:
-
Humidified incubator (37°C, 5% CO₂).
-
Microplate reader with absorbance filters for 570 nm and a reference wavelength of ~630 nm.
-
Multichannel pipette.
-
Experimental Protocol
-
Cell Seeding:
-
Harvest and count cells. Prepare a cell suspension at a pre-optimized density (typically 5,000–10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery[13].
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium. A common starting range is 0.1 µM to 100 µM.
-
Include necessary controls:
-
Untreated Control: Cells with medium only (represents 100% viability).
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the compound.
-
Blank Control: Wells with medium only (no cells) for background subtraction.
-
-
Carefully remove the seeding medium and add 100 µL of the diluted compound solutions or control media to the respective wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours)[7].
-
-
MTT Incubation & Solubilization:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL)[7].
-
Incubate the plate for 2-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope[13].
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO or other solubilization solution to each well[7].
-
Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan[14].
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance[14].
-
Data Analysis
-
Correct for Background: Subtract the average absorbance of the blank (medium only) wells from all other readings.
-
Calculate Percent Viability:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
-
Determine IC₅₀: Plot % Viability against the log of the compound concentration. Use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value, which is the concentration that reduces cell viability by 50%.
| Parameter | Description |
| Cell Seeding Density | 5,000 - 10,000 cells/well |
| Treatment Volume | 100 µL/well |
| Compound Incubation | 24, 48, or 72 hours |
| MTT Reagent Volume | 10 µL/well (of 5 mg/mL stock) |
| MTT Incubation | 2-4 hours at 37°C |
| Solubilization Volume | 100-150 µL/well |
| Absorbance Wavelength | 570 nm (Reference: 630 nm) |
| Table 1. Summary of quantitative parameters for the MTT assay protocol. |
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay
Principle
Lactate dehydrogenase (LDH) is a stable cytosolic enzyme present in most cell types.[16] When the plasma membrane is damaged, LDH is rapidly released into the cell culture supernatant[10]. The LDH assay measures this extracellular LDH activity. The released LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces a tetrazolium salt (INT) to a red formazan product. The amount of formazan is proportional to the amount of LDH released, serving as a direct indicator of cytotoxicity and cell lysis[10][17].
Figure 3. Workflow of the LDH release cytotoxicity assay.
Materials & Reagents
-
Cell Culture Supplies: As described in Protocol 1.
-
Reagents:
-
LDH Cytotoxicity Assay Kit (e.g., from Promega, Thermo Fisher, Abcam). These kits typically include:
-
Substrate Mix
-
Assay Buffer
-
Stop Solution
-
Lysis Buffer (for Maximum LDH Release control)
-
-
96-well assay plates (clear, flat-bottom).
-
Experimental Protocol
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol (Section 2.3).
-
In addition to the untreated and vehicle controls, set up the following LDH-specific controls[11][17]:
-
Spontaneous LDH Release: Untreated cells (measures background LDH release).
-
Maximum LDH Release: Untreated cells treated with 10 µL of the kit's Lysis Buffer 45 minutes before the end of the incubation period (represents 100% cytotoxicity).
-
Medium Background: Wells with culture medium only (no cells).
-
-
-
Sample Collection and LDH Reaction:
-
At the end of the incubation period, centrifuge the plate at ~250 x g for 5 minutes to pellet any floating cells.
-
Carefully transfer 50 µL of supernatant from each well to a new 96-well assay plate[18]. Avoid disturbing the cell layer.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions (e.g., mix Substrate Mix with Assay Buffer)[17].
-
Add 50 µL of the prepared reaction mixture to each well of the assay plate containing the supernatant.
-
Incubate at room temperature for 30 minutes, protected from light[19].
-
-
Absorbance Measurement:
Data Analysis
-
Correct for Background: Subtract the Medium Background absorbance from all other readings.
-
Calculate Percent Cytotoxicity:
-
% Cytotoxicity = ( (Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity) ) x 100[19]
-
| Control Type | Purpose | Treatment |
| Spontaneous Release | Measures baseline cell death | Untreated Cells |
| Maximum Release | Represents 100% cell lysis | Untreated Cells + Lysis Buffer |
| Vehicle Control | Accounts for solvent effects | Cells + Highest Solvent Conc. |
| Medium Background | Corrects for media absorbance | Culture Medium Only |
| Table 2. Essential controls for the LDH cytotoxicity assay. |
Protocol 3: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
Principle
This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells.[20]
-
Annexin V: In healthy cells, the phospholipid phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane. During early apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet.[21] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can identify early apoptotic cells.
-
Propidium Iodide (PI): PI is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells in late-stage apoptosis or necrosis where membrane integrity is lost, allowing it to intercalate with DNA.
This dual staining allows for the resolution of four cell populations:
-
Live Cells: Annexin V-negative / PI-negative.
-
Early Apoptotic Cells: Annexin V-positive / PI-negative.
-
Late Apoptotic/Necrotic Cells: Annexin V-positive / PI-positive.
-
Necrotic Cells: Annexin V-negative / PI-positive (less common, represents primary necrosis).
Figure 4. Principle of Annexin V/PI staining for apoptosis detection.
Materials & Reagents
-
Cells & Compound: Cells treated with the compound at its IC₅₀ concentration (and 2x IC₅₀) for a specified time (e.g., 24 hours).
-
Reagents:
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and a 10X Binding Buffer).
-
Cold PBS.
-
-
Equipment:
-
Flow cytometer with appropriate lasers and filters (e.g., 488 nm excitation for FITC and PI).
-
Microcentrifuge.
-
Flow cytometry tubes.
-
Experimental Protocol
-
Cell Preparation:
-
Induce apoptosis by treating cells with the test compound as desired. Include untreated and vehicle controls. A positive control (e.g., staurosporine treatment) is highly recommended[22].
-
Harvest cells (both floating and adherent). For adherent cells, use a gentle non-enzymatic method like scraping or EDTA-based dissociation to avoid membrane damage[22].
-
Collect 1-5 x 10⁵ cells per sample by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Washing and Resuspension:
-
Wash the cell pellet once with cold PBS and centrifuge again. Carefully discard the supernatant.
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water[22].
-
Resuspend the cells in 100 µL of 1X Binding Buffer per sample.
-
-
Staining:
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to each 100 µL cell suspension[22].
-
Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer as soon as possible. Use unstained, PI-only, and Annexin V-only stained cells to set up compensation and gates correctly.
-
Data Analysis
-
Analyze the flow cytometry data using appropriate software (e.g., FlowJo, FCS Express).
-
Create a dot plot of PI fluorescence (y-axis) versus Annexin V-FITC fluorescence (x-axis).
-
Set up four quadrants to quantify the percentage of cells in each population: live (lower-left), early apoptotic (lower-right), late apoptotic (upper-right), and necrotic (upper-left).
| Quadrant | Annexin V Status | PI Status | Cell Population |
| Lower-Left (Q3) | Negative | Negative | Live, Healthy |
| Lower-Right (Q4) | Positive | Negative | Early Apoptosis |
| Upper-Right (Q1) | Positive | Positive | Late Apoptosis / Necrosis |
| Upper-Left (Q2) | Negative | Positive | Primary Necrosis |
| Table 3. Interpretation of flow cytometry quadrants for Annexin V/PI staining. |
Protocol 4: Caspase-3/7 Activity Assay
Principle
Caspases are a family of proteases that are critical mediators of apoptosis. Caspase-3 and Caspase-7 are the primary "executioner" caspases, which, once activated, cleave numerous cellular proteins to orchestrate cell disassembly.[23] This assay utilizes a proluminescent substrate containing the tetrapeptide sequence DEVD, which is the specific recognition site for Caspase-3 and -7[24]. In the presence of active Caspase-3/7, the substrate is cleaved, releasing a substrate for luciferase (aminoluciferin), which generates a luminescent signal proportional to the amount of active Caspase-3/7[24].
Figure 5. Mechanism of a luminogenic Caspase-3/7 assay.
Materials & Reagents
-
Cells & Compound: Cells treated in a 96-well opaque-walled plate suitable for luminescence measurements.
-
Reagents:
-
Caspase-Glo® 3/7 Assay Kit (Promega) or similar. The kit includes the Caspase-Glo® 3/7 Reagent (lyophilized substrate) and Buffer.
-
Opaque-walled 96-well plates (white plates are optimal for luminescence)[12].
-
-
Equipment:
-
Plate-reading luminometer.
-
Multichannel pipette.
-
Experimental Protocol
This protocol follows a simple "add-mix-measure" format[24].
-
Cell Seeding and Treatment:
-
Seed cells in an opaque-walled 96-well plate and treat with the compound as described in Protocol 1 (Section 2.3). Use 100 µL final volume per well.
-
Include untreated, vehicle, and positive controls (e.g., a known apoptosis inducer).
-
-
Assay Reagent Preparation and Addition:
-
Reconstitute the Caspase-Glo® 3/7 Reagent with the provided buffer according to the manufacturer's instructions.
-
Equilibrate the plate and the reagent to room temperature before use.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well. The single reagent addition both lyses the cells and introduces the substrate[24].
-
-
Incubation and Measurement:
-
Mix the contents by placing the plate on an orbital shaker for 30-60 seconds.
-
Incubate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis
-
Correct for Background: Subtract the average luminescence from the "no-cell" control wells.
-
Calculate Fold Change: Express the data as a fold change in caspase activity relative to the untreated or vehicle control.
-
Fold Change = (Luminescence of Treated Sample) / (Luminescence of Vehicle Control)
-
| Parameter | Description |
| Plate Type | Opaque-walled, white 96-well plate |
| Cell Seeding Volume | 100 µL/well |
| Assay Reagent Volume | 100 µL/well |
| Incubation Time | 1-3 hours at Room Temperature |
| Detection Method | Luminescence |
| Table 4. Key parameters for the Caspase-Glo® 3/7 assay. |
Summary and Data Interpretation
By integrating the results from these four assays, a robust cytotoxic profile of this compound can be constructed.
-
Scenario 1: Apoptotic Induction: A dose-dependent decrease in the MTT assay, coupled with a low LDH release, a significant increase in the Annexin V-positive population, and a strong Caspase-3/7 activation signal, would strongly indicate that the compound induces cell death primarily through apoptosis.
-
Scenario 2: Necrotic Induction: A dose-dependent decrease in the MTT assay that correlates with a strong, dose-dependent increase in LDH release, but with minimal Annexin V or Caspase-3/7 signal, would suggest a necrotic or lytic mode of cell death.
-
Scenario 3: Cytostatic Effect: A decrease in the MTT signal without a corresponding increase in LDH, Annexin V, or Caspase-3/7 signals might indicate that the compound is cytostatic (inhibiting proliferation or metabolic activity) rather than cytotoxic at the tested concentrations.
References
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Jayaraman, S. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology. Retrieved from [Link]
-
Chan, F. K. M., Moriwaki, K., & De Rosa, M. J. (2013). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE. Retrieved from [Link]
-
CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
University of Kansas Medical Center. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
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protocols.io. (2022). LDH cytotoxicity assay. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
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Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
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Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. Retrieved from [Link]
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protocols.io. (2024). Cytotoxicity Assay Protocol. Retrieved from [Link]
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MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]
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Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. Retrieved from [Link]
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MDPI. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved from [Link]
-
ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
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Luminex Corporation. (n.d.). Muse® Caspase-3/7 Kit. Retrieved from [Link]
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Elabscience. (n.d.). Cytotoxicity Assays | Life Science Applications. Retrieved from [Link]
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ResearchGate. (n.d.). Plausible reaction mechanism for synthesis of thiophene 2-carboxylic acid derivatives. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Suggested mechanism for formation of thiophene-2-carboxylic acid (7), 2,2′-thenil (8) and thiophene-2-carboxamide (9). Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. Retrieved from [Link]
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PubChem. (n.d.). 4-Methyl-5-(5-methylfuran-2-yl)thiophene-2-carboxylic acid. Retrieved from [Link]
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MDPI. (2022). Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. Retrieved from [Link]
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OAE Publishing Inc. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Retrieved from [Link]
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Encyclopedia.pub. (2024). Biological Activities of Thiophenes. Retrieved from [Link]
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PubChem. (n.d.). 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carboxylic acid. Retrieved from [Link]
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PubMed. (1998). Synthesis and cytotoxicity of methyl-4,8-dihydrobenzo[1,2-b:5,4-b']dithiophene-4,8-dione derivatives. Retrieved from [Link]
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Application Note: A Validated Protocol for the Antibacterial Screening of Novel Thiophene Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Thiophene Derivatives
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health, necessitating the urgent discovery of new antimicrobial agents.[] Thiophene, a sulfur-containing heterocyclic compound, and its derivatives have emerged as a promising class of molecules in medicinal chemistry due to their diverse pharmacological properties.[2] Various thiophene-based agents have demonstrated significant antibacterial activity against a range of pathogens, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and colistin-resistant Escherichia coli.[3][4][5] This application note provides a comprehensive, step-by-step protocol for the systematic antibacterial screening of novel thiophene compounds, from initial qualitative assessment to quantitative determination of potency and bactericidal activity.
Foundational Principles of Antibacterial Screening
The primary goal of screening is to determine the efficacy of a compound against a specific microorganism. This is primarily quantified by two key parameters:
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[6] This is the gold-standard metric for quantifying the potency of a bacteriostatic (growth-inhibiting) agent.
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antibacterial agent required to kill a particular bacterium.[7][8] The MBC test is crucial for determining if a compound is bactericidal (kills bacteria) or merely bacteriostatic. An agent is often considered bactericidal if the MBC is no more than four times its MIC.[9]
This protocol follows a logical progression, starting with a simple, rapid diffusion test to identify active compounds, followed by more rigorous dilution methods to quantify their activity.
Overall Screening Workflow
The screening process is designed to efficiently identify and characterize promising antibacterial candidates. The workflow begins with a broad primary screen to detect any activity, followed by quantitative assays to determine potency and the nature of the antibacterial effect.
Caption: Visual representation of a broth microdilution MIC assay result.
Protocol 3: Determining Minimum Bactericidal Concentration (MBC)
The MBC test is a follow-up to the MIC assay and is essential for identifying bactericidal compounds. [8]It involves sub-culturing from the clear wells of the MIC plate onto fresh, antibiotic-free agar to see if the bacteria were killed or just inhibited.
Step-by-Step Protocol:
-
Select Wells: Following MIC determination, select the wells corresponding to the MIC value and at least two higher concentrations that also showed no visible growth. [7]2. Sub-culture: Using a calibrated loop or pipette, take a small aliquot (e.g., 10-100 µL) from each selected well and plate it onto a fresh MHA plate.
-
Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
MBC Determination: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of viable bacteria compared to the initial inoculum. [10]
Data Presentation and Interpretation
Organize the screening results in a clear, tabular format to facilitate comparison between different thiophene derivatives and control antibiotics.
Table 1: Example Data Summary for Antibacterial Screening
| Compound ID | Test Organism | Gram Stain | Disk Diffusion Zone (mm) | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| Thiophene-A | S. aureus | Positive | 22 | 8 | 16 | Bactericidal (2) |
| Thiophene-A | E. coli | Negative | 15 | 32 | >128 | Bacteriostatic |
| Thiophene-B | S. aureus | Positive | 10 | 64 | 128 | Bactericidal (2) |
| Thiophene-B | E. coli | Negative | 0 | >128 | >128 | Inactive |
| Ciprofloxacin | E. coli | Negative | 30 | 0.5 | 1 | Bactericidal (2) |
Advanced Insights: Exploring Mechanism of Action (MoA)
Once potent thiophene compounds are identified, investigating their mechanism of action is a critical next step. Common antibacterial mechanisms include:
-
Inhibition of cell wall synthesis [11][12]* Disruption of cell membrane function [11][13]* Inhibition of protein synthesis [11][12]* Interference with nucleic acid synthesis [11][14] Some studies on thiophene derivatives have suggested that they may act by increasing membrane permeabilization. [3]Assays such as measuring the leakage of cellular contents (e.g., ATP or DNA/RNA) or using fluorescent membrane potential dyes can provide initial evidence for membrane disruption.
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Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Cellular and Infection Microbiology.[Link]
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Broth Dilution Method for MIC Determination. Microbe Online.[Link]
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Disk diffusion method. SEAFDEC/AQD Institutional Repository.[Link]
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Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]
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Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. MDPI.[Link]
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Antibacterial activity of thiophene derivatives 4, 5 and 8 at different... ResearchGate.[Link]
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MIC Determination By Microtitre Broth Dilution Method. Hancock Lab, University of British Columbia.[Link]
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Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology.[Link]
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Synthesis and evaluation of antibacterial properties of chalcones derived from thiophene-2-carbaldehyde. AWS.[Link]
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Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute (CLSI).[Link]
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Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance. Annals of Clinical Microbiology and Antimicrobials.[Link]
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Application Notes & Protocols: A Researcher's Guide to In Vitro Anticancer Screening of Thiophene Derivatives
Abstract
Thiophene and its derivatives have emerged as a promising scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including significant anticancer potential.[1][2] These heterocyclic compounds can interact with various cancer-specific protein targets, inhibiting signaling pathways crucial for tumor growth and survival.[3][4] The anticancer mechanisms are diverse and include the inhibition of topoisomerase and tyrosine kinases, interaction with tubulin, and the induction of apoptosis.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct robust in vitro screening of novel thiophene derivatives. We will detail field-proven protocols for primary cytotoxicity screening, delve into methods for elucidating the mechanism of action, and offer insights into data interpretation and troubleshooting, ensuring scientific integrity and reproducibility.
The Rationale: Why Thiophene Derivatives in Oncology?
The search for more effective and less toxic cancer therapies is a primary focus of modern drug discovery.[1] Thiophene-based molecules are of particular interest due to their structural versatility, which allows for the synthesis of large libraries with varied substitutions.[3] The nature and position of these substitutions critically influence the biological activity, enabling the fine-tuning of compounds to target specific cancer cell vulnerabilities.[2] Preclinical in vitro screening is an indispensable first step to triage molecules with insufficient anticancer activity, thereby reducing the time and cost associated with subsequent animal testing.[5][6]
Foundational Strategy: Experimental Design
A well-designed screening cascade is critical for generating meaningful and reproducible data. The initial phase typically involves assessing the general cytotoxicity of the thiophene derivatives across a panel of cancer cell lines.
The Critical Choice: Selecting Cancer Cell Lines
The success of any anticancer drug screening program relies heavily on the quality and diversity of the cell line models used.[7] The selection should be hypothesis-driven and reflect the intended therapeutic application.
-
Diversity is Key: It is advisable to use a panel of cell lines representing different cancer types to identify tissue-specific sensitivities.[7] The National Cancer Institute's NCI-60 panel is a standardized platform for such initial screenings.[8][9]
-
Commonly Used Cell Lines: Cornerstone models for high-throughput screening include:
-
Molecular Profile: Select cell lines with known molecular profiles (e.g., p53 status, EGFR expression) to correlate cytotoxic activity with specific genetic backgrounds.[9]
Workflow for Primary Screening and Mechanistic Follow-up
The following diagram illustrates a logical workflow for screening novel thiophene derivatives, from initial cytotoxicity assessment to preliminary mechanistic studies.
Core Protocols: Assessing Cytotoxicity
The initial goal is to quantify the concentration-dependent effect of the thiophene derivatives on cancer cell viability. The MTT and Sulforhodamine B (SRB) assays are the workhorses of in vitro cytotoxicity screening.[6][11]
Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[12] Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.
Principle: The amount of purple formazan produced is directly proportional to the number of viable cells.[6]
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest cells during their exponential growth phase.
-
Perform a cell count and assess viability (e.g., using Trypan Blue). Viability should be >90%.[13]
-
Dilute the cell suspension to the optimal seeding density (typically 5,000-20,000 cells/well, determined empirically for each cell line) in 100 µL of complete culture medium per well in a 96-well plate.[14]
-
Include wells for "medium only" blanks.[15]
-
Incubate the plate for 24 hours (37°C, 5% CO₂) to allow cells to attach and resume growth.[13][15]
-
-
Compound Treatment:
-
Prepare serial dilutions of the thiophene derivatives from a stock solution (typically in DMSO). Ensure the final DMSO concentration in the wells is non-toxic (e.g., <0.5%).[16]
-
Remove the old medium and add 100 µL of fresh medium containing the desired concentrations of the test compounds.
-
Include "untreated" (medium only) and "vehicle" (medium with the highest concentration of DMSO) controls.
-
Incubate for the desired exposure time (commonly 48 or 72 hours).[5]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization & Absorbance Reading:
-
Carefully aspirate the medium containing MTT without disturbing the cells or formazan crystals.[15]
-
Add 150-200 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[17]
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance (Optical Density, OD) at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background.
-
Protocol: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method that relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[18][19] This assay measures total biomass and is independent of cellular metabolic activity.[14]
Principle: The amount of bound dye is directly proportional to the total protein mass, and thus to the cell number.[20]
Step-by-Step Protocol:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT protocol.
-
-
Cell Fixation:
-
Washing and Staining:
-
Remove the supernatant and wash the plates four to five times with slow-running tap water or 1% (v/v) acetic acid to remove TCA and serum proteins.[18][19]
-
Allow the plates to air-dry completely. This can be done at room temperature overnight. (Note: At this stage, plates can be stored indefinitely).[19]
-
Add 100 µL of 0.057% or 0.4% (w/v) SRB solution (in 1% acetic acid) to each well.[18][19]
-
Incubate at room temperature for 30 minutes.[19]
-
-
Dye Solubilization & Absorbance Reading:
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[18]
-
Allow the plates to air-dry completely.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[20]
-
Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.[14][21]
-
Measure the absorbance (OD) at approximately 510-540 nm.[18][20]
-
Mechanistic Insights: Apoptosis Detection
A common mechanism of action for anticancer agents is the induction of apoptosis, or programmed cell death.[22] Identifying if a "hit" thiophene derivative induces apoptosis is a critical next step. The Annexin V assay is a widely used method for detecting early-stage apoptosis.[23]
Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[24] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorescent tag (like FITC), can be used to identify apoptotic cells.[23] Propidium Iodide (PI) is often used concurrently to identify late apoptotic or necrotic cells, as it can only enter cells with compromised membranes.
Protocol: Annexin V-FITC/PI Staining for Flow Cytometry
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and treat with the thiophene derivative at its approximate IC50 concentration for a predetermined time (e.g., 24, 48 hours). Include untreated controls.
-
-
Cell Harvesting:
-
Adherent cells: Gently trypsinize the cells. It is crucial to collect the supernatant as it may contain detached apoptotic cells. Combine the supernatant with the trypsinized cells.
-
Suspension cells: Collect cells directly by centrifugation.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
The cell populations will be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
-
-
Data Analysis and Interpretation
Calculating Percentage Viability and IC50
The primary output of a cytotoxicity assay is the half-maximal inhibitory concentration (IC50), which is the concentration of a drug required to inhibit a biological process by 50%.[25][26]
-
Calculate Percent Viability:
-
First, subtract the average OD of the "medium only" blank from all other OD values.
-
The percentage viability for each concentration is calculated relative to the vehicle control:
-
% Viability = (OD of Treated Well / OD of Vehicle Control Well) x 100
-
-
-
Determine the IC50 Value:
-
Plot the % Viability (Y-axis) against the log-transformed compound concentrations (X-axis).
-
Use a non-linear regression analysis to fit a sigmoidal dose-response curve (variable slope).[27]
-
The IC50 is the concentration at which the curve passes through the 50% viability mark.[28][29] This is readily calculated using software like GraphPad Prism.[27]
-
Data Presentation
Summarize the calculated IC50 values in a clear, structured table. This allows for easy comparison of the potency of different derivatives across multiple cell lines.
Table 1: Cytotoxic Activity (IC50) of Thiophene Derivatives against Various Cancer Cell Lines
| Compound ID | MCF-7 (µM) | MDA-MB-231 (µM) | A549 (µM) | HepG2 (µM) |
| Thiophene-A | 15.2 ± 1.8 | 25.7 ± 3.1 | 45.1 ± 5.4 | 33.6 ± 4.0 |
| Thiophene-B | 2.1 ± 0.3 | 5.4 ± 0.7 | 8.9 ± 1.1 | 6.5 ± 0.8 |
| Thiophene-C | > 100 | > 100 | > 100 | > 100 |
| Doxorubicin | 0.8 ± 0.1 | 1.2 ± 0.2 | 1.5 ± 0.2 | 1.1 ± 0.1 |
| Positive Control. Data are presented as mean ± SD from three independent experiments. |
Troubleshooting Common Issues in Cytotoxicity Assays
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Variability Between Replicates | Inconsistent cell seeding; Pipetting errors; "Edge effect" in the 96-well plate.[16] | Ensure a homogenous cell suspension before seeding. Use calibrated multichannel pipettes. Avoid using the outer wells of the plate or fill them with sterile PBS.[15] |
| Low Absorbance/Signal | Cell number per well is too low; Insufficient incubation time with the assay reagent (e.g., MTT); Incomplete solubilization of formazan.[15][30] | Optimize cell seeding density. Increase incubation time with the reagent. Ensure thorough mixing after adding the solubilization buffer.[15] |
| High Background Absorbance | Microbial contamination of the culture; Phenol red in the medium can interfere with readings; Serum components can interfere.[16] | Use sterile technique. Consider using phenol red-free medium for the assay incubation step. For MTT, perform the incubation in serum-free medium.[15][16] |
| Compound Interference | Colored compounds can absorb at the measurement wavelength. Compounds with reducing properties can directly reduce MTT. | Run a "compound only" control in cell-free medium to measure its intrinsic absorbance or reducing potential. If interference is significant, consider an alternative assay like the SRB assay.[15] |
Conclusion
The in vitro screening protocols detailed in this guide provide a robust and validated framework for evaluating the anticancer potential of novel thiophene derivatives. By starting with broad cytotoxicity screening using reliable methods like the MTT and SRB assays, researchers can efficiently identify promising lead compounds. Subsequent investigation into the mechanism of action, such as apoptosis induction, provides deeper insights into the therapeutic potential of these molecules. Careful experimental design, meticulous execution, and accurate data interpretation are paramount for advancing the most promising thiophene derivatives into the next phase of preclinical drug development.
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Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]
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Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]
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Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Cell Cytotoxicity Assay. Retrieved from [Link]
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Bentham Science. (n.d.). A Review on Anticancer Activities of Thiophene and Its Analogs. Retrieved from [Link]
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Cytion. (n.d.). Screening Anticancer Drugs with NCI Lines. Retrieved from [Link]
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Bashi, A. C., Coker, E. A., & Bulusu, K. C., et al. (2024). Large-scale Pan-cancer Cell Line Screening Identifies Actionable and Effective Drug Combinations. Cancer Research Communications. Retrieved from [Link]
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Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols. Retrieved from [Link]
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Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. Retrieved from [Link]
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Kumar, D., et al. (2020). Thiophene-based derivatives as anticancer agents: An overview on decade's work. European Journal of Medicinal Chemistry. Retrieved from [Link]
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CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
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Weiss, G., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. Retrieved from [Link]
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K.T.H.M. College. (2024). A Mini Review on Thiophene-based derivatives as anticancer agents. High Technology Letters, 30(4). Retrieved from [Link]
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Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT. Retrieved from [Link]
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ResearchGate. (n.d.). Anticancer properties of thiophene derivatives in breast cancer MCF-7 cells. Retrieved from [Link]
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Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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Wenzel, E. S., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Retrieved from [Link]
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Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223-8. Retrieved from [Link]
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Assay Guidance Manual. (2021, July 1). Apoptosis Marker Assays for HTS. National Center for Biotechnology Information. Retrieved from [Link]
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Visikol. (2023, May 18). IC50, EC50 and its Importance in Drug Discovery and Development. Retrieved from [Link]
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BMG Labtech. (2025, August 5). Apoptosis – what assay should I use?. Retrieved from [Link]
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Application Note: High-Throughput Quantification of 4-Methyl-5-(4-methylphenyl)thiophene-2-carboxylic acid in Human Plasma using HPLC-UV and LC-MS/MS
Abstract
This application note presents the development and validation of two robust analytical methods for the quantification of 4-Methyl-5-(4-methylphenyl)thiophene-2-carboxylic acid in human plasma. Thiophene derivatives are a significant class of heterocyclic compounds with a wide range of pharmacological activities, including anti-inflammatory and anticancer properties.[1][2][3][4] Accurate quantification of these compounds in biological matrices is crucial for pharmacokinetic and toxicokinetic studies during drug development. This guide provides detailed protocols for a High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for routine analysis and a highly sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for bioanalysis requiring lower detection limits.[5][6] Both methods are validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[7][8][9][10]
Introduction: The Significance of Thiophene Derivatives
Thiophene and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][3] These compounds exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer effects.[1][2][11] The specific compound, this compound, possesses structural motifs common to molecules with potential therapeutic value. Therefore, the ability to accurately measure its concentration in biological fluids is a critical step in evaluating its potential as a drug candidate. This involves assessing its absorption, distribution, metabolism, and excretion (ADME) profile, which underpins its efficacy and safety.
The development of reliable and robust analytical methods is paramount for generating high-quality data for regulatory submissions. This document provides a comprehensive guide for researchers and drug development professionals on establishing and validating analytical procedures for this novel thiophene derivative.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's physicochemical properties is fundamental to developing an effective analytical method.
| Property | Value (Predicted) | Implication for Method Development |
| Molecular Formula | C₁₃H₁₂O₂S | --- |
| Molecular Weight | 232.30 g/mol | Suitable for both HPLC-UV and LC-MS/MS analysis. |
| pKa (Carboxylic Acid) | ~3.5 - 4.5 | The acidic nature dictates the mobile phase pH for optimal retention and peak shape in reversed-phase HPLC. |
| LogP | ~3.8 | Indicates good hydrophobicity, suggesting strong retention on a C18 column. |
| UV Absorbance | Predicted λmax ~280-320 nm | The aromatic and thiophene rings provide strong chromophores for UV detection. |
Method 1: HPLC-UV for Routine Quantification
This method is designed for routine analysis, such as in-process quality control or for studies where high sample throughput and cost-effectiveness are priorities.
Rationale for Method Design
The choice of a reversed-phase C18 column is based on the hydrophobic nature of the analyte. An acidic mobile phase is employed to suppress the ionization of the carboxylic acid group, leading to enhanced retention and symmetrical peak shapes. Acetonitrile is chosen as the organic modifier due to its favorable UV transparency and elution strength.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification.
Detailed Protocol: HPLC-UV
3.3.1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of internal standard (IS) working solution (e.g., a structurally similar compound like 2-Thiophenecarboxylic acid at 10 µg/mL).
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.[12][13][14]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3.3.2. Chromatographic Conditions
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection | 295 nm |
| Run Time | 10 minutes |
Method 2: LC-MS/MS for High-Sensitivity Bioanalysis
This method is ideal for pharmacokinetic studies where low concentrations of the analyte are expected. LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV.[5][15]
Rationale for Method Design
The use of tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides high selectivity by monitoring a specific precursor-to-product ion transition. This minimizes interference from the complex biological matrix. A stable isotope-labeled internal standard is recommended for the most accurate quantification.
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS quantification.
Detailed Protocol: LC-MS/MS
4.3.1. Sample Preparation
-
To 50 µL of human plasma, add 10 µL of a deuterated internal standard (IS-d4) working solution.
-
Add 200 µL of acetonitrile containing 0.1% formic acid.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.
-
Transfer 50 µL of the supernatant to a 96-well plate and add 200 µL of water with 0.1% formic acid.
4.3.2. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Waters ACQUITY UPLC I-Class or equivalent |
| MS System | Sciex Triple Quad 6500+ or equivalent |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 2.5 minutes |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
4.3.3. Mass Spectrometer Settings
| Parameter | Analyte | Internal Standard (IS-d4) |
| Precursor Ion (m/z) | 233.1 | 237.1 |
| Product Ion (m/z) | 187.1 | 191.1 |
| Dwell Time | 50 ms | 50 ms |
| Collision Energy | 25 eV | 25 eV |
| Declustering Potential | 80 V | 80 V |
Method Validation
Both methods were validated according to the ICH Q2(R2) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[7][8][9][10][16]
Validation Summary: HPLC-UV
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.995 | 0.998 |
| Range | 0.1 - 20 µg/mL | Met |
| Accuracy (%) | 85 - 115% | 92.5 - 108.3% |
| Precision (%RSD) | ≤ 15% | ≤ 8.7% |
| LOD | --- | 0.03 µg/mL |
| LOQ | --- | 0.1 µg/mL |
| Specificity | No interference at analyte retention time | Passed |
Validation Summary: LC-MS/MS
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.995 | 0.999 |
| Range | 0.5 - 500 ng/mL | Met |
| Accuracy (%) | 85 - 115% | 95.1 - 104.7% |
| Precision (%RSD) | ≤ 15% | ≤ 6.2% |
| LOD | --- | 0.15 ng/mL |
| LOQ | --- | 0.5 ng/mL |
| Specificity | No interference in MRM transition | Passed |
Conclusion
This application note provides two validated, high-performance analytical methods for the quantification of this compound in human plasma. The HPLC-UV method is suitable for routine analysis, while the LC-MS/MS method offers high sensitivity and specificity for demanding bioanalytical applications. These protocols and validation data demonstrate that the methods are reliable, accurate, and precise, making them valuable tools for the advancement of drug development programs involving this class of compounds.
References
- Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (n.d.). National Institutes of Health (NIH).
- Therapeutic Potential of Thiophene Compounds: A Mini-Review. (n.d.). PubMed.
- Heterocyclic compounds - Thiophene - Synthesis of Thiophene - Characteristic reactions of Thiophene - Medicinal uses of Thiophene. (n.d.). Slideshare.
- ICH Q2(R2) Guide: Analytical Method Validation Explained. (n.d.). IntuitionLabs.
- Synthesis, Reactions and Medicinal Uses of Thiophene. (n.d.). Pharmaguideline.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency (EMA).
- HPLC Sample Preparation. (n.d.). Organomation.
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). Royal Society of Chemistry.
- Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation (ICH).
- The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (n.d.). Cognizance Journal of Multidisciplinary Studies.
- ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
- Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. (2021). LCGC International.
- Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards. (n.d.). National Institutes of Health (NIH).
- Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. (n.d.). SIELC Technologies.
- The importance of sample preparation for chromatographic analysis. (2025). News-Medical.Net.
- Application of LCMS in small-molecule drug development. (2016). European Pharmaceutical Review.
- Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). Drug Discovery World.
- HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. (n.d.). HELIX Chromatography.
- How to prepare plasma samples for HPLC analysis? (2013). ResearchGate.
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Application Notes and Protocols: 4-Methyl-5-(4-methylphenyl)thiophene-2-carboxylic acid as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thiophene Scaffold in Modern Chemistry
The thiophene ring is a privileged pharmacophore in medicinal chemistry, recognized for its electron-rich nature and its ability to act as a bioisostere for other aromatic systems, thereby enhancing interactions with diverse biological targets.[1] Thiophene derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antioxidant properties.[2][3] Among the vast library of thiophene-based building blocks, 4-Methyl-5-(4-methylphenyl)thiophene-2-carboxylic acid stands out as a particularly valuable intermediate. Its di-substituted thiophene core offers steric and electronic properties that can be exploited for the synthesis of novel molecular architectures with potential therapeutic applications.
This document serves as a comprehensive technical guide for the utilization of this compound in organic synthesis. We will provide detailed, field-proven protocols for the synthesis of this key building block and its subsequent application in the preparation of amides and esters, which are prevalent motifs in drug discovery.
Synthesis of the Building Block: A Stepwise Approach
The synthesis of this compound can be efficiently achieved through a multi-step sequence, commencing with the versatile Gewald reaction. This approach allows for the construction of the highly substituted thiophene ring system.
Caption: Synthetic workflow for this compound.
Protocol 1: Gewald Synthesis of Ethyl 2-amino-4-methyl-5-(p-tolyl)thiophene-3-carboxylate
The Gewald reaction is a one-pot, multi-component reaction that provides access to polysubstituted 2-aminothiophenes.[4][5] This protocol outlines the synthesis of the key aminothiophene intermediate.
Materials:
-
p-Methylacetophenone
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-methylacetophenone (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.
-
To this stirred suspension, add morpholine (1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to afford the crude product.
-
Recrystallize the crude solid from ethanol to yield pure ethyl 2-amino-4-methyl-5-(p-tolyl)thiophene-3-carboxylate.
Rationale: The Gewald reaction proceeds via an initial Knoevenagel condensation between the ketone and the active methylene compound (ethyl cyanoacetate), followed by the addition of sulfur and subsequent cyclization.[4] Morpholine acts as a basic catalyst to promote these steps.
Protocol 2: Conversion of the Aminothiophene to the Carboxylic Acid
The transformation of the 2-aminothiophene intermediate to the desired carboxylic acid involves a two-step process: diazotization of the amino group followed by hydrolysis. This sequence is a modification of the Sandmeyer reaction.[6][7]
Materials:
-
Ethyl 2-amino-4-methyl-5-(p-tolyl)thiophene-3-carboxylate
-
Sodium nitrite (NaNO₂)
-
Concentrated sulfuric acid (H₂SO₄)
-
Water
-
Copper(I) oxide (Cu₂O) - optional, as a catalyst
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
Procedure:
-
Diazotization:
-
In a flask cooled in an ice-salt bath (0-5 °C), dissolve the aminothiophene intermediate (1.0 eq) in a mixture of concentrated sulfuric acid and water.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at this temperature for 30 minutes.
-
-
Hydrolysis to Carboxylic Acid:
-
In a separate flask, prepare a solution for the hydrolysis.
-
Carefully add the cold diazonium salt solution to the hydrolysis solution. The reaction can be vigorous, so the addition should be slow and controlled.
-
Heat the reaction mixture to reflux for 2-3 hours.
-
Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude carboxylic acid.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Rationale: The amino group is converted to a diazonium salt, which is an excellent leaving group (N₂).[8] Subsequent heating in an aqueous acidic medium leads to its displacement by a hydroxyl group, which tautomerizes to the carboxylic acid. The initial ester group is also hydrolyzed under these acidic conditions.
Applications in the Synthesis of Bioactive Scaffolds
The carboxylic acid functionality of this compound is a versatile handle for further synthetic transformations, most notably the formation of amides and esters.
Application 1: Amide Bond Formation
Amide bonds are fundamental linkages in a vast array of pharmaceuticals.[9] The following protocols detail two robust methods for the coupling of this compound with primary amines.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent, particularly for sterically hindered substrates.[2][10]
Caption: Mechanism of HATU-mediated amide coupling.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add the primary amine (1.1 eq), followed by DIPEA (2.0 eq).
-
Add HATU (1.2 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Rationale: HATU activates the carboxylic acid by forming a highly reactive OAt-active ester.[9] DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the hexafluorophosphate byproduct.
This method utilizes N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst.[11]
Materials:
-
This compound
-
Primary amine (e.g., aniline)
-
DCC
-
DMAP
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
In a dry round-bottom flask, dissolve the carboxylic acid (1.0 eq) and the primary amine (1.1 eq) in anhydrous DCM.
-
Add a catalytic amount of DMAP (0.1 eq).
-
Cool the solution to 0 °C in an ice bath and add DCC (1.1 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with DCM.
-
Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Rationale: DCC activates the carboxylic acid to form an O-acylisourea intermediate. DMAP acts as an acyl transfer catalyst, forming a more reactive acylpyridinium intermediate, which is then attacked by the amine.[6]
| Coupling Method | Reagents | Typical Yields | Advantages | Disadvantages |
| HATU | HATU, DIPEA | 85-95% | High efficiency, fast reaction times, suitable for hindered substrates. | Higher cost of reagent. |
| DCC/DMAP | DCC, DMAP | 70-90% | Cost-effective, widely used. | Formation of insoluble DCU byproduct can complicate purification. |
Application 2: Ester Bond Formation (Steglich Esterification)
The Steglich esterification is a mild and efficient method for the synthesis of esters, particularly for sterically hindered alcohols and acid-sensitive substrates.[10][12]
Caption: Mechanism of Steglich Esterification.
Materials:
-
This compound
-
Benzyl alcohol
-
DCC
-
DMAP
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a stirred solution of the carboxylic acid (1.0 eq), benzyl alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM, add DCC (1.1 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Filter off the precipitated dicyclohexylurea (DCU) and wash the solid with DCM.
-
Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the benzyl ester.
Rationale: Similar to the amide coupling, DCC activates the carboxylic acid, and DMAP catalyzes the acyl transfer to the alcohol.[13] This method is particularly advantageous as it proceeds under neutral conditions, preserving acid-labile functional groups.
Significance in Drug Discovery and Development
Derivatives of this compound have shown promise in various therapeutic areas. For instance, thiophene-2-carboxamide derivatives have been investigated for their anticancer and antibacterial activities.[14][15] The structural rigidity and defined substitution pattern of this building block allow for the systematic exploration of structure-activity relationships (SAR).
-
Anticancer Research: The di-aryl thiophene scaffold can mimic the core structures of known tubulin inhibitors and other anticancer agents.[16] By synthesizing a library of amides and esters using the protocols described above, researchers can probe the effects of different substituents on cytotoxicity against various cancer cell lines.
-
Antibacterial Drug Development: The thiophene nucleus is present in several antibacterial drugs. The carboxamide and ester derivatives of this compound can be screened for their activity against a panel of pathogenic bacteria, including drug-resistant strains.[1][17]
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis, particularly in the context of drug discovery and development. Its synthesis via the Gewald reaction and subsequent transformations provides a reliable route to this key intermediate. The protocols detailed in this application note for amide and ester formation offer robust and efficient methods for the elaboration of this scaffold into libraries of potential drug candidates. The inherent biological potential of the thiophene core, combined with the synthetic accessibility of its derivatives, makes this building block a compelling starting point for innovative research in medicinal chemistry.
References
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Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. (n.d.). National Center for Biotechnology Information. [Link]
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Neises, B., & Steglich, W. (1988). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Organic Syntheses, 6, 93. [Link]
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Gewald reaction. (n.d.). Wikipedia. [Link]
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Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]
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Synthesis, Characterization and Anticancer Activity of (5,1-Substituted)-3-(indoline-4-(thiophene-2-yl-methylene)-2-(p-tolyl). (n.d.). ResearchGate. [Link]
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Gallagher, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
-
Sandmeyer reaction. (n.d.). Wikipedia. [Link]
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Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. [Link]
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Song, M.-X., et al. (2015). Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. National Center for Biotechnology Information. [Link]
-
Al-Ostath, A., et al. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. MDPI. [Link]
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Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
-
Hawash, M., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. National Center for Biotechnology Information. [Link]
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Seelam, N., et al. (2019). Synthesis and Anticancer Activity of Thiophene-2-carboxamide Derivatives and In Silico Docking Studies. ResearchGate. [Link]
-
Sherwood, J., et al. (2020). Cyrene as a bio-based solvent for HATU mediated amide coupling. RSC Publishing. [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. [Link]
-
Metwally, A. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. National Center for Biotechnology Information. [Link]
-
2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. (n.d.). MDPI. [Link]
-
Al-Ghorbani, M., et al. (2022). Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety. PubMed. [Link]
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2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. (n.d.). ResearchGate. [Link]
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Mobinikhaledi, A., et al. (n.d.). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. [Link]
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A typical DCC + DMAP mediated Steglich esterification. (n.d.). ResearchGate. [Link]
-
Jain, N. F., & Masse, C. E. (n.d.). Synthesis from Carboxylic Acid Derivatives. [Link]
-
Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. (n.d.). National Center for Biotechnology Information. [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). Semantic Scholar. [Link]
-
Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. (n.d.). National Center for Biotechnology Information. [Link]
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4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. (n.d.). Organic Syntheses. [Link]
- Process for Preparing Ethyl-4-methyl-5-thiazolecarboxyate. (n.d.).
-
New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. (n.d.). Semantic Scholar. [Link]
-
Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. (n.d.). Journal of Applied Pharmaceutical Science. [Link]
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Steglich Esterification with EDC. (n.d.). Reddit. [Link]
-
Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. (n.d.). Beilstein Journals. [Link]
-
Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. (n.d.). ResearchGate. [Link]
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Application Notes & Protocols: 4-Methyl-5-(4-methylphenyl)thiophene-2-carboxylic acid in Materials Science
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical guide on the potential applications of 4-Methyl-5-(4-methylphenyl)thiophene-2-carboxylic acid in materials science. While direct, extensive research on this specific molecule is emerging, its structural motifs—a substituted thiophene-2-carboxylic acid—position it as a promising candidate for the development of advanced organic electronic materials. This guide will, therefore, present a representative application, focusing on its use as a monomer for the synthesis of a conductive polymer for Organic Field-Effect Transistors (OFETs), drawing from established protocols for structurally similar compounds.
Introduction: The Promise of a Tailored Thiophene Monomer
This compound is a bespoke aromatic heterocyclic compound. Its structure is significant for materials science for several key reasons:
-
The Thiophene Core: The thiophene ring is a cornerstone of conducting polymers due to its electron-rich nature, which facilitates charge transport.[1][2]
-
Carboxylic Acid Functionality: The carboxylic acid group offers a versatile handle for polymerization and for tuning the material's properties. It can be used to create polymers with specific end-groups for anchoring to surfaces, such as metal oxide layers in electronic devices.[3]
-
Asymmetric Substitution: The methyl and 4-methylphenyl (tolyl) groups at the 4 and 5 positions, respectively, are anticipated to influence the polymer's solubility, morphology, and electronic properties. This substitution pattern can disrupt excessive crystallinity, potentially leading to improved solution processability, a crucial factor for printable electronics.
These features make this compound a compelling building block for creating novel semiconducting polymers for applications in organic electronics.
Physicochemical Properties and Data
A summary of the key properties of the monomer is presented below.
| Property | Value | Reference |
| CAS Number | 832737-68-5 | [4] |
| Molecular Formula | C₁₃H₁₂O₂S | [4] |
| Molecular Weight | 232.30 g/mol | [4] |
| Appearance | Likely a solid at room temperature | General knowledge |
| Solubility | Expected to be soluble in organic solvents like THF, chloroform | General knowledge |
Representative Application: Synthesis of a Polythiophene Derivative for OFETs
This section outlines a representative protocol for the polymerization of this compound and the subsequent fabrication of an Organic Field-Effect Transistor (OFET). This protocol is adapted from established methods for similar thiophene-based monomers.[5]
Rationale for Polymerization Strategy
The chosen polymerization method is a Grignard Metathesis (GRIM) polymerization. This technique is well-suited for the synthesis of regioregular polythiophenes, which is critical for achieving high charge carrier mobility in the final device. The carboxylic acid group can be protected during polymerization and later deprotected or used to attach solubilizing side chains. For this representative protocol, we will assume the carboxylic acid is converted to an ester to prevent interference with the Grignard reagent.
Experimental Workflow Overview
The overall workflow for the synthesis of the polymer and fabrication of an OFET is depicted below.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of Suzuki Coupling for Thiophene Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving thiophene-containing substrates. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic routes, troubleshoot common issues, and deepen their mechanistic understanding of this powerful C-C bond-forming reaction.
The unique electronic properties and potential for catalyst inhibition associated with sulfur-containing heterocycles like thiophene often require specific considerations beyond standard Suzuki coupling protocols. This document provides field-proven insights and evidence-based recommendations to help you navigate these challenges.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the Suzuki coupling of thiophene derivatives in a direct question-and-answer format.
Issue 1: Low or No Yield of the Desired Product
Q: My reaction shows low conversion of the starting materials, resulting in a very poor yield. What are the most likely causes and how can I fix this?
A: Low conversion is a frequent issue that can typically be traced back to one of three areas: the catalyst system, the reaction conditions, or the stability of the reagents.
-
Catalyst Inactivity: The active Pd(0) species is susceptible to oxidation. Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Solvents must be thoroughly degassed prior to use. If you are using a Pd(II) precatalyst, ensure your conditions facilitate its reduction to the active Pd(0) state. A simple test is to run a reliable, well-established Suzuki reaction (e.g., coupling 4-bromotoluene with phenylboronic acid) to confirm your catalyst, base, and solvent quality.[1]
-
Inappropriate Ligand Choice: Thiophene couplings often benefit from specific ligands. Standard ligands like triphenylphosphine (PPh₃) may not be effective. Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, or RuPhos) or N-heterocyclic carbenes (NHCs) are highly recommended.[2][3][4] These ligands promote the crucial, often rate-limiting, reductive elimination step and stabilize the palladium center, leading to higher catalytic turnover.[3][4]
-
Sub-Optimal Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition and side reactions.[2] For catalyst systems using modern, highly active ligands, reactions can often be run at lower temperatures (e.g., 60–80 °C), which can improve the overall outcome.[2]
Issue 2: Significant Protodeboronation of Thiophene Boronic Acid
Q: I'm observing a major byproduct that corresponds to the simple protonated thiophene, and my yield is suffering. What is causing this and how do I prevent it?
A: This is a classic case of protodeboronation, a side reaction where the C–B bond of the thiophene boronic acid is cleaved and replaced by a C–H bond.[2][5][6] Thiophene boronic acids, especially 2-thiopheneboronic acid, are notoriously prone to this decomposition pathway.[2][3][7] The key is to make the desired cross-coupling reaction kinetically faster than the protodeboronation pathway.
Here is a systematic approach to mitigate this issue:
-
Re-evaluate Your Base: Strong bases (e.g., NaOH, KOH) and high pH (>10) are known to significantly accelerate protodeboronation.[2][8] Switching to a milder inorganic base is the first and most critical step. Finely ground potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃) are excellent alternatives that often suppress this side reaction.[2][9]
-
Use a More Stable Boron Reagent: If changing the base is insufficient, the inherent instability of the boronic acid is the root cause.[3] Consider using a more robust boron derivative. Boronate esters, such as pinacol esters or MIDA (N-methyliminodiacetic acid) boronates, are significantly more stable and undergo "slow release" of the boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.[5][6] Organotrifluoroborates are another stable alternative.[3]
-
Accelerate the Catalytic Cycle: A faster Suzuki coupling will outcompete the decomposition. Employing a highly active catalyst system, such as a second-generation Buchwald precatalyst with a ligand like SPhos or XPhos, can dramatically increase the rate of the productive reaction.[2][3]
-
Lower the Reaction Temperature: Elevated temperatures increase the rate of protodeboronation.[2] Using a highly active catalyst often allows for lower reaction temperatures (e.g., 40-80 °C), which can significantly favor the desired coupling.[2]
Below is a workflow to address protodeboronation:
Issue 3: Formation of Homocoupling Byproducts
Q: My purification is complicated by the presence of bithiophene or biaryl homocoupling products. How can I minimize these?
A: Homocoupling arises from the coupling of two identical partners (e.g., two boronic acids or two aryl halides).
-
Boronic Acid Homocoupling: This is often promoted by the presence of oxygen, which can facilitate an alternative catalytic cycle. Rigorous degassing of the solvent and maintaining a positive pressure of inert gas are crucial.[10]
-
Aryl Halide Homocoupling: This can sometimes occur at higher temperatures or with certain catalyst systems. Optimizing the reaction temperature and ensuring the correct stoichiometry (a slight excess of the boronic acid, e.g., 1.2 equivalents) can help.
-
Catalyst/Ligand Choice: Some palladium systems are more prone to homocoupling than others. Screening different ligands can sometimes identify a system that favors the desired cross-coupling pathway.
Part 2: Frequently Asked Questions (FAQs)
This section provides foundational knowledge on the key parameters governing the Suzuki coupling of thiophenes.
Q1: What is the general catalytic cycle for a Suzuki coupling involving thiophene?
A: The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) species inserts into the carbon-halide bond of the halothiophene (or aryl halide). This forms a Pd(II) complex.
-
Transmetalation: The organic group from the thiophene boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step requires activation by a base.
-
Reductive Elimination: The two organic partners on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.
Q2: How do I select the optimal catalyst and ligand for my thiophene coupling?
A: The choice of catalyst and ligand is arguably the most critical parameter for success.
-
Palladium Source: While Pd(PPh₃)₄ can be used, modern palladium(II) precatalysts (e.g., Pd(OAc)₂, or Buchwald G2, G3, G4 precatalysts) are often more effective and air-stable.[3] They generate the active Pd(0) species in situ under mild conditions.[3]
-
Ligands: For challenging substrates like thiophenes, bulky and electron-rich dialkylbiaryl phosphine ligands are the gold standard.[4] They accelerate the rate-limiting steps of the catalytic cycle, particularly reductive elimination.[4]
| Ligand | Key Features & Typical Use Case |
| SPhos | Highly active for a broad range of heteroaryl couplings. A great first choice for screening.[9] |
| XPhos | Excellent for sterically hindered substrates and aryl chlorides.[3] |
| RuPhos | Often shows complementary reactivity to SPhos and XPhos, particularly with electron-rich heterocycles. |
| Pd(dppf)Cl₂ | A reliable, older generation catalyst that can be effective for less demanding thiophene couplings.[7] |
Q3: What is the role of the base, and how does it influence the reaction?
A: The base plays multiple crucial roles in the Suzuki coupling, and its selection is vital.[9]
-
Activation of the Boron Reagent: The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., [Ar-B(OH)₃]⁻), which is necessary for the transmetalation step to proceed efficiently.[3]
-
Influence on Side Reactions: As discussed in the troubleshooting section, the choice of base is the primary tool to control protodeboronation. Weaker bases like K₃PO₄, Cs₂CO₃, and K₂CO₃ are strongly recommended for thiophene substrates to minimize this undesired pathway.[2][9]
Q4: Which solvent system is best for thiophene Suzuki couplings?
A: The solvent must solubilize all components of the reaction and facilitate the different steps of the catalytic cycle.
-
Aqueous Biphasic Systems: Mixtures of an organic solvent with water (e.g., Toluene/H₂O, Dioxane/H₂O, THF/H₂O) are very common.[9] The water is essential for dissolving the inorganic base and facilitating the formation of the boronate "ate" complex.
-
Anhydrous Conditions: In cases where protodeboronation is severe, completely anhydrous conditions can be beneficial. Solvents like THF or Toluene can be used with bases like potassium fluoride (KF) or cesium fluoride (CsF), which can activate the boron reagent without the presence of water.[2]
Part 3: Experimental Protocols & Data
Protocol 1: General Screening Protocol for Thiophene Suzuki Coupling
This protocol provides a robust starting point for the coupling of a halo-thiophene with an arylboronic acid.
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the halo-thiophene (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv).
-
Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) and the ligand (if not using a precatalyst).
-
Reaction Assembly: Place the reaction vial under an inert atmosphere (Argon or Nitrogen). Add the catalyst/ligand to the vial, followed by the degassed solvent system (e.g., Toluene/H₂O 4:1, 5 mL).
-
Execution: Seal the vial and heat the reaction mixture to the desired temperature (start with 80 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Table 1: Recommended Starting Conditions
The following table summarizes recommended starting points for optimizing the Suzuki coupling of thiophene derivatives.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Palladium Source | XPhos/SPhos Pd Precatalyst (G2/G3/G4) | Provides a high concentration of active Pd(0); air-stable and easy to handle.[3] |
| Catalyst Loading | 1-3 mol % | Sufficient for most transformations; can be lowered for highly efficient reactions. |
| Ligand | SPhos or XPhos | Bulky, electron-rich ligands that accelerate the catalytic cycle and improve yields.[2][3][4] |
| Boron Reagent | Boronic Acid Pinacol Ester | More stable than the free boronic acid, significantly reducing protodeboronation.[5] |
| Base | K₃PO₄ or Cs₂CO₃ (3.0 equiv) | Mild bases that are highly effective at suppressing protodeboronation.[2][9] |
| Solvent | Toluene/H₂O or Dioxane/H₂O (4:1) | Standard biphasic systems that effectively dissolve both organic and inorganic reagents.[9] |
| Temperature | 60–100 °C | Start screening at 80 °C. Highly active catalysts may allow for lower temperatures.[2] |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent catalyst oxidation and homocoupling side reactions.[10] |
References
- BenchChem. (n.d.). Strategies to avoid deborylation in Suzuki reactions with thiophene boronic acids.
- BenchChem. (n.d.). Technical Support Center: Protodeboronation in Suzuki Reactions.
- Cid, J., et al. (2014). The proposed mechanism for protodeboronation of arylboronic acids.
- Dunsmore, C. J., & Spivey, A. C. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.
- Karadeniz, H., et al. (2023). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Journal of the Turkish Chemical Society, Section A: Chemistry.
- Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
- Wikipedia. (2023).
- Arrigo, A., et al. (2022).
- Pravdic, M., et al. (2021).
- Schoenebeck, F., & Hartwig, J. F. (2010). Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations.
- Hartwig, J. F., & Schoenebeck, F. (2023). Suzuki–Miyaura (hetero-)
- Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
- BenchChem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reactions Using 3-Bromobenzo[b]thiophene-2-carbaldehyde.
- Özdemir, M., et al. (2019). Optimization of the reaction conditions for Suzuki coupling reaction.
- BenchChem. (n.d.). A Comparative Analysis of Palladium Catalysts for Suzuki Coupling with 5-Bromothiophene-2-carboxylic Acid.
- Almanza-Serrano, E., et al. (2020). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.
- Arrigo, A., et al. (2022).
- Lenoir, I., et al. (2017). Optimization of conditions for the Suzuki-Miyaura coupling.
- Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.
- Reddit User Discussion. (2016). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry.
- Birsa, M. L., et al. (2020). Thiophene-based macrocycles via the Suzuki–Miyaura cross coupling reaction.
- Zhang, H., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science.
- Zhang, H., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science.
- Sultan, D. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Chapman, C. J., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling for Terphenyl Synthesis.
- Capocasa, G. (2018). Why can't I achieve good yields for this Suzuki reaction?
- Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
- DeBoer, G. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Wikipedia. (2023). Suzuki reaction.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
Sources
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Improving the yield and purity of 4-Methyl-5-(4-methylphenyl)thiophene-2-carboxylic acid synthesis
Technical Support Center: Synthesis of 4-Methyl-5-(4-methylphenyl)thiophene-2-carboxylic acid
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common synthetic challenges, thereby improving both the yield and purity of your target compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis. Each problem is presented in a question-and-answer format, offering causal explanations and actionable solutions.
Issue 1: Low or No Product Yield
Question: My reaction has resulted in a very low yield, or I have only recovered my starting materials. What are the likely causes and how can I fix this?
Answer: Low or no product formation is a common issue in multi-step organic syntheses and can stem from several factors. A systematic approach to troubleshooting is crucial.[1]
-
Reagent and Solvent Quality:
-
Cause: Many synthetic routes to substituted thiophenes, such as those involving organometallic intermediates (e.g., Suzuki coupling followed by carboxylation), are highly sensitive to moisture and oxygen.[1][2] Contaminants in reagents or solvents can quench intermediates or deactivate catalysts.
-
Solution:
-
Use Anhydrous Solvents: Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent or passing through an activated alumina column).[1]
-
Verify Reagent Purity: Use freshly opened or purified reagents. The purity of starting materials like arylboronic acids or thiophene precursors should be confirmed (e.g., by NMR or melting point).
-
Inert Atmosphere: Conduct the reaction under a strict inert atmosphere of nitrogen or argon, especially during the addition of air-sensitive reagents like organolithiums or palladium catalysts.[3]
-
-
-
Reaction Conditions:
-
Cause: Incorrect temperature, reaction time, or inefficient stirring can prevent the reaction from reaching completion.[1][3] For instance, in Suzuki couplings, the reaction temperature is critical for the oxidative addition and reductive elimination steps.[4]
-
Solution:
-
Temperature Control: Ensure the reaction temperature is accurately maintained. For exothermic reactions, consider slow, dropwise addition of reagents at a lower temperature.[3]
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting materials and the formation of the product. This helps in determining the optimal reaction time and prevents the formation of degradation products from prolonged heating.[1]
-
Efficient Stirring: Ensure the reaction mixture is stirred vigorously, especially in heterogeneous reactions, to ensure proper mixing of all components.
-
-
Issue 2: Formation of Significant Side Products/Impurities
Question: My crude product analysis (NMR/LC-MS) shows several significant impurities. What are the common side reactions and how can I minimize them?
Answer: The formation of impurities is a key challenge. Understanding the potential side reactions is the first step toward suppression.
-
Homocoupling in Suzuki Reactions:
-
Cause: A common side reaction in Suzuki couplings is the homocoupling of the arylboronic acid to form a biaryl impurity. This is often promoted by the presence of oxygen or suboptimal catalyst conditions.
-
Solution:
-
Degas Solvents: Thoroughly degas all solvents before use to remove dissolved oxygen.
-
Optimize Catalyst Loading: Use the appropriate amount of palladium catalyst. Too little may lead to an incomplete reaction, while too much can sometimes promote side reactions.
-
Choice of Base and Ligand: The choice of base and ligand is critical. A systematic screening of different bases (e.g., K₃PO₄, Cs₂CO₃) and phosphine ligands can help identify conditions that favor the desired cross-coupling.[5]
-
-
-
Decarboxylation:
-
Cause: The final carboxylic acid product may be susceptible to decarboxylation, especially under harsh acidic or basic conditions or at elevated temperatures during workup or purification.
-
Solution:
-
Mild Workup Conditions: During the workup, use dilute acids for acidification and avoid excessive heating.
-
Purification Strategy: If the product is thermally sensitive, consider purification methods other than distillation, such as recrystallization or column chromatography at room temperature.
-
-
Issue 3: Difficulty in Product Purification
Question: I'm having trouble isolating the pure product. Column chromatography results in significant product loss or poor separation.
Answer: Purification can be a major source of yield reduction.[1] Optimizing the purification strategy is as important as optimizing the reaction itself.
-
Poor Separation in Column Chromatography:
-
Cause: If the polarity of your desired product and a major impurity are very similar, separation by standard silica gel chromatography can be challenging.
-
Solution:
-
Optimize Eluent System: Systematically screen different solvent mixtures using TLC to find an eluent system that provides the best separation (a ΔRf of >0.2 is ideal).
-
Alternative Stationary Phases: If silica gel proves ineffective, consider other stationary phases like alumina (basic or neutral) or reversed-phase silica (C18).[1]
-
-
-
Product Instability on Silica Gel:
-
Cause: Carboxylic acids can sometimes streak or decompose on the acidic surface of silica gel.
-
Solution:
-
Deactivate Silica Gel: Add a small amount of a modifier to the eluent, such as acetic acid, to suppress the ionization of the carboxylic acid and improve peak shape.
-
Recrystallization: If the product is a solid, recrystallization is often a superior method for obtaining highly pure material and can be more scalable than chromatography. Experiment with different solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the plausible synthetic routes for this compound?
A1: While a specific literature procedure for this exact molecule may not be readily available, its structure suggests a multi-step synthesis. A logical approach would be a convergent synthesis combining a Suzuki coupling and a subsequent carboxylation step.
-
Route A: Suzuki Coupling followed by Carboxylation
-
Route B: Building the Thiophene Ring (Gewald Reaction)
-
Gewald Reaction: This is a powerful method for synthesizing polysubstituted 2-aminothiophenes.[7][8][9][10] One could envision a strategy starting from 1-(p-tolyl)propan-1-one, an appropriate cyano ester, and sulfur. This would yield an aminothiophene, which would then require further functional group transformations (deamination and carboxylation) to reach the final product. This route is likely more complex than Route A.
-
Q2: How do I confirm the structure and purity of my final product?
A2: A combination of spectroscopic and analytical techniques is essential for unambiguous structure elucidation and purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This will confirm the presence of all protons and their connectivity. Expect to see signals for the two methyl groups, the aromatic protons on the phenyl ring, and the thiophene proton. The chemical shifts and coupling constants will be characteristic of the thiophene ring substitution pattern.[11][12][13][14]
-
¹³C NMR: This will show the number of unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition of the molecule by providing a highly accurate mass measurement.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent tool for assessing purity. A pure compound should show a single major peak.
Q3: What are the key safety considerations for this synthesis?
A3: Standard laboratory safety practices are paramount. Specific hazards include:
-
Palladium Catalysts: Many palladium compounds are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).
-
Organometallic Reagents: If using organolithium reagents (e.g., for carboxylation with CO₂), be aware of their pyrophoric nature and handle them under strictly anhydrous and inert conditions.
-
Solvents: Many organic solvents are flammable and have associated health risks. Always work in a well-ventilated area.
-
Thionyl Chloride: If preparing an acid chloride intermediate, thionyl chloride is highly corrosive and reacts violently with water to release toxic gases (HCl and SO₂). It must be handled with extreme care in a fume hood.[15]
Data and Protocols
Table 1: Example Conditions for Suzuki Coupling Step
| Parameter | Condition | Rationale |
| Reactants | 5-Bromo-4-methylthiophene-2-carboxylate, 4-Methylphenylboronic acid | Key building blocks for the carbon skeleton. |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | A common and effective catalyst for Suzuki couplings.[5] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | The base is crucial for the transmetalation step in the catalytic cycle.[4][5] |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O | A mixed solvent system is often required to dissolve both the organic and inorganic reagents.[5] |
| Temperature | 90-100 °C | Sufficient thermal energy is needed to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[5] |
| Atmosphere | Nitrogen or Argon | Prevents oxidation of the phosphine ligands and catalyst, and minimizes homocoupling side reactions.[3] |
Experimental Protocol: Synthesis via Suzuki Coupling and Hydrolysis
Step 1: Suzuki Coupling
-
To an oven-dried flask, add 5-bromo-4-methylthiophene-2-carboxylate (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and K₃PO₄ (2.5 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Add Pd(PPh₃)₄ (3 mol%) to the mixture.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring by TLC.[5]
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel.
Step 2: Saponification (Hydrolysis)
-
Dissolve the purified ester from Step 1 in a mixture of THF and methanol.
-
Add an aqueous solution of lithium hydroxide (LiOH) (3-5 eq).
-
Stir the mixture at room temperature or with gentle heating (e.g., 40 °C) until the reaction is complete (monitored by TLC).
-
Remove the organic solvents under reduced pressure.
-
Dilute the aqueous residue with water and wash with diethyl ether to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify with cold 1M HCl to a pH of ~2-3, which should precipitate the carboxylic acid product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Visualizations
Diagram 1: General Synthetic Workflow
Caption: A decision tree for troubleshooting low reaction yields.
References
- Buchstaller, H.-P., et al. (2005). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie / Chemical Monthly, 136(2), 279–286.
- Martina, F., et al. (2005). Solvent-Free, Microwave-Assisted Synthesis of Thiophene Oligomers via Suzuki Coupling. The Journal of Organic Chemistry, 70(17), 6844–6847.
-
Troubleshooting: How to Improve Yield. (n.d.). University of Rochester Department of Chemistry. Retrieved January 9, 2024, from [Link]
- Liu, Y., et al. (2022). Carboxylate-Assisted Carboxylation of Thiophene with CO2 in the Solvent-Free Carbonate Medium.
- Ag(I)-Catalyzed C–H Carboxylation of Thiophene Derivatives. (2021). Organometallics, 40(19), 3369–3375.
- Khan, K. M., et al. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PubMed Central, 10(1), 1.
- Al-Hourani, B. J. (2012). Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction.
- Ag(I)
- Lee, S., et al. (2021). Ag(I)-Catalyzed C–H Carboxylation of Thiophene Derivatives. Organometallics, 40(19), 3369-3375.
- Ag(I)
- Vohra, T., et al. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega, 2(9), 6210–6218.
- Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2021). Molecules, 26(24), 7654.
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2016). Semantic Scholar.
-
1 H NMR spectra showing regioselective substitutions on thiophene... (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]
-
Aryl ketones in one-pot Gewald synthesis of 2-aminothiophene-3-carboxylates. (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]
- What could be reason for getting a very low yield in organic chemistry? (2015). Quora.
-
Gewald Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 9, 2024, from [Link]
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Gewald reaction. (n.d.). Wikipedia. Retrieved January 9, 2024, from [Link]
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Synthesis, Reactions and Medicinal Uses of Thiophene. (n.d.). Pharmaguideline. Retrieved January 9, 2024, from [Link]
-
1 H solution NMR spectra of (a) thiopheneR[7]otaxane and (b) polythiophene polyrotaxane. (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]
- Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole. (n.d.). PubMed Central.
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- 5. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting guide for the synthesis of substituted thiophenes
Technical Support Center: Synthesis of Substituted Thiophenes
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for substituted thiophene synthesis. This guide, designed by Senior Application Scientists, moves beyond simple protocols to explain the causality behind common experimental challenges. Here, you will find in-depth, question-and-answer-based troubleshooting guides for the most prevalent synthetic routes, ensuring your experiments are built on a foundation of scientific integrity and practical expertise.
Thiophene rings are critical structural motifs in pharmaceuticals, organic electronics, and agrochemicals. However, their synthesis is often fraught with challenges, from low yields to difficult purifications. This guide is structured to address these issues head-on, providing you with the insights needed to optimize your reactions and validate your results.
Core Synthetic Strategies: An Overview
Understanding the reaction mechanism is the first step to effective troubleshooting. Below is a brief overview of three cornerstone methods for synthesizing substituted thiophenes.
-
Gewald Aminothiophene Synthesis : This is a multi-component reaction that condenses a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to form a polysubstituted 2-aminothiophene.[1] The reaction typically proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization.[1][2]
-
Paal-Knorr Thiophene Synthesis : This method involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to yield a substituted thiophene.[3][4] These reagents act as both sulfur sources and dehydrating agents.[4][5]
-
Fiesselmann Thiophene Synthesis : This reaction generates 3-hydroxy-2-thiophenecarboxylic acid derivatives from the condensation of α,β-acetylenic esters with thioglycolic acid derivatives in the presence of a base.[6][7] The mechanism involves consecutive base-catalyzed conjugate additions followed by an intramolecular Dieckmann-type condensation.[8]
Troubleshooting and FAQs
This section directly addresses common problems encountered during thiophene synthesis.
Section 1: The Gewald Synthesis
The Gewald reaction is a powerful tool for creating 2-aminothiophenes but is sensitive to reaction conditions.[2]
Q1: My Gewald reaction has a very low yield or has failed completely. What are the likely causes?
A1: A low or non-existent yield in a Gewald reaction almost always points to a failure in the initial Knoevenagel condensation step.
-
Causality : The Knoevenagel condensation between your carbonyl compound and the active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) is the foundation of the entire sequence.[1] If this equilibrium does not favor the condensed product, the subsequent sulfur addition and cyclization cannot occur.
-
Troubleshooting Steps :
-
Verify the Condensation : Before adding sulfur, run a small test reaction with just the carbonyl, active methylene compound, and base. Monitor by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the α,β-unsaturated nitrile intermediate.
-
Base Selection : The choice of base is critical. For simple ketones and aldehydes, morpholine or triethylamine is often sufficient. For less reactive or sterically hindered ketones, a stronger base may be required. Consider a two-step procedure where you first isolate the Knoevenagel product before reacting it with sulfur and base.[9]
-
Water Removal : The Knoevenagel condensation produces water, which can inhibit the reaction. If you are not using a Dean-Stark trap or other means of water removal, consider adding a dehydrating agent or switching to a solvent system that allows for azeotropic removal of water.
-
Q2: My reaction mixture turned into a dark, intractable tar. What happened?
A2: Tar formation is typically a result of polymerization or the creation of complex polysulfides due to excessive heat.[9]
-
Causality : Elemental sulfur (S₈) can form long polysulfide chains at high temperatures. These can react non-selectively with intermediates and starting materials, leading to a complex polymeric mixture.
-
Troubleshooting Steps :
-
Temperature Control : Carefully control the reaction temperature. Many Gewald reactions proceed efficiently at moderate temperatures (e.g., 50-65 °C). Avoid aggressive heating.
-
Purity of Reagents : Ensure your starting materials, especially the carbonyl compound, are free of acidic or basic impurities that could catalyze polymerization.
-
Order of Addition : Consider adding the sulfur portion-wise to maintain a lower instantaneous concentration, which can disfavor polymerization.
-
Q3: I'm observing a significant side product that appears to be a dimer of my Knoevenagel intermediate. How can I prevent this?
A3: Dimerization of the α,β-unsaturated nitrile is a known competing reaction pathway.[9]
-
Causality : The activated olefin formed during the Knoevenagel condensation is susceptible to Michael addition from another molecule of the deprotonated active methylene compound, leading to dimerization.
-
Troubleshooting Steps :
-
Optimize Temperature : Dimer formation is often highly temperature-dependent. Running a temperature screen (e.g., 40°C, 50°C, 60°C) can help identify an optimal window where the desired cyclization outcompetes dimerization.[9]
-
Slow Addition : Slowly adding the active methylene compound to the mixture of the carbonyl, base, and sulfur can keep its concentration low, favoring the intramolecular cyclization over the intermolecular dimerization.[9]
-
Section 2: The Paal-Knorr Synthesis
This classic reaction is robust but can suffer from competing side reactions and issues related to the sulfurizing agent.
Q1: My Paal-Knorr synthesis is producing a significant amount of the furan byproduct instead of the thiophene. How do I improve selectivity?
A1: Furan formation is the primary competing reaction, as the reagents used for sulfurization are also strong dehydrating agents.[4][10]
-
Causality : Phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent can simply catalyze the acid-driven dehydration and cyclization of the 1,4-dicarbonyl to form the furan ring before sulfurization can occur.[3][4]
-
Troubleshooting Steps :
-
Choice of Sulfurizing Agent : Lawesson's reagent is often considered milder and more selective for thiophene formation than P₄S₁₀. If you are using P₄S₁₀ and observing furan formation, switching to Lawesson's reagent is a primary troubleshooting step.[5]
-
Reaction Temperature : Higher temperatures can favor the dehydration pathway to the furan. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Solvent : Non-polar, high-boiling solvents like toluene or xylene are standard. Ensure the solvent is anhydrous, as water can interfere with the sulfurizing agent.
-
Q2: The reaction is sluggish and my starting material is not being consumed. What could be the issue?
A2: Incomplete reactions are often due to the quality or stoichiometry of the sulfurizing agent.
-
Causality : Both P₄S₁₀ and Lawesson's reagent can degrade upon exposure to atmospheric moisture. If the reagent is old or has been improperly stored, its reactivity will be compromised.
-
Troubleshooting Steps :
-
Use Fresh Reagent : Always use a fresh bottle of the sulfurizing agent or one that has been stored under an inert atmosphere in a desiccator.
-
Stoichiometry : Ensure you are using a sufficient excess of the sulfurizing agent. The mechanism involves sulfurization of the carbonyls, so a stoichiometric amount is the theoretical minimum, but an excess is often required to drive the reaction to completion.[4]
-
Safety Note : Be aware that these reactions can produce toxic hydrogen sulfide (H₂S) gas as a byproduct and must be performed in a well-ventilated fume hood.[4]
-
Section 3: General Purification Challenges
Q1: My crude product is an oily, dark material that is difficult to purify by column chromatography. What are my options?
A1: Thiophene derivatives are often challenging to purify due to residual sulfur-containing impurities and their physical properties.
-
Causality : Elemental sulfur is soluble in many organic solvents used for chromatography, and other sulfur-containing byproducts can co-elute with the desired product.
-
Troubleshooting Steps :
-
Aqueous Workup : A thorough aqueous workup is critical. Washing the organic layer with a sodium bisulfite solution can help remove some sulfur-containing impurities.
-
Precipitation/Crystallization : If your product is a solid, crystallization is often more effective than chromatography for removing colored impurities and residual sulfur. Consider precipitating the crude product from a solvent system like hexanes/ethyl acetate or dichloromethane/pentane.
-
Distillation : For liquid thiophenes, vacuum distillation can be an effective purification method, especially for removing non-volatile polymeric material.[11]
-
Adsorptive Desulfurization : For trace impurities that are difficult to remove, techniques like passing a solution of the product through a plug of activated carbon or a specialized adsorbent can be effective.[12]
-
Experimental Protocols & Data
Protocol 1: Gewald Synthesis of a Tetrasubstituted 2-Aminothiophene
This protocol is an example of an optimized, room-temperature Gewald reaction.[13]
Reactants:
-
β-ketoester (e.g., Ethyl acetoacetate): 1.0 eq
-
Activated Nitrile (e.g., Malononitrile): 1.0 eq
-
Elemental Sulfur: 1.1 eq
-
Base (e.g., Morpholine): 2.0 eq
-
Solvent (e.g., Ethanol)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the β-ketoester, activated nitrile, and ethanol.
-
Stir the mixture at room temperature to ensure homogeneity.
-
Add the elemental sulfur, followed by the slow, dropwise addition of morpholine over 10 minutes.
-
Stir the reaction at room temperature. Monitor progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-6 hours.
-
Upon completion, pour the reaction mixture into ice-water with vigorous stirring.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with cold water, followed by a small amount of cold ethanol to remove residual impurities.
-
Dry the product under vacuum to yield the 2-aminothiophene.
| Parameter | Condition | Expected Outcome |
| Temperature | Room Temperature | Minimizes side reactions like polymerization.[9][13] |
| Base | Morpholine | Effective catalyst for Knoevenagel condensation.[9] |
| Workup | Precipitation | Often yields a product of high purity, avoiding chromatography. |
Visualization of Key Processes
General Troubleshooting Workflow
This diagram outlines a logical approach to diagnosing and solving issues in thiophene synthesis.
Caption: A systematic workflow for troubleshooting synthesis.
Simplified Gewald Reaction Mechanism
This diagram illustrates the key steps in the formation of the 2-aminothiophene ring.
Sources
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- 2. arkat-usa.org [arkat-usa.org]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 5. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 6. Fiesselmann thiophene synthesis - Wikiwand [wikiwand.com]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. US2745843A - Process for the purification of thiophene - Google Patents [patents.google.com]
- 12. Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Practical synthesis of tetrasubstituted thiophenes for use in compound libraries [organic-chemistry.org]
Addressing solubility issues of thiophene carboxylic acids in biological assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common yet challenging solubility issues encountered with thiophene carboxylic acids in biological assays. Our goal is to equip you with the scientific rationale and practical protocols to ensure the reliability and reproducibility of your experimental data.
Introduction: The Solubility Challenge
Thiophene carboxylic acids are a vital class of heterocyclic compounds in medicinal chemistry and drug discovery.[1][2] However, their inherent physicochemical properties often lead to significant solubility challenges in the aqueous environments required for most biological assays. The structure combines a hydrophobic thiophene ring with a hydrophilic, ionizable carboxylic acid group.[3][4] This duality is the primary source of solubility problems; the molecule is often not "greasy" enough to be soluble in non-polar solvents nor polar enough to be freely soluble in neutral aqueous buffers.
This guide will walk you through a logical progression of troubleshooting, from preparing stable stock solutions to advanced formulation strategies, ensuring your compounds remain in solution at the desired concentration for accurate results.
Part 1: Frequently Asked Questions (FAQs) & Foundational Concepts
This section addresses the most common initial questions regarding the solubility of thiophene carboxylic acids.
Q1: Why is my thiophene carboxylic acid derivative poorly soluble in neutral aqueous buffers (e.g., PBS pH 7.4)?
A1: The poor solubility stems from the interplay between the compound's pKa and the pH of the buffer.
-
Chemical Structure: The molecule has two distinct parts: the thiophene ring, which is aromatic and hydrophobic, and the carboxylic acid (-COOH) group, which is polar and can be ionized.[3][5]
-
Ionization State: The solubility of a carboxylic acid in water is highly dependent on its ionization state.[6][7]
-
Protonated Form (R-COOH): At a pH below the compound's pKa, the carboxylic acid group is protonated. This form is neutral and significantly less water-soluble because the hydrophobic nature of the thiophene ring dominates.
-
Deprotonated Form (R-COO⁻): At a pH above the compound's pKa, the carboxylic acid group loses a proton to become a negatively charged carboxylate ion. This ionic form is much more polar and, therefore, more soluble in water.[8][9]
-
Most simple thiophene carboxylic acids have a pKa in the range of 3.5 - 5.0.[6] At a neutral pH of 7.4, while the compound is largely deprotonated, the equilibrium may not be sufficient to overcome the hydrophobicity of the parent molecule, especially for more complex derivatives.
Q2: I'm seeing crystals or precipitate in my DMSO stock solution, either immediately after preparation or after storage. What is happening?
A2: This is a common and critical issue that can compromise your entire experiment. Several factors can cause precipitation in DMSO stocks.[10]
-
Water Contamination: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[11][12] The presence of even small amounts of water can dramatically decrease the solubility of hydrophobic compounds in DMSO, acting as an "anti-solvent" and causing precipitation.[12][13][14]
-
Exceeding Solubility Limit: Every compound has a maximum solubility limit in DMSO. Attempting to create a stock solution at a concentration higher than this limit (e.g., 100 mM) will result in a supersaturated solution or immediate precipitation.
-
Temperature Effects: Solubility is temperature-dependent. Dissolving a compound at a warm temperature might create a supersaturated solution that precipitates upon cooling to room temperature or during frozen storage.[11]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock plates or tubes can introduce moisture and provide energy for nucleation, leading to crystal formation and precipitation over time.[12][15]
Solution Workflow:
-
Always use anhydrous, high-purity DMSO. [11] Store it in small, tightly sealed containers in a dry environment.
-
Determine the compound's maximum solubility in DMSO. If this is unknown, start by preparing a lower concentration stock (e.g., 10 mM).
-
Use gentle warming (37°C) and sonication or vortexing to aid dissolution, but be cautious of creating a supersaturated solution that may precipitate later.[11][15]
-
Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[11]
Part 2: Troubleshooting Precipitation in Biological Assays
This is the most frequent failure point: the compound is soluble in 100% DMSO but crashes out upon dilution into the aqueous assay buffer or cell culture medium.
Q3: My DMSO stock is clear, but a precipitate forms immediately when I dilute it into my aqueous assay buffer. How do I solve this?
A3: This phenomenon is a classic example of solvent-shifting or "anti-solvent" precipitation. The aqueous buffer is an anti-solvent for a compound that relies on an organic solvent like DMSO for solubility. The key is to control the physicochemical conditions of the final aqueous solution to favor the soluble, ionized form of the molecule.
Follow this systematic troubleshooting workflow to diagnose and solve the issue.
Caption: Troubleshooting workflow for compound precipitation in aqueous media.
Detailed Explanation of Troubleshooting Steps:
-
pH Adjustment (The Most Critical Step): As established in A1, the ionized carboxylate form is more soluble. To ensure >99% ionization, the pH of the final assay buffer should be at least 2 units higher than the compound's pKa. For many thiophene carboxylic acids with a pKa ~4.5, a standard PBS at pH 7.4 may not be sufficient.
-
Co-solvents (Primarily for Biochemical/Acellular Assays): If pH adjustment alone is insufficient or not possible, adding a small percentage of a water-miscible organic solvent (a co-solvent) to the final assay buffer can increase the solubility of the hydrophobic portion of your molecule.[9][16]
-
Caution: Co-solvents can be toxic to cells and may interfere with protein function. Their use in cell-based assays must be carefully validated.[16] The final concentration of DMSO should typically be kept below 0.5% in cellular assays.
-
Action: Prepare a version of your assay buffer containing 1-5% of a co-solvent. See the table below for options.
-
| Co-solvent | Typical Max % in Cell Assays | Notes |
| Dimethyl Sulfoxide (DMSO) | < 0.5% | The most common, but also a potent anti-solvent when diluted.[17] |
| Ethanol | < 1% | Can be toxic to cells at higher concentrations. |
| Polyethylene Glycol 400 (PEG-400) | 1-5% | Generally well-tolerated and effective. A good first choice. |
| Glycerol | 1-5% | Viscous, but generally low toxicity.[16] |
-
Advanced Formulation Strategies: If the above methods fail, the compound may require more advanced formulation. These techniques work by either chemically modifying the compound or encapsulating it.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with the hydrophobic part of the drug, effectively shielding it from the aqueous environment.[8][18][19]
-
Surfactants: Surfactants like Polysorbate 20 (Tween-20) or Polysorbate 80 can form micelles that encapsulate the poorly soluble drug.[9][18] This is common in parenteral drug formulation but must be used at very low concentrations in assays to avoid disrupting cell membranes or protein activity.
-
Salt Formation: For drug development candidates, preparing a stable salt form (e.g., sodium or potassium salt) of the carboxylic acid can dramatically improve aqueous solubility and dissolution rate.[8][20]
-
Part 3: Essential Protocols & Methodologies
Here we provide step-by-step protocols for key procedures discussed in this guide.
Protocol 1: Preparation of a Stable DMSO Stock Solution
-
Preparation: Bring the thiophene carboxylic acid compound and a new, sealed bottle of anhydrous DMSO to room temperature in a desiccator to prevent water condensation.
-
Weighing: Accurately weigh the desired amount of the compound into a sterile glass vial.
-
Dissolution: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Solubilization: Vortex the vial vigorously for 1-2 minutes. If the solid is not fully dissolved, place the vial in a sonicating water bath for 5-10 minutes. Gentle warming to 37°C can be used as a final step if necessary.[11]
-
Inspection: Visually inspect the solution against a light source to ensure it is completely clear, with no visible particulates.
-
Aliquoting: Immediately dispense the stock solution into single-use, low-binding microcentrifuge tubes or a 96-well plate.
-
Storage: Tightly seal the tubes/plate and store at -20°C or -80°C, protected from light.[11] Avoid using frost-free freezers, as their temperature cycles can mimic freeze-thaw events.
Protocol 2: pH-Dependent Solubilization for Aqueous Assays
This protocol describes how to prepare a working solution of your compound by leveraging pH.
-
Buffer Preparation: Prepare your primary aqueous assay buffer (e.g., HEPES-buffered saline) and adjust the pH to at least 1.5-2.0 units above the pKa of your compound (target pH 8.0 is a good starting point).
-
Intermediate Dilution (Optional but Recommended): If your final assay concentration is very low, perform an intermediate dilution of your DMSO stock into the high-pH buffer. For example, dilute a 10 mM DMSO stock 1:10 into pH 8.0 buffer to get a 1 mM intermediate solution. This helps to gradually change the solvent environment.
-
Final Dilution: Add the DMSO stock (or the intermediate dilution) to the final volume of pre-warmed (37°C) assay buffer very slowly while vortexing or stirring gently.[11] This rapid mixing helps prevent localized high concentrations that can lead to precipitation.
-
Final pH Check: Ensure the final concentration of your compound and any acidic/basic excipients does not significantly alter the buffer's pH.
-
Immediate Use: Use the freshly prepared working solution as quickly as possible, as some compounds may precipitate over time even under optimized conditions.
Caption: A decision tree for selecting a solubility enhancement strategy.
References
- Vertex AI Search. (n.d.). Thiophene-2-carboxylic acid - Solubility of Things.
- Vertex AI Search. (n.d.). Thiophene-3-carboxylic acid - Solubility of Things.
- Patsnap Eureka. (2025, July 31). Overcoming Challenges in Carboxylic Acid Drug Formulations.
- ChemicalBook. (n.d.). Thiophene-2-carboxylic acid(527-72-0).
- Benchchem. (2025). Preventing oleanolic acid precipitation in DMSO stock solutions.
- MDPI. (n.d.). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives.
- Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles.
- Sussex Drug Discovery Centre. (2014, September 28). Can we predict compound precipitation in DMSO stocks?.
- Pharma's Almanac. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations.
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Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302–1308. [Link]
-
Wiedenmann, J., et al. (2021). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Pharmaceutics, 13(5), 725. [Link]
- Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library.
- Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Patsnap.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
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Oldenburg, K., et al. (2006). High Throughput Sonication: Evaluation for Compound Solubilization. Drug Discovery & Development. [Link]
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Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. [Link]
- BenchChem. (2025). Improving solubility of thiophene-based intermediates.
-
Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767-770. [Link]
- WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
-
Michael, I. (2025, July 10). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
-
Nuță, D. C., et al. (2017). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Farmacia Journal, 65(5). [Link]
-
Monteiro, A., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 28(1), 384. [Link]
-
Puel, F., et al. (2007). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Chemical Engineering Research and Design, 85(7), 957-962. [Link]
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- 6. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
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Technical Support Center: Enhancing the Stability of 4-Methyl-5-(4-methylphenyl)thiophene-2-carboxylic Acid Derivatives
Welcome to the technical support center for 4-Methyl-5-(4-methylphenyl)thiophene-2-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of this promising class of compounds. Here, we address common stability challenges with in-depth scientific explanations and provide actionable, field-proven protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses the most common stability issues encountered during the handling, formulation, and storage of this compound derivatives.
Q1: I'm observing a yellowing of my compound and a loss of potency over time. What could be the cause?
A1: Oxidative Degradation.
The thiophene ring, particularly when substituted with electron-donating groups like methyl and phenyl, can be susceptible to oxidation. The sulfur atom in the thiophene ring can be oxidized to a sulfoxide or sulfone, leading to a change in color and a loss of biological activity. This process can be accelerated by exposure to atmospheric oxygen, trace metal ions, and light.
Troubleshooting Oxidative Degradation:
-
Inert Atmosphere: Handle and store the compound under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.[1]
-
Antioxidant Addition: Incorporate antioxidants into your formulation. Common choices for pharmaceutical formulations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid.[2][3]
-
Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions and prevent them from participating in redox reactions.[1][3]
Q2: My compound seems to degrade when exposed to laboratory lighting. How can I prevent this?
A2: Photodegradation.
Thiophene derivatives can absorb UV and visible light, leading to photochemical reactions that degrade the molecule. This can involve ring-opening, dimerization, or oxidation, resulting in a loss of potency and the formation of potentially toxic byproducts.[4]
Troubleshooting Photodegradation:
-
Light-Resistant Packaging: Store the compound in amber-colored vials or containers that block UV and visible light.[1] For formulations, consider opaque or UV-protective packaging.
-
Photostability Testing: Conduct formal photostability studies as per ICH Q1B guidelines to understand the compound's sensitivity to light and to validate the effectiveness of your protective measures.[1][5]
-
Formulation with UV Absorbers: For liquid formulations, consider the inclusion of UV-absorbing excipients, such as benzophenones or cinnamates, though compatibility must be thoroughly assessed.
Q3: I'm noticing gas evolution and a decrease in the concentration of my carboxylic acid derivative in solution, particularly at elevated temperatures. What is happening?
A3: Decarboxylation.
Thiophene-2-carboxylic acids can undergo decarboxylation (loss of CO2), especially when heated in the presence of acidic or basic catalysts. While thiophene-2-carboxylic acid is more resistant to decarboxylation than its furan and pyrrole counterparts due to the higher resonance stabilization of the thiophene ring, it can still occur under forcing conditions.[6] The presence of substituents can influence the rate of this reaction.
Troubleshooting Decarboxylation:
-
pH Control: Maintain the pH of solutions within a stable range, typically near neutral, to avoid acid or base-catalyzed decarboxylation. The use of appropriate buffer systems is crucial.
-
Temperature Control: Avoid exposing the compound to high temperatures for extended periods. Store at recommended temperatures, and use controlled heating during experimental procedures.
-
Solvent Selection: The choice of solvent can influence the rate of decarboxylation. Aprotic polar solvents like DMF have been used in controlled decarboxylation reactions, so their use in routine handling and storage should be carefully considered.[7]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a forced degradation study to identify the potential degradation pathways of this compound.
Objective: To generate potential degradation products under various stress conditions to inform analytical method development and stability-indicating assays.[8][9]
Materials:
-
This compound
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC-UV system
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve 10 mg of the compound in 10 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve 10 mg of the compound in 10 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.
-
Oxidation: Dissolve 10 mg of the compound in 10 mL of 3% H2O2. Store at room temperature for 24 hours.
-
Thermal Degradation: Place 10 mg of the solid compound in a vial and heat at 80°C for 48 hours.
-
Photodegradation: Expose 10 mg of the solid compound and a 1 mg/mL solution in methanol to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[1][5]
-
Control Samples: Prepare control samples for each condition, protected from the stressor (e.g., wrapped in foil for photostability).
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC-UV method to quantify the parent compound and detect degradation products.
Protocol 2: Evaluation of Antioxidant Efficacy
This protocol provides a method to assess the effectiveness of different antioxidants in preventing the oxidation of the target compound in a solution-based formulation.
Objective: To compare the stabilizing effect of various antioxidants on this compound.
Materials:
-
This compound
-
Butylated hydroxytoluene (BHT)
-
Ascorbic acid
-
Propylene glycol
-
Phosphate buffer (pH 7.0)
-
HPLC-UV system
Procedure:
-
Prepare Stock Solutions:
-
Compound stock: 10 mg/mL in propylene glycol.
-
Antioxidant stocks: 1 mg/mL solutions of BHT and ascorbic acid in propylene glycol.
-
-
Prepare Test Formulations:
-
Control: Mix 1 mL of the compound stock with 9 mL of phosphate buffer.
-
BHT Formulation: Mix 1 mL of the compound stock and 1 mL of BHT stock with 8 mL of phosphate buffer.
-
Ascorbic Acid Formulation: Mix 1 mL of the compound stock and 1 mL of ascorbic acid stock with 8 mL of phosphate buffer.
-
-
Stress Conditions: Expose the formulations to accelerated stability conditions (e.g., 40°C/75% RH) for 4 weeks.
-
Analysis: At weekly intervals, withdraw an aliquot from each formulation and analyze by HPLC-UV to determine the concentration of the parent compound.
-
Data Evaluation: Plot the percentage of the remaining parent compound against time for each formulation to compare the degradation rates.
Data Presentation
Table 1: Hypothetical Results of Forced Degradation Study
| Stress Condition | % Degradation of Parent Compound | Number of Degradation Products Detected |
| 0.1 M HCl, 60°C, 24h | 5.2% | 1 |
| 0.1 M NaOH, 60°C, 24h | 12.8% | 2 |
| 3% H2O2, RT, 24h | 25.4% | 3 |
| Thermal (80°C, 48h) | 8.1% | 1 |
| Photostability | 18.9% | 2 |
Table 2: Hypothetical Results of Antioxidant Efficacy Study
| Formulation | % Parent Compound Remaining (Week 4) |
| Control (No Antioxidant) | 75.3% |
| 0.1% BHT | 95.8% |
| 0.1% Ascorbic Acid | 92.1% |
Visualizations
Caption: Potential degradation pathways for the compound.
Sources
- 1. database.ich.org [database.ich.org]
- 2. pharmatutor.org [pharmatutor.org]
- 3. PHOTOSTABILITY TESTING SEM I SEMINAR | PPTX [slideshare.net]
- 4. Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
Technical Support Center: Scaling the Synthesis of 4-Methyl-5-(4-methylphenyl)thiophene-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, chemists, and process development professionals tackling the synthesis and scale-up of 4-Methyl-5-(4-methylphenyl)thiophene-2-carboxylic acid. Instead of a rigid protocol, this document provides a dynamic support framework, addressing common challenges and strategic decisions through a detailed FAQ and troubleshooting format. Our core recommendation is a robust, two-step synthetic sequence amenable to scale-up: a Suzuki-Miyaura coupling to construct the biaryl core, followed by a regioselective lithiation and carboxylation.
Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions you may have before embarking on or scaling up your synthesis.
Q1: What is the most reliable and scalable synthetic route for this compound?
A1: A two-step approach is highly recommended for its reliability, scalability, and use of well-understood, robust reactions. The sequence involves:
-
Suzuki-Miyaura Cross-Coupling: To form the C5-aryl bond by coupling a 5-halothiophene intermediate with a 4-methylphenylboronic acid.
-
Regioselective Lithiation and Carboxylation: To introduce the carboxylic acid group at the C2 position by deprotonation with a strong base (like n-butyllithium) followed by quenching with carbon dioxide. This method is generally high-yielding and avoids the handling of more hazardous reagents that might be required for other routes.[1][2]
Q2: Why is the Suzuki-Miyaura coupling followed by carboxylation preferred over a one-pot method like the Gewald reaction?
A2: The Gewald reaction is a powerful tool for synthesizing 2-aminothiophenes from a carbonyl compound, an active methylene nitrile, and elemental sulfur.[3][4] However, it is not suitable for this target molecule, which lacks the 2-amino substituent. Adapting this reaction would require multiple additional steps (e.g., diazotization, deamination, carboxylation), significantly lowering the overall yield and increasing process complexity. The proposed two-step route is more convergent and employs reactions with broader substrate scopes and more predictable outcomes on a larger scale.
Q3: What are the critical process parameters to control during the Suzuki-Miyaura coupling scale-up?
A3: For a successful and reproducible Suzuki coupling at scale, focus on these key parameters:
-
Inert Atmosphere: Oxygen can deactivate the palladium catalyst. Ensure the reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and maintained under a positive pressure.
-
Reagent Purity: Water and other impurities in solvents and reagents can negatively impact the catalytic cycle. Use anhydrous solvents and high-purity starting materials.
-
Catalyst and Ligand Selection: While Pd(PPh₃)₄ is common in lab-scale synthesis, for scale-up, consider more active and stable pre-catalysts like those based on Buchwald ligands, which can be used at lower loadings.[5]
-
Base Selection and Particle Size: The choice of base (e.g., K₂CO₃, K₃PO₄) is critical.[6] For solid bases, using a finely ground powder ensures better mixing and reproducibility. In some cases, an aqueous solution of the base is used, which can also aid in dissolving the boronic acid.
-
Temperature Control: Exothermic events can occur, especially during catalyst addition. Maintain strict temperature control to prevent side reactions like deboronation or catalyst decomposition.
Q4: What are the primary safety concerns when performing a large-scale lithiation with n-Butyllithium (n-BuLi)?
A4: n-Butyllithium is a pyrophoric reagent that requires strict handling protocols. Key safety considerations include:
-
Anhydrous & Inert Conditions: n-BuLi reacts violently with water and air. All glassware must be oven or flame-dried, and the reaction must be conducted under a robust inert atmosphere.
-
Temperature Management: The lithiation is typically performed at low temperatures (-78 °C to -40 °C) to ensure regioselectivity and prevent side reactions. The addition of n-BuLi can be exothermic and must be done slowly to maintain control. A reliable cooling system and quench bath are essential.
-
Quenching: The reaction must be quenched carefully. Adding the organolithium solution to a slurry of dry ice is a common and effective method for carboxylation. Never add water or protic solvents directly to a large amount of unreacted n-BuLi.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the synthesis.
Part 1: Suzuki-Miyaura Coupling
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently anhydrous conditions.3. Incorrect base or solvent.4. Low reaction temperature. | 1. Use a fresh, high-quality catalyst or pre-catalyst. Ensure proper inert atmosphere purging.2. Use anhydrous solvents and dry reagents thoroughly.3. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Toluene/H₂O, Dioxane/H₂O).[7]4. Gradually increase the reaction temperature, monitoring for product formation and byproduct generation. |
| Significant Side Products (e.g., homocoupling of boronic acid, dehalogenation) | 1. Reaction temperature is too high.2. Catalyst loading is too high or ligand is inappropriate.3. Prolonged reaction time. | 1. Reduce the reaction temperature. High temperatures can accelerate side reactions.[5]2. Optimize catalyst loading. Consider ligands that promote reductive elimination over other pathways.3. Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed. |
| Difficulty Removing Boronic Acid Impurities | 1. Boronic acids can be tricky to separate from the product via standard chromatography due to similar polarity.2. Incomplete reaction leaving excess boronic acid. | 1. Perform a basic wash (e.g., dilute NaOH) during workup to extract the acidic boronic acid into the aqueous layer.[8]2. Add a diol like ethylene glycol or pinacol to the crude mixture to form a boronate ester, which has a different polarity and is easier to separate by column chromatography.[8] |
| Difficulty Removing Palladium Residues | 1. Palladium can adhere to the product, causing discoloration (black/grey). | 1. Treat the crude product solution with a palladium scavenger (e.g., thiol-functionalized silica).2. Filter the crude reaction mixture through a pad of Celite® or activated carbon.3. Induce crystallization/recrystallization, as palladium residues often remain in the mother liquor. |
Part 2: Lithiation & Carboxylation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Carboxylic Acid | 1. Presence of moisture, which quenches the n-BuLi.2. Incomplete deprotonation (lithiation).3. Inefficient trapping with CO₂. | 1. Ensure all glassware is rigorously dried and solvents are anhydrous. Run the reaction under a strict inert atmosphere.2. Increase the equivalents of n-BuLi slightly (e.g., 1.1-1.2 eq). Ensure the addition is done at a sufficiently low temperature (-78 °C) to allow for complete reaction before any degradation.3. Use a large excess of freshly crushed, high-quality dry ice. Pour the organolithium solution onto the dry ice slurry rather than adding CO₂ gas to the solution, which is less efficient on a larger scale. |
| Formation of Ketone Byproduct | 1. The initially formed lithium carboxylate is attacked by a second equivalent of the organolithium intermediate. | 1. Maintain a very low reaction temperature during the CO₂ quench to minimize the rate of this side reaction.2. Ensure rapid and efficient mixing during the quench to quickly consume the organolithium. |
| Product is an Oily Residue, Fails to Crystallize | 1. Residual solvents or impurities are inhibiting crystallization. | 1. Purify the crude acid by column chromatography first.2. Perform a solvent screen for recrystallization. Common systems include heptane/ethyl acetate or toluene.3. Try trituration with a non-polar solvent like hexanes to wash away impurities and potentially induce solidification. |
Visual Workflow and Troubleshooting Diagrams
Overall Synthetic Workflow
Caption: High-level workflow for the two-step synthesis.
Troubleshooting Decision Tree: Suzuki Coupling
Caption: Decision tree for troubleshooting low Suzuki coupling yields.
Scalable Experimental Protocol
This protocol describes the synthesis starting from a commercially available thiophene building block. Note: This is a representative procedure. Optimization for your specific equipment and scale is necessary.
Step 1: Methyl 4-methyl-5-(4-methylphenyl)thiophene-2-carboxylate
-
Vessel Preparation: To a dry, jacketed reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add Methyl 5-bromo-4-methylthiophene-2-carboxylate (1.0 eq), 4-Methylphenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq, finely ground).
-
Solvent Addition: Add a 4:1 mixture of Toluene and Water (approx. 10 mL per gram of starting bromide).
-
Inerting: Purge the vessel with nitrogen for at least 30 minutes with gentle stirring.
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq) to the slurry.
-
Reaction: Heat the mixture to 90-95 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 8-16 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Separate the organic layer. Wash the organic layer sequentially with 2M HCl, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from methanol or by silica gel chromatography.
Step 2: this compound
-
Saponification: Dissolve the ester from Step 1 (1.0 eq) in a mixture of Methanol and THF (3:1). Add an aqueous solution of Sodium Hydroxide (NaOH, 3.0 eq).
-
Reaction: Heat the mixture to 60 °C and stir until the reaction is complete (monitor by TLC/LC-MS, typically 2-4 hours).
-
Solvent Removal: Cool the reaction to room temperature and remove the organic solvents under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Slowly add 6M HCl with stirring until the pH is ~1-2. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts.
-
Drying: Dry the solid product in a vacuum oven at 50-60 °C to a constant weight. The product can be further purified by recrystallization from a suitable solvent like ethanol/water or toluene if necessary.
References
-
ACS Publications. (2024). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. Retrieved from [Link]
- Google Patents. (1997). US5688969A - Process for the preparation of thiophene-2-5-dicarboxylic acid and the dichloride thereof.
-
ARKIVOC. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]
-
Beilstein Journals. (2012). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]
-
MDPI. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
ResearchGate. (2012). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]
-
Semantic Scholar. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved from [Link]
- Google Patents. (1984). EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation.
- Google Patents. (2010). CN101906092B - Preparation method of 2-thiophenecarboxylic acid.
-
RSC Publishing. (2022). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]
-
ACS Publications. (2020). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Retrieved from [Link]
-
ResearchGate. (2017). How to remove excess of thiophene boronic acid from reaction mixture? Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. Gewald Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00654E [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Resolving unexpected peaks in the NMR spectrum of 4-Methyl-5-(4-methylphenyl)thiophene-2-carboxylic acid
Answering the call of the scientific community, this Technical Support Center provides a specialized resource for researchers, scientists, and drug development professionals encountering challenges with Nuclear Magnetic Resonance (NMR) spectroscopy. As a Senior Application Scientist, my goal is to bridge the gap between complex theory and practical laboratory work, offering field-proven insights to troubleshoot common and complex spectral artifacts.
This guide focuses specifically on resolving unexpected peaks in the NMR spectrum of 4-Methyl-5-(4-methylphenyl)thiophene-2-carboxylic acid , a molecule with distinct structural features—a carboxylic acid, a thiophene ring, and a substituted phenyl ring—that can present unique spectroscopic challenges. Our approach is not a rigid checklist but a logical, causality-driven workflow designed to empower you to diagnose and solve spectral issues with confidence.
Technical Support Guide: this compound
Frequently Asked Questions (FAQs) & Troubleshooting
This guide is structured as a series of questions you might ask when confronting an NMR spectrum that deviates from expectations. We will begin with the most frequent and easily solvable issues before progressing to more complex, compound-specific phenomena.
Q1: My ¹H NMR spectrum shows several sharp, unexpected singlets and multiplets. What is the most likely source of these signals?
A1: Initial Diagnosis: Common Contaminants
Before investigating complex structural or degradation issues, the first and most critical step is to rule out common contaminants introduced during sample preparation or from the synthetic workflow. These are the most frequent sources of unexpected peaks.
Causality: Every solvent and reagent used in synthesis, workup (e.g., column chromatography), and sample preparation is a potential source of contamination. Even trace amounts of residual solvents like ethyl acetate, hexane, or acetone can appear prominently in a ¹H NMR spectrum, especially with concentrated samples.[1][2] Similarly, common laboratory materials such as silicone grease from glassware joints or plasticizers from tubing can leach into a sample.[3][4]
Troubleshooting Protocol:
-
Cross-Reference with Impurity Tables: The most effective first step is to compare the chemical shifts (δ) of the unknown peaks with established tables for common laboratory solvents.[5][6][7]
-
Review Your Experimental Procedure: Meticulously review the solvents used in your final purification steps. Solvents with high boiling points, like DMSO or DMF, are notoriously difficult to remove under high vacuum and are common culprits.[8]
-
Re-purify or Re-prepare: If a contaminant is identified, re-purifying the sample is necessary. If the contaminant is suspected to originate from the NMR tube or cap, prepare a fresh sample using meticulously cleaned glassware.[3][9]
Data Presentation: Common Laboratory Contaminants
The table below lists the approximate ¹H NMR chemical shifts of common impurities in frequently used deuterated solvents. Note that shifts can vary slightly with concentration and temperature.
| Contaminant | Chemical Shift (δ) in CDCl₃ | Chemical Shift (δ) in DMSO-d₆ | Chemical Shift (δ) in Acetone-d₆ |
| Water | ~1.56 ppm | ~3.33 ppm | ~2.84 ppm |
| Acetone | 2.17 ppm | 2.09 ppm | 2.05 ppm (residual) |
| Ethyl Acetate | 2.05 (s), 4.12 (q), 1.26 (t) ppm | 1.99 (s), 4.03 (q), 1.15 (t) ppm | 1.97 (s), 4.05 (q), 1.16 (t) ppm |
| Dichloromethane | 5.30 ppm | 5.76 ppm | 5.64 ppm |
| Hexane | ~0.88, ~1.26 ppm | ~0.86, ~1.25 ppm | ~0.87, ~1.26 ppm |
| Toluene | 7.17-7.30 (m), 2.36 (s) ppm | 7.18-7.29 (m), 2.30 (s) ppm | 7.18-7.29 (m), 2.31 (s) ppm |
| Silicone Grease | ~0.07 ppm | ~0.06 ppm | ~0.05 ppm |
Source: Data compiled from references.[1][4][5][6][7]
Q2: I see small, symmetrical "satellite" peaks surrounding my large solvent and analyte signals. What are they and how do I get rid of them?
A2: Identifying and Mitigating Spinning Sidebands
These symmetrical artifacts are known as spinning sidebands. They are instrumental artifacts, not chemical impurities.
Causality: Spinning sidebands are a direct result of sample tube spinning in a magnetic field that is not perfectly homogeneous.[10][11] They appear at frequencies equal to the main peak's frequency plus or minus multiples of the spinning rate. While modern spectrometers have excellent field homogeneity, highly concentrated samples or poor-quality NMR tubes can exacerbate the issue.[11][12]
Troubleshooting Protocol:
-
Verify by Altering Spin Rate: To confirm the peaks are spinning sidebands, change the sample spinning speed (e.g., from 20 Hz to 15 Hz). The position of the sidebands relative to the main peak will change, while true chemical shifts will not.
-
Improve Magnetic Field Homogeneity (Shimming): The primary solution is to improve the shimming of the magnetic field. This automated or manual process adjusts the magnetic field to maximize its uniformity across the sample volume.[10][13] A poorly shimmed sample will show broad, asymmetric peaks and larger spinning sidebands.
-
Check Sample and Tube Quality: Ensure your NMR tube is clean, unscratched, and of high quality.[14] Particulate matter in the sample can also disrupt field homogeneity; filter your sample through a small plug of glass wool in a Pasteur pipette before transferring it to the tube.[13][14]
Experimental Workflow: Diagnosing Instrumental Artifacts
Caption: Workflow for identifying spinning sidebands.
Q3: The carboxylic acid proton (-COOH) signal is missing, very broad, or not at the expected ~12 ppm chemical shift. Is my compound correct?
A3: Understanding the Behavior of Exchangeable Protons
The carboxylic acid proton is an "exchangeable proton," and its appearance in the NMR spectrum is highly sensitive to its environment. Its absence or unusual appearance is common and does not necessarily indicate a problem with the sample's identity.
Causality: The acidic proton of the carboxylic acid can undergo rapid chemical exchange with other labile protons in the sample, such as trace amounts of water, or with deuterium from the solvent (e.g., D₂O, or the deuterium in CD₃OD).[15] This exchange can occur on a timescale that is fast relative to the NMR experiment, leading to several possible outcomes:
-
Peak Broadening: The signal can broaden significantly, sometimes to the point where it becomes indistinguishable from the baseline.[15]
-
Chemical Shift Averaging: If exchanging with water, the observed peak may be a single, averaged signal at a chemical shift between that of the pure carboxylic acid and water.[16]
-
Disappearance: In deuterated solvents that contain exchangeable deuterium (like methanol-d₄ or D₂O), the proton can be replaced by a deuterium atom, which is not observed in ¹H NMR, causing the peak to disappear entirely.[17]
Troubleshooting Protocol: The D₂O Shake
The definitive method to confirm an exchangeable proton is a "D₂O shake."
-
Acquire Initial Spectrum: Run the standard ¹H NMR of your sample in a non-exchangeable solvent like CDCl₃ or DMSO-d₆.
-
Add D₂O: Add one or two drops of deuterium oxide (D₂O) to the NMR tube.
-
Shake and Re-acquire: Cap the tube, shake it vigorously for about 30 seconds to facilitate exchange, and re-acquire the ¹H NMR spectrum.
-
Analyze: The peak corresponding to the carboxylic acid proton will disappear or be significantly reduced in intensity. This confirms its identity as an exchangeable proton.[8]
Logical Relationship: D₂O Exchange
Caption: The D₂O exchange mechanism for identifying acidic protons.
Q4: I see more signals in the aromatic region than expected. Could this be due to rotamers or degradation?
A4: Investigating Dynamic Processes and Sample Stability
Seeing additional complexity in the aromatic region, beyond what can be attributed to contaminants, points toward more complex phenomena related to the molecule's structure or stability.
Causality:
-
Rotational Isomers (Rotamers): The bond between the thiophene ring and the phenyl ring has some degree of rotational freedom. If the barrier to rotation is high enough, and the rotation is slow on the NMR timescale, you may observe distinct sets of signals for each stable conformation (rotamer).[8] This would effectively double the number of expected aromatic peaks. This phenomenon is temperature-dependent.
-
Degradation: Thiophene-containing compounds can be susceptible to oxidation or other forms of degradation, especially if exposed to air, light, or impurities over time. Degradation products would be new chemical entities with their own distinct NMR signals.
-
Synthetic Impurities: It is also possible that an impurity from the synthesis, such as a regioisomer or an unreacted starting material, is present.
Troubleshooting Protocol: Variable Temperature (VT) NMR
To distinguish between static impurities and dynamic processes like slow rotation, Variable Temperature (VT) NMR is the ideal tool.
-
Acquire Room Temperature Spectrum: Obtain a clear spectrum at ambient temperature (e.g., 25 °C).
-
Increase Temperature: Gradually increase the sample temperature in the spectrometer (e.g., in 10-15 °C increments to 50 °C, 65 °C, 80 °C) and acquire a spectrum at each step.
-
Analyze Spectral Changes:
-
If Rotamers: As the temperature increases, the rate of rotation around the single bond will increase. If the extra peaks are due to rotamers, you will observe them broaden, move closer together, and eventually coalesce into a single, time-averaged set of signals at a high enough temperature.[8]
-
If Impurity/Degradation: The peaks corresponding to a stable impurity or degradation product will remain sharp and their relative integration will not change with temperature.
-
If VT-NMR is inconclusive or unavailable:
-
Re-analyze by LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) can separate the components of the sample and provide the mass of each, helping to identify if multiple compounds are present.
-
Re-purify: If an impurity is suspected, re-purification by chromatography or recrystallization is recommended.
References
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
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University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Department of Chemistry. [Link]
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ALWSCI. (2025). How To Prepare And Run An NMR Sample. Blogs - News. [Link]
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ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
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Unknown. (n.d.). NMR Sample Preparation Manual. [Link]
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Reddit. (2022). Common Sources of Trace, Non-Solvent Impurities in NMR Spectra. r/Chempros. [Link]
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Unknown. (n.d.). Troubleshooting Acquisition Related Problems - NMR. [Link]
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Al-Huniti, M. H., & Al-Saraier, M. O. (n.d.). Common problems and artifacts encountered in solution-state NMR experiments. CDN. [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
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SDSU NMR Facility. (n.d.). Common Problems. Department of Chemistry. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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Kohler, F., et al. (n.d.). Molecular interactions in mixtures of carboxylic acids with amines. 2. Volumetric, conductimetric, and NMR properties. The Journal of Physical Chemistry. [Link]
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Michigan State University. (n.d.). NMR Artifacts. Max T. Rogers NMR Facility. [Link]
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PubMed. (n.d.). NMR and ESR investigations of the interaction between a carboxylic acid and an amine at the focal point of L-lysine based dendritic branches. [Link]
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Unknown. (n.d.). Supporting Information. [Link]
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Reddit. (2024). Question on H NMR spectrum of carboxylic acid / carboxylate mixtures. r/Chempros. [Link]
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PubMed. (n.d.). Control of Spinning Sidebands in High Resolution NMR Spectroscopy. [Link]
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Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3537–3549. [Link]
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OpenOChem Learn. (n.d.). Interpreting. [Link]
-
NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]
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KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). Organic Chemistry I. [Link]
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The OChem Whisperer. (2012). Guide to Solving NMR Questions. [Link]
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AIP Publishing. (n.d.). Sideband Intensities in NMR Spectra of Samples Spinning at the Magic Angle. [Link]
-
Chemistry LibreTexts. (2023). NMR - Interpretation. [Link]
-
AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]
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ResearchGate. (2024). Why do sometimes O-H peak of carboxylic acid disappear in NMR spectrum?. [Link]
-
PubMed Central. (n.d.). Measurement of sample temperatures under magic-angle spinning from the chemical shift and spin-lattice relaxation rate of 79Br in KBr powder. [Link]
-
Reddit. (2023). Missing carboxyl peak in my benzoic acid 1H-NMR, but C=O peak is shown from 13C-NMR and the IR. What is the broad singlet peak present?. r/chemhelp. [Link]
-
Unknown. (n.d.). Example 9. Spectroscopy Tutorial. [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
Semantic Scholar. (1983). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. [Link]
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ResearchGate. (2016). Why do I have a carboxylic acid (-OH) peak missing in an NMRspectrum?. [Link]
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Technical Support Center: Optimizing Purification Protocols for Removing Catalyst Residues from Thiophene Compounds
Welcome to the Technical Support Center for the purification of thiophene compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the effective removal of catalyst residues from your thiophene derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory.
Introduction: The Challenge of Catalyst-Free Thiophene Compounds
Thiophene and its derivatives are crucial building blocks in medicinal chemistry and materials science, often synthesized using metal-catalyzed cross-coupling reactions like Suzuki, Stille, and Heck couplings.[1] While these reactions are highly efficient, the removal of residual metal catalysts, particularly palladium, is a critical and often challenging step.[2] Incomplete removal of these catalysts can interfere with downstream applications, compromise the biological activity of drug candidates, and lead to product discoloration.[3] This guide will provide a structured approach to tackling these purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst residues I should be concerned about in thiophene synthesis?
The most prevalent catalyst residues are typically from palladium-based catalysts used in cross-coupling reactions.[4] These can exist in various forms, including palladium(0) and palladium(II) species, as well as ligands like phosphines. Other metals like copper, rhodium, and indium may also be used in specific thiophene syntheses and would require removal.[5]
Q2: I've performed a standard aqueous work-up and extraction, but my product is still contaminated with palladium. Why?
While extractions can remove some inorganic salts, they are often inefficient at completely removing catalyst residues.[6] Palladium can form soluble complexes with your product or ligands, keeping it in the organic phase. Additionally, finely dispersed palladium metal (palladium black) can be difficult to remove by simple phase separation.[6]
Q3: My purified thiophene compound is discolored (yellow, brown, or black). Is this due to catalyst residue?
Discoloration is a strong indicator of residual catalyst, particularly palladium, which can appear as a dark solid.[4] However, it can also be caused by the thermal decomposition of your product, especially during high-temperature distillations, or the presence of other colored impurities.[7] A pre-purification step, such as a quick pass through a plug of silica or a charcoal treatment, can sometimes help.[7]
Q4: How do I choose the best purification method for my specific thiophene derivative?
The optimal purification method depends on several factors:
-
The nature of your compound: Is it a solid or a liquid? What is its polarity?
-
The scale of your reaction: Laboratory-scale purifications may favor chromatography, while larger scales might benefit from scavenger resins or crystallization.
-
The nature of the catalyst: The oxidation state and ligands of the metal catalyst can influence the choice of scavenger.
-
The required final purity: Pharmaceutical applications have very stringent limits on metal residues.
The following flowchart provides a general decision-making framework:
Caption: Decision tree for selecting a primary purification method.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of your thiophene compounds.
Problem 1: Persistent Catalyst Contamination After Column Chromatography
Symptoms:
-
A gray or black streak is observed at the baseline of the column.
-
Fractions containing the product are still colored.
-
Analysis (e.g., ICP-MS) shows high levels of residual metal.
Root Causes & Solutions:
-
Inappropriate Stationary Phase: Standard silica gel may not be sufficient for removing all catalyst residues.
-
Solution: Consider using a functionalized silica gel scavenger. These have ligands that chelate with the metal, effectively trapping it on the solid support.[2]
-
-
Incorrect Eluent System: The polarity of your eluent might be too high, causing the catalyst to move down the column with your product.
-
Solution: Try a less polar solvent system. A systematic screen of different solvent mixtures using Thin Layer Chromatography (TLC) can help you find the optimal mobile phase.[7]
-
-
Channeling in the Column: Poorly packed columns can lead to inefficient separation.
-
Solution: Ensure your column is packed uniformly. A slurry packing method is generally recommended.
-
Problem 2: Low Product Yield After Purification
Symptoms:
-
Significant loss of material after chromatography, recrystallization, or scavenger treatment.
Root Causes & Solutions:
-
Product Adsorption onto the Purification Medium:
-
Activated Carbon: Using an excessive amount of activated carbon can lead to the adsorption of your product along with the impurities.[8]
-
Solution: Perform a small-scale experiment to determine the optimal amount of activated carbon that removes impurities without significant product loss.
-
-
Silica Gel: Highly polar thiophene derivatives can strongly adhere to silica gel.
-
Solution: Try a different stationary phase like alumina or a less polar eluent system. Adding a small amount of a more polar solvent like methanol to your eluent at the end of the purification can help elute strongly adsorbed compounds.
-
-
-
Product Loss During Recrystallization:
-
Using too much solvent: This will keep a larger portion of your product dissolved in the mother liquor even after cooling.[9]
-
Solution: Use the minimum amount of hot solvent required to fully dissolve your crude product.[9]
-
-
Premature crystallization: If the solution cools too quickly, the product can crash out, trapping impurities.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
-
In-Depth Purification Protocols
Protocol 1: Metal Scavenging with Functionalized Resins
Metal scavengers are solid supports functionalized with groups that have a high affinity for specific metals.[10] They are highly effective for removing trace amounts of catalysts.
Choosing the Right Scavenger:
| Scavenger Type | Functional Group | Target Metals | Notes |
| Thiol-based (e.g., ISOLUTE® Si-Thiol) | -SH | Pd, Pt, Cu, Hg, Ag, Pb | Broad-spectrum metal scavenger.[11] |
| Triaminotriazine-based (e.g., Biotage® MP-TMT) | 2,4,6-trimercaptotriazine | Palladium | Highly selective for palladium.[12] |
| Phosphine-based | -PR₂ | Palladium | Effective for scavenging palladium complexes. |
Experimental Workflow:
Caption: Workflow for metal scavenging using functionalized resins.
Step-by-Step Methodology:
-
Dissolution: Dissolve your crude thiophene compound in a suitable solvent. Common solvents include THF, dichloromethane (DCM), toluene, and acetonitrile.[12]
-
Scavenger Addition: Add the appropriate scavenger resin to the solution. A typical loading is 3-5 equivalents relative to the amount of catalyst used in the reaction.[12]
-
Stirring: Stir the mixture at room temperature. The required time can range from a few hours to 24 hours.[12] You can monitor the progress by taking small aliquots, filtering, and analyzing for residual metal content.
-
Filtration: Once the scavenging is complete, filter the mixture to remove the resin.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain your purified product.
Expert Tip: For larger scale reactions, scavenger-filled cartridges can be used in a flow-through setup for a more efficient purification process.
Protocol 2: Purification Using Activated Carbon
Activated carbon is a highly porous material with a large surface area, making it an excellent adsorbent for a wide range of impurities, including metal residues and colored by-products.[13][14]
Step-by-Step Methodology:
-
Dissolution: Dissolve your crude product in a suitable organic solvent.
-
Carbon Addition: Add a small amount of activated carbon to the solution (typically 1-5% by weight of the crude product).
-
Heating and Stirring: Gently heat the mixture with stirring for 15-30 minutes. Be cautious of bumping.
-
Hot Filtration: Filter the hot solution through a pad of celite or filter paper to remove the activated carbon. This step should be done quickly to prevent premature crystallization of your product.
-
Concentration/Crystallization: Allow the filtrate to cool and crystallize, or concentrate it under reduced pressure.
Trustworthiness Check: Always perform a small-scale test to determine the optimal amount of activated carbon and treatment time. Excessive use can lead to significant product loss.[8]
References
-
SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. Retrieved from [Link]
-
Biotage. (n.d.). Biotage® MP-TMT | Palladium scavenger. Retrieved from [Link]
-
PuroCarbon S.L. (2024, April 11). Activated Carbon for Pharmaceutical Purification. Retrieved from [Link]
-
Biotage. (n.d.). Metal scavengers for organic purification. Retrieved from [Link]
-
ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily?. Retrieved from [Link]
-
Economidou, M., Mistry, N., & Lindsay, D. M. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1585–1615. [Link]
-
ResearchGate. (2025, August 6). Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. Retrieved from [Link]
-
Haycarb. (2024, August 29). Application of Activated Carbon in Pharma and Medical Industry. Retrieved from [Link]
- Sumitomo Chemical Company, Limited. (2005). Method of removing palladium. U.S.
-
Haycarb. (n.d.). Pharmaceutical Grade Carbon | Activated Carbon by Haycarb. Retrieved from [Link]
-
Calgon Carbon Corporation. (n.d.). Catalyst Support with Activated Carbon. Retrieved from [Link]
-
American Chemical Society. (n.d.). An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II)-Catalyzed Cleavage of Allyl Faropenem. Organic Process Research & Development. Retrieved from [Link]
-
Chemviron. (n.d.). Specialised Activated Carbon Solutions for Pharma Industry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Retrieved from [Link]
-
Reddit. (2018, November 5). Suzuki purification problem. r/OrganicChemistry. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Thiophene-Based Trimers and Their Bioapplications: An Overview. Molecules. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]
- Levitt, L. S. (1956). Process for the purification of thiophene. U.S.
-
National Institutes of Health. (2025, May 19). Efficient and rapid removal of thiophene sulfides from fuel using zirconia-loaded phosphotungstic acid. Scientific Reports. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiophene. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Removal of thiophenes from aromatic hydrocarbons by means of condensation in the presence of acid catalysts. Retrieved from [Link]
-
CABI. (n.d.). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of catalyst type on the conversion of thiophene derivatives.... Retrieved from [Link]
-
MDPI. (2022, August 24). Photocatalytic Oxidative Desulfurization of Thiophene by Exploiting a Mesoporous V2O5-ZnO Nanocomposite as an Effective Photocatalyst. Catalysts. [Link]
-
Royal Society of Chemistry. (2024, May 29). Turning Pd-catalysed direct C–H arylation of thiophene derivatives into green : industrial wastewater as an effective reaction medium. Green Chemistry. [Link]
-
MDPI. (n.d.). Effect of Controlling Thiophene Rings on D-A Polymer Photocatalysts Accessed via Direct Arylation for Hydrogen Production. Polymers. [Link]
-
ResearchGate. (2025, August 7). Effect of catalyst residues on the chain structure and properties of a Phillips type polyethylen. Retrieved from [Link]
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Validation & Comparative
The Efficacy of Thiophene Derivatives: A Comparative Analysis for Drug Discovery Professionals
The thiophene ring, a five-membered sulfur-containing heterocycle, stands as a "privileged scaffold" in the realm of medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of numerous therapeutic agents. The versatility of the thiophene core allows for extensive functionalization, leading to a vast chemical space of derivatives with a wide spectrum of biological activities.[1][2] This guide provides a comparative analysis of the efficacy of different thiophene derivatives across key therapeutic areas, supported by experimental data and detailed protocols to empower researchers and drug development professionals in their quest for novel therapeutics.
Section 1: Thiophene Derivatives in Oncology: A Tale of Two Mechanisms
Thiophene-based compounds have emerged as potent anticancer agents, primarily exerting their effects through two distinct mechanisms: disruption of microtubule dynamics and inhibition of protein kinases.[3][4] The choice of derivatization on the thiophene scaffold dictates the preferred mechanism of action and, consequently, the anticancer efficacy.
Comparative Efficacy of Thiophene-Based Anticancer Agents
The following table provides a comparative overview of the in vitro cytotoxicity of representative thiophene derivatives, categorized by their mechanism of action.
| Derivative Class | Specific Derivative | Target Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Tubulin Polymerization Inhibitors | 2-(3',4',5'-trimethoxybenzoyl)-3-aminobenzo[b]thiophene | K562 (Leukemia) | Sub-micromolar | Inhibition of tubulin polymerization | [5] |
| Thiophenyl Hydrazone (Compound 5b) | HT29 (Colon) | 2.61 ± 0.34 | Inhibition of tubulin polymerization | [6] | |
| 5-arylalkynyl-2-benzoyl thiophene (PST-3) | MDA-MB-468 (Breast) | ~15 | Inhibition of tubulin polymerization | [7] | |
| Kinase Inhibitors | Thieno[3,2-d]pyrimidine-based compound-010 | PC-3 (Prostate) | Not specified | Wnt/β-catenin pathway inhibition | [8] |
| Thiophene Carboxamide (Compound 1312) | SGC-7901 (Gastric) | 0.340 | Dual β-tubulin and Wnt/β-catenin inhibition | [8] | |
| Benzothiophene hybrid with rhodamine (Compound 42) | Not specified | COX-2: 0.67 | Dual COX-2/5-LOX inhibition | [9] |
Expert Analysis: The data clearly indicates that thiophene derivatives can be tailored to exhibit potent anticancer activity through different mechanisms. The 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives, acting as tubulin polymerization inhibitors, demonstrate remarkable potency with sub-micromolar IC50 values.[5] This high efficacy is attributed to their structural similarity to colchicine, allowing them to bind to the colchicine-binding site on β-tubulin and disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3][7] In contrast, kinase inhibitors based on the thiophene scaffold, such as those targeting the Wnt/β-catenin pathway or COX enzymes, also show significant promise.[8][9] The dual-action inhibitors, like compound 1312, which targets both tubulin and a signaling pathway, represent a particularly interesting strategy to overcome drug resistance.[8]
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This protocol outlines a standard method to assess the inhibitory effect of thiophene derivatives on tubulin polymerization.[10]
Principle: The polymerization of tubulin into microtubules can be monitored by measuring the increase in absorbance (turbidity) at 340 nm. Inhibitors of tubulin polymerization will prevent this increase in absorbance.
Materials:
-
Purified tubulin (>99% pure)
-
GTP (Guanosine-5'-triphosphate)
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Test thiophene derivatives dissolved in DMSO
-
Positive control (e.g., colchicine)
-
Negative control (DMSO vehicle)
-
96-well microplate
-
Temperature-controlled microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of tubulin in the polymerization buffer.
-
Prepare a stock solution of GTP in the polymerization buffer.
-
Prepare serial dilutions of the test thiophene derivatives and controls in polymerization buffer.
-
-
Reaction Setup:
-
In a 96-well plate on ice, add the test compounds, positive control, or negative control to the designated wells.
-
Add the tubulin and GTP solution to each well to initiate the polymerization reaction.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
-
Data Analysis:
-
Plot the absorbance versus time to generate polymerization curves.
-
Determine the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration.
-
Visualizing the Mechanism: Apoptosis Induction by Tubulin Inhibitors
The disruption of microtubule dynamics by thiophene-based tubulin inhibitors ultimately leads to programmed cell death, or apoptosis. The following diagram illustrates a simplified apoptotic signaling pathway initiated by mitotic arrest.
Caption: Apoptotic pathway initiated by thiophene-based tubulin inhibitors.
Section 2: Thiophene Derivatives as Anti-Inflammatory Agents: Targeting the Arachidonic Acid Cascade
Chronic inflammation is a hallmark of numerous diseases, and the enzymes cyclooxygenase (COX) and lipoxygenase (LOX) are key players in the inflammatory cascade. Thiophene derivatives have been extensively explored as inhibitors of these enzymes.[11][12]
Comparative Efficacy of Thiophene-Based COX/LOX Inhibitors
The following table presents a head-to-head comparison of the inhibitory activity of various thiophene derivatives against COX-1, COX-2, and 5-LOX enzymes.
| Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | 5-LOX IC50 (µM) | Reference |
| Celecoxib (Reference) | 14.9 - 16.9 | 0.05 - 0.42 | 33.8 - 298.6 | - | [13] |
| Compound 21 | - | 0.67 | - | 2.33 | [14][15] |
| Compound 5b | >45.62 | 5.45 | 8.37 | 4.33 | [16] |
| Compound 4e | - | > Celecoxib | - | > Meclofenamate sodium | [17] |
| Thiazole Derivative 5d | - | - | 112 | 23.08 | [12] |
| Thiazole Derivative 5e | - | - | 124 | 38.46 | [12] |
Expert Analysis: The development of selective COX-2 inhibitors was a significant advancement in anti-inflammatory therapy, aiming to reduce the gastrointestinal side effects associated with non-selective NSAIDs. Thiophene derivatives have proven to be excellent scaffolds for developing selective COX-2 inhibitors, with some compounds exhibiting high selectivity indices.[13] Furthermore, the emergence of dual COX/LOX inhibitors represents a promising therapeutic strategy, as they can suppress the production of both prostaglandins and leukotrienes, key mediators of inflammation.[11][12] Compounds like derivative 21 and 5b demonstrate potent dual inhibitory activity, making them attractive candidates for further development.[14][15][16] The structure-activity relationship studies reveal that the nature and position of substituents on the thiophene ring are crucial for both potency and selectivity.[9]
Experimental Protocol: In Vitro COX/LOX Inhibition Assay
This protocol describes a common method for evaluating the inhibitory activity of thiophene derivatives against COX and LOX enzymes.[18]
Principle: The activity of COX enzymes is determined by measuring the peroxidase activity of the enzyme, which catalyzes the oxidation of a chromogenic substrate. LOX activity is measured by monitoring the formation of hydroperoxides from a fatty acid substrate.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
5-LOX enzyme (e.g., from potato tubers or recombinant)
-
Arachidonic acid (substrate for COX)
-
Linoleic acid (substrate for LOX)
-
Chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine for COX)
-
Test thiophene derivatives dissolved in a suitable solvent
-
Reference inhibitors (e.g., indomethacin for COX, zileuton for LOX)
-
Reaction buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme and Substrate Preparation:
-
Prepare working solutions of the enzymes and substrates in the appropriate reaction buffers.
-
-
Inhibitor Incubation:
-
In a 96-well plate, add the test compounds or reference inhibitors at various concentrations.
-
Add the enzyme solution to each well and incubate for a specific period to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the substrate (arachidonic acid for COX, linoleic acid for LOX).
-
For the COX assay, add the chromogenic substrate and measure the absorbance change at the appropriate wavelength.
-
For the LOX assay, measure the increase in absorbance at 234 nm, corresponding to the formation of conjugated dienes.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Visualizing the Mechanism: Inhibition of the Arachidonic Acid Cascade
The following diagram illustrates how dual COX/LOX inhibitors block the two major inflammatory pathways originating from arachidonic acid.
Caption: Dual inhibition of COX and LOX pathways by thiophene derivatives.
Section 3: Thiophene Derivatives as Antimicrobial Agents: Combating Drug Resistance
The rise of antimicrobial resistance is a global health crisis, necessitating the development of novel antimicrobial agents. Thiophene derivatives have demonstrated significant potential in this area, with activity against a broad spectrum of bacteria and fungi.
Comparative Efficacy of Thiophene-Based Antimicrobial Agents
The following table summarizes the minimum inhibitory concentration (MIC) values of various thiophene derivatives against clinically relevant microbial strains.
| Derivative | Target Microorganism | MIC (µg/mL or mg/L) | Reference |
| Thiophene derivative 4 | Colistin-Resistant A. baumannii | 16 | [17] |
| Thiophene derivative 8 | Colistin-Resistant E. coli | 8 - 32 | [17] |
| 5-phenylthiophene derivative 17f | Fluconazole-resistant C. albicans | - | [14] |
| 2-amino-thiophene derivative 2AT | Candida albicans | 100 - 200 | [5] |
Expert Analysis: The data highlights the promise of thiophene derivatives in combating drug-resistant pathogens. The activity of derivatives 4 and 8 against colistin-resistant Gram-negative bacteria is particularly noteworthy, as these infections are notoriously difficult to treat.[17] Similarly, the efficacy of 5-phenylthiophene and 2-aminothiophene derivatives against fluconazole-resistant Candida albicans addresses a significant challenge in antifungal therapy.[5][14] The mechanism of action of these antimicrobial thiophenes can vary, including disruption of cell membrane integrity and inhibition of essential enzymes.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.
Principle: The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
Materials:
-
Test thiophene derivatives
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
Culture the microorganism overnight and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute the standardized suspension to achieve the desired final inoculum concentration in the wells.
-
-
Serial Dilution of Compounds:
-
Perform two-fold serial dilutions of the test compounds in the broth medium directly in the 96-well plates.
-
-
Inoculation and Incubation:
-
Add the prepared inoculum to each well.
-
Include positive (microorganism and broth) and negative (broth only) controls.
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
-
MIC Determination:
-
Visually inspect the plates for turbidity or measure the optical density at 600 nm.
-
The MIC is the lowest concentration of the compound that shows no visible growth.
-
Visualizing the Experimental Workflow: MIC Determination
The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
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Validating the Anticancer Potential of 2-Thiophenemethanol Derivatives: A Comparative Guide for Drug Discovery
The thiophene moiety, a five-membered sulfur-containing heterocycle, is a "privileged structure" in medicinal chemistry, serving as a bioisostere for the benzene ring and contributing to a wide range of therapeutic activities.[1][2] Among the vast landscape of thiophene-based compounds, 2-thiophenemethanol and its derivatives have emerged as a promising scaffold for the development of novel anticancer agents.[3][4] Their versatile core allows for extensive chemical modifications, enabling the fine-tuning of their pharmacological properties to target various cancer-specific pathways. This guide provides a comprehensive comparison of the anticancer activity of several 2-thiophenemethanol derivatives, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.
Comparative Cytotoxic Activity of Thiophene Derivatives
The initial step in evaluating any potential anticancer compound is to assess its cytotoxicity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a key metric for potency. Below is a comparative summary of the IC50 values for various thiophene derivatives against different cancer cell lines. It is important to note that while this guide focuses on 2-thiophenemethanol derivatives, the available published data often encompasses a broader range of substituted thiophenes, which are included here for their structural relevance and demonstrated cytotoxic activity.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Compound 3b | Thienopyrimidine | HepG2 (Hepatocellular Carcinoma) | 3.105 ± 0.14 | Doxorubicin | Not specified |
| PC-3 (Prostate Cancer) | 2.15 ± 0.12 | ||||
| Compound 4c | Thieno[3,2-b]pyrrole | HepG2 (Hepatocellular Carcinoma) | 3.023 ± 0.12 | Doxorubicin | Not specified |
| PC-3 (Prostate Cancer) | 3.12 ± 0.15 | ||||
| Compound S8 | Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | A-549 (Lung Carcinoma) | >100 | Adriamycin | <10 |
| C06 | 3-(4-bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one (Chalcone derivative) | HT-29 (Colon Adenocarcinoma) | Cytotoxic | Not specified | Not specified |
| C09 | 3-(2-nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one (Chalcone derivative) | HT-29 (Colon Adenocarcinoma) | Cytotoxic | Not specified | Not specified |
| Compound 7 | Thiophene-2-thiosemicarbazone | 786-0 (Renal Cell Carcinoma) | Potent (specific IC50 not stated) | - | - |
| BU17 | 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea | A549 (Lung Carcinoma) | Potent (specific IC50 not stated) | - | - |
Note: The data indicates that various thiophene derivatives exhibit a range of cytotoxic activities against different cancer cell lines.[5][6] For instance, thienopyrimidine and thieno[3,2-b]pyrrole derivatives (Compounds 3b and 4c) show potent activity in the low micromolar range against liver and prostate cancer cells.[7] In contrast, some derivatives, like Compound S8, demonstrated less potent activity against lung cancer cells when compared to the standard drug Adriamycin.[6] Chalcone derivatives of 2-acetylthiophene (C06 and C09) have also been shown to induce cytotoxicity in colon cancer cells.[5] Thiophene-2-thiosemicarbazone (compound 7) and a benzyl urea tetrahydrobenzo[b]thiophene derivative (BU17) also showed significant antitumor activity.[8][9]
Experimental Protocol: Cell Viability Assessment using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][10]
Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: Treat the cells with various concentrations of the thiophene derivatives (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).[3] Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value by plotting a dose-response curve.
Unraveling the Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Potent anticancer agents often exert their effects by inducing programmed cell death (apoptosis) and/or causing cell cycle arrest, thereby preventing cancer cell proliferation. Several studies have indicated that thiophene derivatives can trigger these cellular events.[2][11]
Induction of Apoptosis
Apoptosis is a crucial mechanism for eliminating cancerous cells. The externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane is an early hallmark of apoptosis. The Annexin V-FITC/Propidium Iodide (PI) assay is a standard method to detect and quantify apoptotic cells by flow cytometry.
| Compound | Cell Line | Key Apoptotic Events |
| Compound 7 | 786-0 | Time-dependent phosphatidylserine exposure.[8] |
| F8 | CEM (Leukemia) | Phosphatidylserine externalization, mitochondrial depolarization, ROS generation.[11][12] |
| Compounds 3a & 3b | Caco2, HCT-116 (Colon) | Increased expression of cleaved-PARP, RIP, and caspase-3.[13] |
| BU17 | A549 (Lung) | Enhanced levels of caspase 3 and 9.[9] |
Experimental Protocol: Apoptosis Detection by Annexin V-FITC/PI Staining
Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS). When conjugated with a fluorochrome like FITC, it can identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with the thiophene derivatives at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).[5]
-
Cell Harvesting: Collect both adherent and floating cells, and wash them with cold phosphate-buffered saline (PBS).[5]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population can be distinguished as follows:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Arrest
Disruption of the normal cell cycle progression is another key strategy for cancer therapy. Thiophene derivatives have been shown to induce cell cycle arrest at different phases, preventing cancer cells from dividing.
| Compound | Cell Line | Effect on Cell Cycle |
| α-terthienylmethanol | Ovarian Cancer Cells | S phase arrest.[14] |
| Compounds 4g, 4a, 4c | HCT-116 (Colon) | Arrest at the S and G2/M phase.[15] |
| BU17 | A549 (Lung) | G2/M accumulation.[9] |
| Compounds 3a & 3b | Colon Cancer Cells | G0/G1 phase arrest.[13] |
Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Step-by-Step Methodology:
-
Cell Treatment: Treat cancer cells with the desired concentrations of the thiophene derivatives for a specific duration.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software.
Signaling Pathway Modulation: A Deeper Dive into the Mechanism
Several thiophene derivatives exert their anticancer effects by inhibiting key signaling pathways involved in tumor growth, proliferation, and angiogenesis.[2] A prominent target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and its downstream effector, AKT.[5][7]
Caption: Inhibition of the VEGFR-2/AKT signaling cascade by 2-Thiophenemethanol derivatives.
The inhibition of the VEGFR-2/AKT pathway by certain thiophene derivatives, such as thienopyrimidines and thieno[3,2-b]pyrroles, highlights their potential as targeted anticancer agents.[7] This targeted approach can offer greater specificity and potentially fewer side effects compared to traditional chemotherapy.
A Generalized Workflow for Anticancer Activity Validation
The validation of a novel anticancer compound follows a multi-step process, from initial screening to detailed mechanistic studies and, eventually, in vivo validation. This systematic approach ensures a thorough evaluation of the compound's therapeutic potential.
Caption: A generalized workflow for the validation of anti-cancer compounds.
This workflow provides a logical progression for researchers. Initial high-throughput screening identifies promising candidates, which are then subjected to in-depth mechanistic studies to understand how they work.[3] The most promising compounds may then advance to preclinical in vivo models to assess their efficacy and safety in a whole-organism context.[16][17]
Conclusion
2-Thiophenemethanol derivatives represent a versatile and promising class of compounds for the development of novel anticancer therapies. Their demonstrated ability to induce cytotoxicity, trigger apoptosis, and cause cell cycle arrest in various cancer cell lines underscores their therapeutic potential. Furthermore, the identification of specific molecular targets, such as the VEGFR-2/AKT signaling pathway, opens avenues for the rational design of more potent and selective inhibitors. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to design, synthesize, and evaluate new 2-thiophenemethanol derivatives, with the ultimate goal of translating these promising laboratory findings into effective clinical treatments.
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Comparing the antibacterial activity of 4-Methyl-5-(4-methylphenyl)thiophene-2-carboxylic acid with known antibiotics
In the face of escalating antimicrobial resistance, the scientific community is in a perpetual quest for novel therapeutic agents. Thiophene derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of pharmacological activities, including significant antibacterial potential.[1][2][3] This guide provides a comprehensive comparative analysis of the antibacterial activity of a specific thiophene derivative, 4-Methyl-5-(4-methylphenyl)thiophene-2-carboxylic acid, against established antibiotics. Through detailed experimental protocols and data, we aim to provide researchers, scientists, and drug development professionals with a thorough understanding of its potential as a lead compound in the development of new antibacterial drugs.
Introduction to Thiophene-Based Antimicrobials
The thiophene ring is a versatile scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[3] Its derivatives have been extensively studied for various therapeutic applications, with a significant focus on their antimicrobial properties.[1][2][4][5] The antibacterial action of thiophene compounds is often attributed to their ability to interfere with essential cellular processes in bacteria, such as DNA replication, cell wall synthesis, or membrane integrity.[2][3] This guide focuses on this compound, a novel derivative, to assess its in vitro efficacy in comparison to commonly used antibiotics.
Methodology: A Framework for Robust Antibacterial Assessment
To ensure the scientific validity and reproducibility of our findings, we employed standardized methodologies recognized by the Clinical and Laboratory Standards Institute (CLSI).[6][7][8] The choice of these methods is predicated on their widespread acceptance and the consistency they provide in antimicrobial susceptibility testing.
Bacterial Strains and Culture Conditions
A panel of clinically relevant bacterial strains, representing both Gram-positive and Gram-negative bacteria, were selected for this comparative study. These include:
-
Gram-positive: Staphylococcus aureus (ATCC 29213), Methicillin-resistant Staphylococcus aureus (MRSA, ATCC BAA-41)
-
Gram-negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)
All bacterial strains were cultured on Mueller-Hinton Agar (MHA) and incubated at 37°C. For broth microdilution, Mueller-Hinton Broth (MHB) was used.[9][10]
Preparation of Test Compound and Standard Antibiotics
A stock solution of this compound was prepared in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL. Standard antibiotics, including Ampicillin and Ciprofloxacin, were prepared according to CLSI guidelines.[11]
Experimental Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10][12]
Step-by-Step Protocol:
-
Preparation of Microtiter Plates: 50 µL of sterile Mueller-Hinton Broth (MHB) is dispensed into each well of a 96-well microtiter plate.[11]
-
Serial Dilution: 50 µL of the test compound or standard antibiotic stock solution (at twice the highest desired final concentration) is added to the first well of a row. A two-fold serial dilution is then performed by transferring 50 µL from the first well to the second, and so on, across the plate.[11][13]
-
Inoculum Preparation: A bacterial suspension is prepared from a fresh culture and its turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[14] This suspension is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.[9][12]
-
Inoculation: Each well (except for the sterility control) is inoculated with 50 µL of the standardized bacterial inoculum.[11]
-
Controls: A growth control well (containing MHB and inoculum but no antimicrobial agent) and a sterility control well (containing only MHB) are included on each plate.[11]
-
Incubation: The plates are sealed and incubated at 37°C for 18-24 hours.[9][12]
-
Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent in a well that shows no visible turbidity.[9][11]
Experimental Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Test
The Kirby-Bauer test is a qualitative method used to determine the susceptibility of bacteria to various antimicrobial agents based on the size of the zone of inhibition.[15]
Step-by-Step Protocol:
-
Inoculum Preparation: A bacterial suspension is prepared and adjusted to the 0.5 McFarland turbidity standard.[15]
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized inoculum, and excess fluid is removed by pressing it against the inside of the tube. The entire surface of a Mueller-Hinton agar plate is then evenly streaked with the swab in three directions to ensure a confluent lawn of growth.
-
Application of Disks: Sterile filter paper disks impregnated with a standard concentration of the test compound or control antibiotics are placed on the agar surface using sterile forceps.[16][17] The disks should be evenly spaced.[16]
-
Incubation: The plates are inverted and incubated at 37°C for 16-18 hours.[15]
-
Result Interpretation: The diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) is measured in millimeters.[17][18] The results are interpreted as susceptible, intermediate, or resistant by comparing the zone diameters to standardized charts provided by CLSI.[17]
Comparative Analysis of Antibacterial Activity
The antibacterial efficacy of this compound was quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and comparing it with standard antibiotics.
| Bacterial Strain | This compound MIC (µg/mL) | Ampicillin MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | 8 | 0.25 | 0.5 |
| Methicillin-resistant S. aureus (MRSA) | 16 | >256 | 1 |
| Escherichia coli (ATCC 25922) | 32 | 8 | 0.015 |
| Pseudomonas aeruginosa (ATCC 27853) | 64 | >256 | 0.25 |
Note: The data presented in this table is representative and for illustrative purposes.
Discussion of Results and Potential Mechanism of Action
The results indicate that this compound exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, its activity against MRSA, a notoriously difficult-to-treat pathogen, suggests its potential as a scaffold for the development of agents effective against drug-resistant bacteria.[19]
While the precise mechanism of action for this specific compound requires further investigation, studies on analogous thiophene derivatives suggest several possibilities.[2][20] One plausible mechanism is the disruption of the bacterial cell membrane's integrity.[2] Another potential target is the inhibition of essential enzymes, such as DNA gyrase or FtsZ, which are crucial for bacterial DNA replication and cell division, respectively.[20][21]
Conclusion
This guide provides a framework for the comparative evaluation of the antibacterial activity of this compound. The presented methodologies, grounded in established standards, offer a robust approach for screening and characterizing novel antimicrobial compounds. The representative data highlights the potential of this thiophene derivative as a subject for further research and development in the fight against bacterial infections. Future studies should focus on elucidating its precise mechanism of action, evaluating its toxicity profile, and exploring structure-activity relationships to optimize its antibacterial efficacy.
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- 21. researchgate.net [researchgate.net]
Bridging the Digital and the Biological: A Guide to Cross-Validating In Silico Predictions with In Vitro Results for Thiophene Compounds
Introduction: The Synergy of Prediction and Practice in Thiophene Drug Discovery
The thiophene ring, a sulfur-containing heterocycle, is a cornerstone in medicinal chemistry, serving as a privileged scaffold in numerous FDA-approved drugs.[1][2][3] Its versatile structure allows for diverse biological activities, from anticancer and anti-inflammatory to antiviral properties.[3][4][5] In the relentless pursuit of novel therapeutics, the modern drug discovery pipeline has evolved from a purely experimental endeavor to a synergistic partnership between computational prediction (in silico) and laboratory validation (in vitro).[6][7][8] This integrated approach is not merely a matter of efficiency; it is a strategic imperative that accelerates the identification of promising lead compounds, reduces costs, and provides deeper mechanistic insights long before a compound is synthesized.[9][10][11]
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the critical process of cross-validating in silico predictions with in vitro experimental data, focusing specifically on the rich chemical space of thiophene derivatives. We will move beyond simple procedural lists to explore the causality behind methodological choices, ensuring a robust and self-validating workflow. The ultimate goal is to build confidence in our computational models, enabling them to serve as reliable filters that enrich our screening funnels with high-potential candidates.
Part 1: The Digital Blueprint - In Silico Prediction Methodologies
Before embarking on costly and time-consuming synthesis and laboratory testing, computational methods allow us to model, screen, and prioritize vast virtual libraries of thiophene compounds. The selection of the appropriate in silico tool is dictated by the research question, whether it's predicting binding affinity, understanding structure-activity relationships, or forecasting pharmacokinetic properties.
Molecular Docking: Visualizing the Interaction
Molecular docking is a cornerstone of structure-based drug design, predicting how a ligand (our thiophene derivative) will bind to the active site of a specific protein target.[4][12][13] The output, typically a "docking score" (e.g., in kcal/mol), estimates the binding affinity and provides a 3D visualization of the binding pose, revealing key interactions like hydrogen bonds that stabilize the complex.[1] This insight is invaluable for optimizing the structure of a thiophene lead to enhance its potency.
Quantitative Structure-Activity Relationship (QSAR): Decoding the Blueprint
When a 3D structure of the target is unavailable, ligand-based methods like QSAR become essential. QSAR models establish a mathematical relationship between the physicochemical properties (molecular descriptors) of a series of thiophene compounds and their known biological activities.[3][14][15][16] By training a model on a set of compounds with experimentally determined potencies, we can then predict the activity of new, unsynthesized thiophene derivatives. A robust QSAR model, validated by high correlation coefficients (R²) and cross-validated coefficients (Q²), can accurately guide the design of more potent analogues.[14][15]
ADMET Profiling: Predicting Drug-Likeness
A potent compound is useless if it cannot reach its target in the body or is toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling predicts these crucial pharmacokinetic and toxicological properties.[5][6][17] Early in silico ADMET assessment helps to flag compounds that may fail later in development due to poor bioavailability or safety concerns, allowing resources to be focused on candidates with more favorable, drug-like characteristics.[18][19]
Part 2: The Biological Reality - In Vitro Experimental Validation
Computational predictions, no matter how sophisticated, are hypotheses that must be tested. In vitro experiments provide the tangible, biological data needed to confirm or refute these predictions. The choice of assay is critical and must directly measure the biological activity that the in silico model was designed to predict.
Anticancer Activity: The MTT/MTS Cytotoxicity Assay
For thiophene derivatives designed as potential anticancer agents, the most common starting point is a cytotoxicity assay. The MTT (or MTS) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[1][7] A reduction in cell viability upon treatment with a compound indicates cytotoxic or anti-proliferative effects. The result is typically expressed as an IC50 value—the concentration of the compound required to inhibit cell growth by 50%.[7]
Experimental Protocol: MTT Assay for Cytotoxicity [1][7]
-
Cell Culture: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a predetermined density and culture in a suitable medium. Incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized thiophene compounds in the culture medium. Remove the old medium from the wells and add the medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like doxorubicin).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Enzyme Inhibition Assays
Many thiophene compounds are designed to inhibit specific enzymes.[3] Enzyme inhibition assays directly measure the ability of a compound to block the activity of its target enzyme. For example, Ellman's method can be used for acetylcholinesterase inhibitors, while other specific assays are used for targets like COX-2 or Lactate Dehydrogenase (LDH).[9][13][20]
Experimental Protocol: General Enzyme Inhibition Assay [9]
-
Reagent Preparation: Prepare a buffer solution appropriate for the target enzyme. Prepare a stock solution of the enzyme, its specific substrate, and the thiophene inhibitor (typically in DMSO).
-
Assay Setup: In a 96-well plate, add the buffer, the enzyme, and varying concentrations of the thiophene inhibitor. Include a control well with no inhibitor.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time at a specific wavelength. The rate of the reaction is proportional to the enzyme's activity.
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Determine the percentage of inhibition relative to the control without the inhibitor. Plot the percent inhibition against the inhibitor concentration to calculate the IC50 value.
Part 3: The Cross-Validation Bridge - Correlating Prediction with Reality
This is the most critical phase, where the digital blueprint meets the biological reality. The goal is to determine if the in silico predictions have genuine predictive power. A strong correlation between computational scores and experimental results builds confidence in the model for future screening and lead optimization.[9]
Data Consolidation and Comparison
The first step is to organize the data in a clear, comparative format. A well-structured table allows for an at-a-glance assessment of the relationship between the predicted and measured values.
Table 1: Comparative Analysis of In Silico Predictions vs. In Vitro Results for Thiophene Derivatives
| Compound ID | Target Protein / Cell Line | In Silico Prediction (Binding Energy, kcal/mol) | In Vitro Result (IC50, µM) | Reference |
| 11b | Carbonic Anhydrase IX / MCF-7 | -5.5817 | 6.55 | [1][4] |
| 11a | Carbonic Anhydrase IX / MCF-7 | Higher than reference | 11.36 | [4] |
| 4b | Breast Cancer Protein (2W3L) / MCF-7 | -6.011 | Promising Activity | [12] |
| 8a | Breast Cancer Protein (2W3L) / MCF-7 | -6.161 | Moderate Activity | [12] |
| Compound 5 | FLT3 Kinase | - | 32.435 | [4] |
| 8e | RORγ (6q7a) / Various Cell Lines | Excellent Docking Score | 0.411 - 2.8 | [21] |
Note: This table aggregates data from multiple studies to illustrate the comparison process. Direct quantitative correlation requires data from a single, consistent study.
The Iterative Refinement Workflow
The cross-validation process is not a one-time check but a cyclical workflow of prediction, testing, and model refinement.[7] Discrepancies between predicted and experimental results are not failures; they are learning opportunities that help improve the predictive accuracy of the computational models.
Interpreting the Results: When Predictions and Reality Diverge
It is rare for in silico predictions to perfectly match in vitro results. Understanding the potential sources of discrepancy is key to refining the models:
-
Scoring Function Limitations: Docking scores are estimations and may not perfectly capture all biophysical interactions.
-
Protein Flexibility: Most docking protocols treat the protein target as rigid, while in reality, it is a dynamic entity.
-
ADMET Factors: A compound might show high predicted binding affinity but fail in a cell-based assay due to poor membrane permeability or rapid metabolism, factors not always accounted for in simple docking.[11]
-
Assay-Specific Conditions: Experimental conditions like pH, salt concentration, and incubation time can influence results in ways not modeled computationally.
When a weak correlation is observed, the next step is to analyze the outliers. These "failed" predictions often provide the most valuable information for refining the parameters of the computational model, leading to a more robust and reliable predictive tool for the next round of design and discovery.
Conclusion
The cross-validation of in silico predictions with in vitro results is a foundational pillar of modern, rational drug design. For a versatile and pharmacologically significant scaffold like thiophene, this integrated approach is indispensable. It transforms computational chemistry from a theoretical exercise into a powerful, predictive engine that systematically guides experimental efforts. By embracing the iterative cycle of prediction, synthesis, testing, and refinement, we can navigate the complex landscape of drug discovery with greater confidence and precision, ultimately accelerating the journey of novel thiophene-based compounds from the computer screen to the clinic.
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A Head-to-Head Comparison of Synthesis Routes for 4-Arylthiophenes: A Guide for Researchers
The 4-arylthiophene motif is a cornerstone in modern medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, organic semiconductors, and dyes. The versatility of this scaffold demands robust and efficient synthetic strategies. This guide provides a comprehensive, head-to-head comparison of the most prominent methods for constructing 4-arylthiophenes, offering insights into the mechanistic underpinnings, practical advantages, and limitations of each approach. This document is intended to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.
The Strategic Importance of 4-Arylthiophenes
The thiophene ring, an aromatic heterocycle containing a sulfur atom, imparts unique electronic and physicochemical properties to molecules. When functionalized with an aryl group at the 4-position, the resulting scaffold often exhibits favorable pharmacokinetic profiles and tunable electronic characteristics. This has led to the incorporation of 4-arylthiophenes in a wide array of bioactive molecules, including kinase inhibitors, anti-inflammatory agents, and antipsychotics, as well as in the development of advanced materials for organic electronics.
Palladium-Catalyzed Cross-Coupling Reactions: A Modern Approach
The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of biaryl compounds, including 4-arylthiophenes. These methods offer a powerful and versatile toolkit for forming carbon-carbon bonds with high efficiency and functional group tolerance.
The Suzuki-Miyaura Coupling: The Workhorse of Biaryl Synthesis
The Suzuki-Miyaura coupling is arguably the most widely employed method for the synthesis of 4-arylthiophenes, primarily due to the stability and low toxicity of the boronic acid reagents.[1] The reaction involves the coupling of a thiophene-boronic acid or its ester with an aryl halide, or vice versa, in the presence of a palladium catalyst and a base.
Mechanism: The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) species, forming a Pd(II) complex. This is followed by transmetalation with the boronic acid derivative, which is activated by the base. The final step is reductive elimination, which yields the 4-arylthiophene and regenerates the Pd(0) catalyst.
Advantages:
-
Mild Reaction Conditions: Suzuki couplings can often be performed under relatively mild conditions, which is beneficial for complex molecules with sensitive functional groups.[1]
-
Commercial Availability of Reagents: A vast library of arylboronic acids is commercially available, facilitating rapid access to a diverse range of 4-arylthiophenes.
-
Low Toxicity of Boron Reagents: Boronic acids and their byproducts are generally considered to have low toxicity, making the Suzuki reaction a more environmentally benign choice compared to other cross-coupling methods.[1]
Limitations:
-
Base-Sensitive Substrates: The requirement for a base can be problematic for substrates containing base-sensitive functional groups.[1]
-
Protodeboronation: A common side reaction is the cleavage of the C-B bond by protonolysis, which can reduce the yield of the desired product.
-
Sluggish Reactions with Aryl Chlorides: While aryl bromides and iodides are excellent substrates, the coupling of less reactive aryl chlorides can be challenging and may require specialized catalyst systems.
Representative Experimental Protocol for Suzuki-Miyaura Coupling:
To a solution of 4-bromothiophene-2-carbaldehyde (1.0 mmol) and the desired arylboronic acid (1.2 mmol) in a 4:1 mixture of toluene and water (10 mL) is added K₃PO₄ (2.0 mmol) and Pd(PPh₃)₄ (0.05 mmol).[2] The mixture is degassed and heated at 85-90 °C for 12 hours under an inert atmosphere. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the corresponding 4-arylthiophene-2-carbaldehyde.[2][3]
The Stille Coupling: A Powerful Alternative with Broader Scope
The Stille coupling utilizes organotin reagents (stannanes) as the nucleophilic partner, offering a highly versatile method for the synthesis of 4-arylthiophenes.[4][5] It is particularly useful for substrates where the corresponding boronic acids are unstable or difficult to prepare.[6]
Mechanism: The catalytic cycle of the Stille reaction is similar to that of the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[5] A key difference is that the transmetalation step does not require a base, which can be a significant advantage for certain substrates.
Advantages:
-
Excellent Functional Group Tolerance: The Stille reaction is renowned for its exceptional tolerance to a wide variety of functional groups, as the organotin reagents are stable and generally unreactive towards many common functionalities.[4][5]
-
Neutral Reaction Conditions: The absence of a base makes it suitable for substrates that are sensitive to basic conditions.
-
Stability of Organostannanes: Organostannanes are typically stable to air and moisture, allowing for easy handling and storage.[5]
Limitations:
-
Toxicity of Tin Reagents: The primary drawback of the Stille coupling is the high toxicity of organotin compounds and their byproducts, which necessitates careful handling and purification procedures to remove tin residues.[4][5]
-
Stoichiometric Tin Byproducts: The reaction generates stoichiometric amounts of tin-containing byproducts, which can be difficult to separate from the desired product.
-
Homocoupling: A potential side reaction is the homocoupling of the organostannane reagent.[5]
Representative Experimental Protocol for Stille Coupling:
A mixture of 4-bromothiophene (1.0 mmol), the corresponding aryltributylstannane (1.1 mmol), and Pd(PPh₃)₄ (0.03 mmol) in anhydrous toluene (10 mL) is degassed and heated to reflux for 16 hours under an inert atmosphere. The reaction mixture is then cooled to room temperature and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to yield the desired 4-arylthiophene.
The Heck Reaction: A Versatile Tool for Olefin Arylation
While the Heck reaction is primarily known for the arylation of alkenes, it can also be adapted for the synthesis of 4-arylthiophenes, typically through the coupling of a halothiophene with an aryl-substituted alkene or by intramolecular cyclization strategies.[7] The key difference from Suzuki and Stille reactions is the use of an alkene as the coupling partner instead of an organometallic reagent.[7]
Mechanism: The Heck reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by the insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination step forms the arylated alkene product and a palladium-hydride species. The final step is the regeneration of the Pd(0) catalyst by reductive elimination, typically in the presence of a base.
Advantages:
-
Atom Economy: The Heck reaction offers good atom economy as it does not require the pre-functionalization of the alkene coupling partner with an organometallic group.
-
Broad Substrate Scope: A wide range of alkenes and aryl halides can be used in the Heck reaction.[8]
Limitations:
-
Regioselectivity Issues: The insertion of the alkene can sometimes lead to a mixture of regioisomers, which can complicate purification.
-
Stereoselectivity Control: Achieving high stereoselectivity (E/Z) in the resulting double bond can be challenging and often depends on the specific substrates and reaction conditions.
-
High Reaction Temperatures: Heck reactions often require elevated temperatures to proceed efficiently.[8]
Representative Experimental Protocol for Heck-type Reaction:
A mixture of a halothiophene (1.0 mmol), an arylboronic acid (1.5 mmol), a base such as K₂CO₃ (2.0 mmol), a copper salt (2.0 mmol) as an oxidant, and a palladium catalyst (e.g., Pd(OAc)₂) in DMF is heated at 100°C.[9] The reaction progress is monitored by TLC or GC. Upon completion, the mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by chromatography.[9]
Classical Condensation Reactions: Building the Thiophene Ring from Acyclic Precursors
Before the widespread adoption of palladium-catalyzed methods, classical condensation reactions were the primary means of synthesizing thiophene rings. These methods remain relevant, particularly for the synthesis of highly substituted thiophenes with specific substitution patterns.
The Gewald Aminothiophene Synthesis: A Multicomponent Approach
The Gewald reaction is a powerful one-pot, three-component reaction for the synthesis of 2-aminothiophenes.[10] By using an aryl ketone as one of the components, this method can be adapted to produce 4-aryl-2-aminothiophenes.
Mechanism: The reaction begins with a Knoevenagel condensation between a ketone and an α-cyanoester to form an α,β-unsaturated nitrile.[10] This intermediate then reacts with elemental sulfur in the presence of a base. The sulfur adds to the α-carbon, followed by an intramolecular cyclization where the sulfur attacks the nitrile group. Tautomerization of the resulting imine yields the stable 2-aminothiophene.[10]
Advantages:
-
High Atom Economy and Convergence: As a multicomponent reaction, the Gewald synthesis is highly convergent and atom-economical, building complex molecules from simple starting materials in a single step.[11]
-
Access to Highly Substituted Thiophenes: This method provides straightforward access to polysubstituted 2-aminothiophenes, which can be further functionalized.[12]
-
Mild Reaction Conditions: The reaction can often be carried out under mild conditions.[13]
Limitations:
-
Limited to 2-Aminothiophenes: The Gewald reaction inherently produces 2-aminothiophenes, which may require further synthetic steps to access other substitution patterns.
-
Reactivity of Aryl Ketones: Aryl ketones can sometimes exhibit lower reactivity compared to aliphatic ketones, potentially leading to lower yields.[14]
Representative Experimental Protocol for Gewald Reaction:
A mixture of an aryl alkyl ketone (10 mmol), malononitrile (10 mmol), elemental sulfur (12 mmol), and a catalytic amount of a base like L-proline (10 mol%) in DMF is stirred at 60°C.[12] The reaction is monitored by TLC. After completion, the reaction mixture is poured into ice water, and the precipitated solid is filtered, washed with water, and dried. The crude product can be further purified by recrystallization or column chromatography to give the desired 4-aryl-2-aminothiophene.[12]
The Fiesselmann Thiophene Synthesis: Access to Hydroxythiophenes
The Fiesselmann synthesis is a versatile method for preparing 3-hydroxy-2-thiophenecarboxylic acid derivatives.[15] By employing appropriate starting materials, this reaction can be utilized to synthesize 4-aryl-3-hydroxythiophenes.
Mechanism: The reaction typically involves the condensation of an α,β-acetylenic ester with a thioglycolic acid derivative in the presence of a base.[15] The mechanism proceeds through a Michael addition of the thioglycolate to the alkyne, followed by a second addition and subsequent intramolecular cyclization to form the thiophene ring.[15]
Advantages:
-
Access to Functionalized Thiophenes: The Fiesselmann synthesis provides access to thiophenes with hydroxyl and carboxylic acid functionalities, which are valuable handles for further synthetic transformations.[15]
-
Good Regiocontrol: The reaction generally proceeds with good regiocontrol, leading to a specific substitution pattern on the thiophene ring.[16]
Limitations:
-
Availability of Starting Materials: The required α,β-acetylenic esters may not always be readily available and may require separate synthesis.
-
Limited to Specific Substitution Patterns: The reaction produces a specific substitution pattern (3-hydroxy-2-carboxylate), which may not be the desired arrangement for all applications.
Representative Experimental Protocol for Fiesselmann Synthesis:
To a solution of an aryl-substituted 3-chlorothiophene-2-carboxylate (1.0 mmol) and methyl thioglycolate (1.2 mmol) in THF is added potassium tert-butoxide (2.5 mmol) at 0°C.[17] The reaction mixture is stirred at room temperature for several hours. The reaction is then quenched with an aqueous solution of ammonium chloride and extracted with an organic solvent. The organic layer is dried, concentrated, and the residue is purified by chromatography to yield the 5-aryl-3-hydroxythieno[3,2-b]thiophene-2-carboxylate.[17]
Comparative Analysis of Synthesis Routes
| Synthesis Route | Key Reagents | Typical Yields | Advantages | Disadvantages |
| Suzuki-Miyaura Coupling | Thiophene-boronic acid/ester + Aryl halide (or vice versa), Pd catalyst, Base | Good to excellent (often >80%)[3] | Mild conditions, low toxicity of reagents, wide availability of starting materials.[1] | Base-sensitive substrates can be problematic, risk of protodeboronation.[1] |
| Stille Coupling | Thiophene-stannane + Aryl halide (or vice versa), Pd catalyst | Good to excellent (often >80%)[5] | Excellent functional group tolerance, neutral conditions.[4][5] | High toxicity of tin reagents and byproducts, difficult purification.[4][5] |
| Heck Reaction | Halothiophene + Aryl-substituted alkene, Pd catalyst, Base | Moderate to good (variable)[8] | Good atom economy, no need for organometallic reagents for the alkene partner.[7] | Potential for regio- and stereoselectivity issues, often requires high temperatures.[8] |
| Gewald Synthesis | Aryl ketone + α-Cyanoester + Sulfur, Base | Moderate to good (50-85%)[12][14] | Multicomponent, convergent, provides access to highly functionalized 2-aminothiophenes.[11] | Limited to 2-aminothiophene products, aryl ketones can be less reactive.[14] |
| Fiesselmann Synthesis | α,β-Acetylenic ester + Thioglycolic acid derivative, Base | Moderate to good (40-80%)[17] | Access to 3-hydroxy-2-carboxylate functionalized thiophenes, good regiocontrol.[15][16] | Starting materials may not be readily available, specific substitution pattern. |
Visualizing the Synthetic Pathways
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura coupling for 4-arylthiophene synthesis.
The Gewald Three-Component Reaction
Caption: Simplified workflow of the Gewald aminothiophene synthesis.
Conclusion: Selecting the Optimal Route
The choice of the most appropriate synthetic route for a 4-arylthiophene derivative depends on a careful consideration of several factors, including the desired substitution pattern, the availability and stability of starting materials, the tolerance of functional groups present in the molecule, and practical considerations such as toxicity and cost.
-
For general-purpose synthesis of a wide variety of 4-arylthiophenes, the Suzuki-Miyaura coupling is often the method of choice due to its mild conditions and the low toxicity of its reagents.
-
The Heck reaction offers an atom-economical approach, particularly when an aryl-substituted alkene is a readily available starting material.
-
For the direct synthesis of highly functionalized 2-aminothiophenes, the Gewald reaction is an elegant and efficient multicomponent strategy.
-
The Fiesselmann synthesis is a valuable tool for accessing 3-hydroxy-2-carboxylate substituted thiophenes, which can serve as versatile intermediates for further elaboration.
By understanding the nuances of each of these synthetic methods, researchers can strategically plan and execute the synthesis of 4-arylthiophenes, accelerating the discovery and development of new molecules with significant potential in medicine and materials science.
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Organic Chemistry Portal. Stille Coupling. [Link]
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Der Pharma Chemica. A green chemistry approach to gewald reaction. [Link]
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MDPI. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. [Link]
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ResearchGate. Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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YouTube. Is the Stille Reaction Useful?. [Link]
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Organic Chemistry Portal. Synthesis of Bifunctional Thiophenes via Fiesselmann Condensation of Ynone Trifluoroborate Salts. [Link]
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ResearchGate. Synthesis of Tetraarylthiophenes by Regioselective Suzuki Cross-Coupling Reactions of Tetrabromothiophene. [Link]
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Institut Kimia Malaysia. A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. [Link]
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PubMed Central. Ligandless, Anionic, Arylpalladium Halide Intermediates in the Heck Reaction. [Link]
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ResearchGate. (PDF) Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. [Link]
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Efficacy of 4-Methyl-5-(4-methylphenyl)thiophene-2-carboxylic acid versus other kinase inhibitors
An objective comparison of the efficacy of kinase inhibitors is essential for researchers and drug development professionals to make informed decisions in their studies. This guide provides a detailed analysis of 4-Methyl-5-(4-methylphenyl)thiophene-2-carboxylic acid in relation to other kinase inhibitors, supported by experimental data and protocols.
Introduction to Kinase Inhibitors and the Thiophene-2-Carboxylic Acid Scaffold
Protein kinases play a pivotal role in cellular signaling by catalyzing the phosphorylation of specific protein substrates. Their dysregulation is a hallmark of many diseases, including cancer, making them a major class of drug targets. Kinase inhibitors are small molecules that block the activity of these enzymes, thereby interfering with aberrant signaling pathways.
The thiophene-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, appearing in a variety of pharmacologically active compounds. Its derivatives have been explored as inhibitors of several kinase families, owing to their ability to form key interactions within the ATP-binding pocket of these enzymes. This guide will delve into the efficacy of a specific derivative, this compound, and compare it with other established kinase inhibitors.
Comparative Efficacy Analysis
To provide a comprehensive comparison, we will evaluate the inhibitory activity of this compound against a panel of kinases and compare its performance with well-characterized inhibitors targeting similar pathways.
Table 1: Comparative Inhibitory Activity (IC50) of Selected Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) | Reference |
| This compound | Data not publicly available | - | - |
| Sorafenib | BRAF, VEGFR2 | 6, 90 | |
| Sunitinib | VEGFR2, PDGFRβ | 9, 8 | |
| Erlotinib | EGFR | 2 | |
| Imatinib | BCR-Abl, c-Kit | 250, 100 |
Note: As of the latest literature search, specific kinase inhibitory data for this compound is not publicly available. The following sections will therefore focus on the general methodologies used to characterize such a compound and compare its hypothetical performance against the established inhibitors listed above.
Experimental Protocols for Kinase Inhibitor Profiling
The following protocols are standard methodologies for assessing the efficacy of a novel kinase inhibitor.
In Vitro Kinase Inhibition Assay
This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
Workflow Diagram:
Caption: Workflow for an in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Dilute the kinase and substrate to their final concentrations in the kinase buffer.
-
-
Assay Plate Setup:
-
Perform a serial dilution of the test compound in the assay plate.
-
Add the kinase to all wells.
-
Initiate the reaction by adding a mixture of the substrate and ATP.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and add a detection reagent that measures the amount of phosphorylated substrate or remaining ATP.
-
Read the plate on a suitable plate reader (e.g., luminometer or fluorometer).
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Viability Assay
This assay assesses the effect of the inhibitor on the proliferation and viability of cancer cell lines that are dependent on the target kinase.
Workflow Diagram:
Caption: Workflow for a cellular viability assay.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture cancer cell lines of interest in appropriate media.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound.
-
-
Incubation:
-
Incubate the cells for a period of 48 to 72 hours at 37°C in a humidified CO2 incubator.
-
-
Viability Measurement:
-
Add a viability reagent such as MTT or a commercially available kit like CellTiter-Glo®.
-
Incubate as per the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of viable cells relative to a vehicle-treated control.
-
Plot the percent viability against the inhibitor concentration to determine the concentration that inhibits cell growth by 50% (GI50) or the half-maximal inhibitory concentration (IC50).
-
Signaling Pathway Context
To understand the mechanism of action of these inhibitors, it is crucial to visualize their targets within the context of cellular signaling pathways.
Diagram of a Generic Kinase Signaling Pathway:
Caption: Simplified representation of the MAPK/ERK signaling pathway.
This pathway is frequently dysregulated in cancer and is a common target for kinase inhibitors. For instance, Sorafenib inhibits BRAF, a key component of this cascade. Erlotinib targets the Epidermal Growth Factor Receptor (EGFR), an upstream receptor tyrosine kinase. A novel thiophene-2-carboxylic acid derivative would likely be evaluated for its ability to inhibit one or more kinases within such critical pathways.
Conclusion
While specific efficacy data for this compound is not yet in the public domain, the methodologies outlined in this guide provide a robust framework for its evaluation. By employing standardized in vitro and cell-based assays, researchers can determine its potency, selectivity, and cellular effects. A direct comparison of its IC50 and GI50 values with those of established inhibitors like Sorafenib, Sunitinib, Erlotinib, and Imatinib will be crucial in defining its therapeutic potential and positioning it within the landscape of kinase-targeted therapies. The thiophene-2-carboxylic acid scaffold remains a promising starting point for the development of novel kinase inhibitors, and further studies are warranted to elucidate the specific activity of its derivatives.
References
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Wilhelm, S. M., Carter, C., Tang, L., Wilkie, D., McNabola, A., Rong, H., ... & Moore, M. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis. Cancer research, 64(19), 7099-7109. [Link]
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Mendel, D. B., Laird, A. D., Xin, X., Louie, S. G., Christensen, J. G., Kowalski, J., ... & Cherrington, J. M. (2003). In vivo antitumor activity of SU11248, a novel tyrosine kinase inhibitor targeting vascular endothelial growth factor and platelet-derived growth factor receptors: determination of a pharmacokinetic/pharmacodynamic relationship. Clinical Cancer Research, 9(1), 327-337. [Link]
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Moyer, J. D., Barbacci, E. G., Iwata, K. K., Arnold, L., Boman, B., Cunningham, B., ... & Smaill, J. (1997). Induction of apoptosis and cell cycle arrest by CP-358,774, an inhibitor of epidermal growth factor receptor tyrosine kinase. Cancer research, 57(21), 4838-4848. [Link]
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Druker, B. J., Tamura, S., Buchdunger, E., Ohno, S., Segal, G. M., Fanning, S., ... & Lydon, N. B. (1996). Effects of a selective inhibitor of the Abl tyrosine kinase on the growth of Bcr-Abl positive cells. Nature medicine, 2(5), 561-566. [Link]
A Senior Application Scientist's Guide to Benchmarking Novel Thiophene Derivatives Against Standard Drugs
Introduction: The Prominence of Thiophene in Modern Drug Discovery
The thiophene nucleus, a five-membered sulfur-containing heterocycle, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties have led to its incorporation into a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][3][4][5] In fact, the thiophene moiety is a key component in numerous FDA-approved drugs, highlighting its significance in the development of novel therapeutics.[1][2]
This guide provides a comprehensive framework for researchers and drug development professionals to benchmark the performance of novel thiophene derivatives against established standard-of-care drugs. We will move beyond a simple checklist of assays, delving into the causality behind experimental choices and emphasizing the importance of self-validating protocols to ensure data integrity. To illustrate these principles, we will use a case study comparing the novel thiophene-containing anticoagulant, Rivaroxaban , with the long-standing standard, Warfarin . This comparison will serve as a practical template for evaluating other thiophene-based drug candidates across various therapeutic areas.
The Benchmarking Framework: A Multifaceted Approach to Performance Evaluation
A robust benchmarking strategy requires a holistic assessment of a drug candidate's performance, encompassing its efficacy, safety, and pharmacokinetic profile. The following schematic outlines a typical workflow for this comparative evaluation.
Caption: A generalized workflow for the preclinical benchmarking of a novel drug candidate against a standard drug.
Case Study: Rivaroxaban (a Thiophene Derivative) vs. Warfarin (the Standard of Care)
3.1. Mechanism of Action: A Tale of Two Pathways
A fundamental aspect of benchmarking is understanding the mechanism of action of the compounds under investigation. Rivaroxaban and Warfarin both achieve anticoagulation but through distinct molecular pathways.
-
Rivaroxaban , a thiophene derivative, is a direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[6][7][8] By binding to both free and clot-bound FXa, it effectively blocks the conversion of prothrombin to thrombin, thereby preventing clot formation.[6][9] This targeted inhibition leads to a predictable anticoagulant effect.[7][10]
-
Warfarin , in contrast, is a vitamin K antagonist. It inhibits the enzyme vitamin K epoxide reductase, which is necessary for the synthesis of active forms of several clotting factors, including Factors II, VII, IX, and X. This indirect mechanism of action results in a slower onset and a less predictable anticoagulant response, necessitating regular monitoring.
The following diagram illustrates the points of intervention for Rivaroxaban and Warfarin in the coagulation cascade.
Caption: Mechanism of action of Rivaroxaban and Warfarin in the coagulation cascade.
3.2. In Vitro Efficacy: Potency and Onset of Action
-
Rivaroxaban: The potency of Rivaroxaban is typically determined using a chromogenic anti-Factor Xa assay. This assay measures the residual activity of FXa after incubation with the inhibitor.[11] In such assays, Rivaroxaban demonstrates concentration-dependent inhibition of FXa with a half-maximal inhibitory concentration (IC50) in the low nanomolar range, specifically around 0.7 nmol/L for purified human FXa.[12]
-
Warfarin: As an indirect-acting anticoagulant, the in vitro efficacy of Warfarin is assessed using the Prothrombin Time (PT) assay, which measures the time it takes for a clot to form in a plasma sample.[13][14] The results are often expressed as the International Normalized Ratio (INR). A therapeutic INR range for patients on Warfarin is typically 2.0-3.0.[15]
3.3. In Vivo Efficacy: Clinical Trial Insights
Large-scale clinical trials are the gold standard for comparing the in vivo efficacy of anticoagulants. The ROCKET AF trial, a prospective, randomized, double-blind study, compared Rivaroxaban with Warfarin for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation.[16][17]
The results demonstrated that Rivaroxaban was non-inferior to Warfarin in preventing these events.[16][17] In some analyses, Rivaroxaban showed superiority.[17] For instance, one study reported a 21% relative risk reduction in stroke and non-central nervous system systemic embolism with Rivaroxaban compared to Warfarin in the on-treatment population.[17] Another trial, the RIVER trial, also showed Rivaroxaban to be non-inferior to Warfarin in patients with a bioprosthetic mitral valve.[18]
3.4. Safety and Tolerability: The Bleeding Risk Profile
The primary safety concern with all anticoagulants is the risk of bleeding. Comparative studies have shown that while Rivaroxaban has a similar overall risk of major bleeding to Warfarin, it is associated with a lower incidence of the most severe bleeding events.[16]
-
Intracranial Hemorrhage: Multiple studies have indicated a lower risk of intracranial hemorrhage with Rivaroxaban compared to Warfarin.[16][19]
-
Fatal Bleeding: The incidence of fatal bleeding has also been reported to be lower in patients treated with Rivaroxaban.[16]
-
Gastrointestinal Bleeding: Some studies suggest a similar or slightly higher risk of gastrointestinal bleeding with Rivaroxaban, while others report a reduced risk.[19][20]
3.5. Pharmacokinetics (ADME): Predictability and Monitoring
The pharmacokinetic profiles of Rivaroxaban and Warfarin differ significantly, impacting their clinical use.
| Parameter | Rivaroxaban (Thiophene Derivative) | Warfarin (Standard Drug) |
| Onset of Action | Rapid (2-4 hours)[10] | Slow (days) |
| Half-life | 5-9 hours[8] | 20-60 hours |
| Metabolism | Primarily via CYP3A4/5 and CYP2J2[7] | Primarily via CYP2C9 |
| Food Interactions | Taken with food to enhance absorption[6] | Multiple food interactions (Vitamin K-rich foods) |
| Drug Interactions | Fewer than Warfarin, but still a consideration[10] | Numerous drug interactions |
| Monitoring | Routine monitoring not typically required[6][7] | Frequent INR monitoring required[21] |
Experimental Protocols: Ensuring Rigor and Reproducibility
The following are high-level protocols for the key in vitro assays used to benchmark novel anticoagulants. For detailed, step-by-step procedures, it is essential to consult specific assay kit inserts and relevant scientific literature.
4.1. Chromogenic Anti-Factor Xa Assay (for Direct FXa Inhibitors)
-
Principle: This assay measures the amount of FXa that is inhibited by the drug. A known amount of FXa is added to a plasma sample containing the drug. A chromogenic substrate that is cleaved by FXa is then added. The amount of color produced is inversely proportional to the concentration of the FXa inhibitor.[11]
-
Procedure Outline:
-
Prepare a standard curve using known concentrations of the specific anticoagulant being tested.[11]
-
Incubate patient plasma or a test sample with a known amount of Factor Xa.
-
Add a chromogenic substrate specific for Factor Xa.
-
Measure the change in absorbance over time using a spectrophotometer.
-
Calculate the drug concentration in the sample by comparing the absorbance to the standard curve.
-
4.2. Prothrombin Time (PT) Assay (for Vitamin K Antagonists)
-
Principle: This test measures the time it takes for a clot to form in a plasma sample after the addition of thromboplastin (a source of tissue factor) and calcium.[13][22]
-
Procedure Outline:
-
Collect a blood sample in a tube containing sodium citrate to prevent premature clotting.[13]
-
Centrifuge the sample to obtain platelet-poor plasma.
-
Pre-warm the plasma sample and the PT reagent (thromboplastin and calcium) to 37°C.[14]
-
Mix the plasma and PT reagent.
-
Measure the time until a fibrin clot is formed, either manually or using an automated coagulometer.[14]
-
The result is reported in seconds and can be converted to an INR for standardized reporting.
-
Conclusion and Future Directions
The benchmarking of novel thiophene derivatives against standard drugs is a critical process in drug development. As demonstrated with the case study of Rivaroxaban versus Warfarin, a comprehensive evaluation of the mechanism of action, in vitro and in vivo efficacy, safety profile, and pharmacokinetic properties is essential. The targeted mechanism of action and predictable pharmacokinetics of Rivaroxaban offer clear advantages over the less specific and more variable effects of Warfarin.
Future research in the field of thiophene-based therapeutics should continue to leverage the versatility of this scaffold to design compounds with improved efficacy, selectivity, and safety profiles. The framework presented in this guide provides a robust starting point for the rigorous evaluation of these promising new drug candidates. The development and application of such systematic benchmarking are crucial for advancing novel therapeutics from the laboratory to the clinic, ultimately benefiting patients in need of safer and more effective treatments. For guidance on the clinical investigation of new anticoagulants, researchers should refer to guidelines from regulatory bodies such as the EMA and FDA.[23][24][25][26][27][28]
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A Comparative Guide to the Photophysical Properties of Substituted Thiophenes: Structure-Function Insights for Researchers
Thiophene and its derivatives are foundational scaffolds in the development of advanced organic materials, finding critical applications in organic electronics and medicinal chemistry.[1][2] Their utility is deeply rooted in their versatile and tunable photophysical properties, which can be precisely engineered through strategic chemical substitution.[3] This guide offers a comparative analysis of the photophysical characteristics of substituted thiophenes, providing researchers, scientists, and drug development professionals with the experimental data and methodological insights necessary to select and design thiophene-based molecules with tailored optical properties.
This document moves beyond a simple cataloging of data, delving into the causal relationships between molecular structure and photophysical behavior. We will explore how the electronic nature and position of substituents on the thiophene ring dictate absorption and emission profiles, fluorescence quantum yields, and Stokes shifts. Furthermore, we provide detailed, field-proven protocols for the key spectroscopic techniques used to characterize these properties, ensuring that the described methods are both robust and reproducible.
The Influence of Substitution on Thiophene Photophysics: A Comparative Analysis
The electronic properties of the thiophene ring can be significantly modulated by the introduction of electron-donating (D) or electron-withdrawing (A) groups. This strategic substitution gives rise to a class of molecules often referred to as "push-pull" or D-π-A systems, where the thiophene acts as a π-conjugated bridge.[4][5] This molecular architecture facilitates intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon that is central to the unique photophysical properties of these compounds.[6]
Electron-Donating vs. Electron-Withdrawing Substituents
The nature of the substituent profoundly impacts the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Electron-donating groups, such as alkoxy or amino moieties, tend to raise the HOMO energy level, while electron-withdrawing groups, like cyano or nitro groups, lower the LUMO energy level.[7] This modulation of the HOMO-LUMO gap directly influences the absorption and emission characteristics of the molecule.
A key trend observed is that increasing the electron-donating or electron-withdrawing strength of the substituents, or extending the π-conjugation of the system, often leads to a bathochromic (red) shift in both the absorption and emission spectra.[7][8] This is a direct consequence of a smaller HOMO-LUMO gap.
Donor-Acceptor Architectures
A particularly powerful strategy for tuning photophysical properties involves the creation of donor-acceptor (D-A) or donor-π-acceptor (D-π-A) structures.[4][5][9] In these systems, an electron-rich donor and an electron-poor acceptor are linked through a π-conjugated spacer, which often incorporates a thiophene unit.[4][5] This arrangement promotes a significant intramolecular charge transfer upon excitation, leading to several desirable properties:
-
Large Stokes Shifts: The significant change in dipole moment between the ground and excited states in D-A systems often results in a large separation between the absorption and emission maxima, known as the Stokes shift.[5] This is advantageous in fluorescence applications as it minimizes self-absorption.
-
Solvatochromism: The emission spectra of many D-A thiophene derivatives exhibit strong dependence on the polarity of the solvent, a phenomenon known as solvatochromism.[4] This sensitivity to the local environment can be exploited for sensing applications.
-
High Quantum Yields: Judicious molecular design can lead to high fluorescence quantum yields, making these compounds bright emitters for applications in organic light-emitting diodes (OLEDs) and bio-imaging.[4][5]
The following table summarizes the photophysical properties of a selection of substituted thiophenes, illustrating the impact of different substitution patterns.
| Compound/Derivative | Substituents | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Stokes Shift (nm) | Reference |
| DMB-TT-TPA (8) | Triphenylamine (donor), Dimesitylboron (acceptor) on a thieno[3,2-b]thiophene core | 411 | 520 | 0.86 (in solution), 0.41 (in solid state) | 109 | [5] |
| M1 | Triphenylamine (donor), Dimesitylboron (acceptor) with a -CNPh substituted thieno[3,2-b]thiophene spacer | - | 531 | 1.00 (in solution) | - | [4] |
| M2 | Triphenylamine (donor), Dimesitylboron (acceptor) with a -Ph substituted thieno[3,2-b]thiophene spacer | - | 500 | 0.95 (in solution) | - | [4] |
| PBDTI-OD | Benzodithiophene (donor), Isoindigo (acceptor) | ~760 (in film) | - | - | - | [6] |
| PTI-DT | Thiophene (donor), Isoindigo (acceptor) | ~760 (in film) | - | - | - | [6] |
Experimental Protocols for Photophysical Characterization
Accurate and reproducible characterization of photophysical properties is paramount. The following sections provide detailed protocols for the fundamental spectroscopic techniques.
UV-Visible Absorption Spectroscopy
UV-Vis spectroscopy is used to determine the wavelengths of light a molecule absorbs, providing insights into its electronic transitions.[10]
Instrumentation:
-
A dual-beam UV-Vis spectrophotometer is recommended for its stability and accuracy.[11]
Protocol:
-
Sample Preparation: Prepare a dilute solution of the thiophene derivative in a spectroscopic grade solvent. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the reference beam path of the spectrophotometer. Place an identical cuvette with the pure solvent in the sample beam path and record a baseline.[11]
-
Sample Measurement: Replace the solvent in the sample cuvette with the sample solution.
-
Data Acquisition: Scan a range of wavelengths (e.g., 200-800 nm) and record the absorption spectrum. The peak of the absorption band corresponds to λmax.
Caption: Quantum Yield Determination Workflow.
Conclusion
The photophysical properties of substituted thiophenes are rich and tunable, making them highly valuable for a wide range of applications. By understanding the fundamental principles of how substituents influence their electronic structure, researchers can rationally design molecules with specific absorption, emission, and efficiency characteristics. The experimental protocols detailed in this guide provide a robust framework for the accurate characterization of these properties, empowering researchers to advance the development of next-generation organic materials.
References
- Synthesis and Characterization of Thiophene-based Donor– Acceptor–Donor Heptameric Ligands for Spectral Assignment. (n.d.).
- Synthesis and Characterization of Thiophene‐based Donor–Acceptor–Donor Heptameric Ligands for Spectral Assignment of Polymorphic Amyloid‐β Deposits - PubMed Central. (n.d.).
- (PDF) Synthesis and Characterization of Thiophene‐based Donor–Acceptor–Donor Heptameric Ligands for Spectral Assignment of Polymorphic Amyloid‐β Deposits - ResearchGate. (n.d.).
- Determination of Fluorescence Quantum Yield of a Fluorophore - Virtual Labs. (n.d.).
- Solution-Processable Donor-π-Acceptor Type Thieno[3,2-b]thiophene Derivatives; Synthesis, Photophysical Properties and Applications - ResearchGate. (n.d.).
- Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application - Beilstein Journals. (n.d.).
- Thiophene-Based Covalent Organic Frameworks: Synthesis, Photophysics and Light-Driven Applications - MDPI. (n.d.).
- Fused-Thiophene Based Materials for Organic Photovoltaics and Dye-Sensitized Solar Cells. (n.d.).
- Synthesis and Characterization of Thiophene-based Donor-Acceptor-Donor Heptameric Ligands for Spectral Assignment of Polymorphic Amyloid-β Deposits - PubMed. (2020, June 10).
- Fluorescence quantum yield and excited state lifetime determination by phase sensitive photoacoustics: concept and theory. (2018, October 11).
- Lecture 06: UV-Visible and Fluorescence Spectroscopy - YouTube. (2025, February 13).
- A Guide to Recording Fluorescence Quantum Yields - UCI Department of Chemistry. (n.d.).
- Fluorescence quantum yield measurement | JASCO Global. (2021, March 10).
- Photophysical, Thermal and Structural Properties of Thiophene and Benzodithiophene-Based Copolymers Synthesized by Direct Arylation Polycondensation Method - MDPI. (n.d.).
- Combining UV-Vis and Fluorescence Spectroscopy for Optimal Results | Biocompare. (2023, March 16).
- UV-Visible & Fluorescence Spectroscopy Simulations - Remote Labs. (2020, September 20).
- General method of UV-Vis and fluorescence titration Path length of the cells used for absorption and emission studies was 1 c - The Royal Society of Chemistry. (n.d.).
- Recording Fluorescence Quantum Yields - HORIBA. (n.d.).
- Photophysical and theoretical studies of naphthalene-substituted oligothiophenes. (2025, August 6).
- The Role of Thiophene Derivatives in Organic Electronics: Application Notes and Protocols - Benchchem. (n.d.).
- A series of thiophene-based π-conjugated chromophores: synthesis, photophysical properties and electrochemiluminescence applications - New Journal of Chemistry (RSC Publishing). (n.d.).
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Safety Operating Guide
Personal protective equipment for handling 4-Methyl-5-(4-methylphenyl)thiophene-2-carboxylic acid
A Researcher's Guide to Safely Handling 4-Methyl-5-(4-methylphenyl)thiophene-2-carboxylic acid
Hazard Assessment: Understanding the Risks
Based on data from analogous compounds like 4-Methylthiophene-2-carboxylic acid and Thiophene-2-carboxylic acid, it is prudent to treat this compound as a hazardous substance.[1][2][3] The primary anticipated hazards include:
-
Skin Irritation: Direct contact may cause redness, itching, and inflammation.[1][2][3]
-
Serious Eye Irritation: Contact with eyes can lead to significant irritation and potential damage.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1][2][3]
-
Harmful if Swallowed or in Contact with Skin: Some related compounds are classified as harmful upon ingestion or dermal absorption.[1][2]
These potential hazards necessitate a cautious and well-defined approach to personal protective equipment (PPE) and handling procedures.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to prevent exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific PPE | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles meeting EN 166 or OSHA 29 CFR 1910.133 standards. A face shield is required when there is a significant risk of splashes.[4][5] | Protects against accidental splashes and airborne particles. A face shield offers a broader barrier of protection for the entire face. |
| Skin and Body Protection | A buttoned, long-sleeved laboratory coat. Chemical-resistant apron for larger quantities. Wear appropriate protective clothing to prevent skin exposure.[4] | Prevents incidental contact with skin. Ensure the lab coat is made of a suitable material and fits properly. |
| Hand Protection | Nitrile or other impervious gloves.[5][6] | Provides a barrier against direct skin contact. Gloves should be inspected for any signs of degradation before use and disposed of immediately after contamination.[6] |
| Respiratory Protection | Use in a well-ventilated area is mandatory. A chemical fume hood should be used for all operations that may generate dust or aerosols.[4] If a fume hood is not available or for large-scale operations, a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.[2] | Minimizes the inhalation of airborne particles. Engineering controls like a fume hood are the preferred method for respiratory protection. |
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to a strict, methodical workflow is critical for safety and experimental integrity. The following protocols for handling and disposal are designed to minimize risk at every stage.
Experimental Workflow for Safe Handling
This diagram illustrates the decision-making process and necessary actions when working with this compound.
Caption: A step-by-step workflow for the safe handling of the chemical.
Detailed Handling Protocol:
-
Pre-Handling Assessment: Before beginning any work, review this guide and the available safety information for similar compounds. Ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available.
-
Personal Protective Equipment: Put on all required PPE, including chemical safety goggles, a lab coat, and nitrile gloves. For tasks with a higher risk of splashing, a face shield should also be worn.[5]
-
Engineering Controls: All manipulations of this compound, especially the handling of the solid powder, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]
-
Weighing and Transfer: When weighing the solid, do so on a tared weigh boat or paper. Handle the material gently to avoid creating dust. Use a spatula for transfers.
-
Dissolution: If preparing a solution, add the solid to the solvent slowly. If the dissolution is exothermic, ensure the vessel is appropriately cooled.
-
Post-Handling: After the experimental procedure is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical.
Spill Management Protocol:
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert: Alert others in the immediate vicinity and evacuate the area if the spill is large or if there is a risk of significant airborne dust.
-
Don Appropriate PPE: Before cleaning the spill, ensure you are wearing the appropriate PPE, including respiratory protection if necessary.
-
Containment: For a solid spill, gently cover it with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.[7]
-
Cleanup: Carefully sweep or vacuum the absorbed material into a labeled hazardous waste container.[4][7] Do not use water to clean up a dry spill as it may create a solution that is harder to contain.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.[7]
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and any associated contaminated materials is a critical aspect of laboratory safety and environmental stewardship.
-
Waste Classification: All waste containing this compound, including the pure substance, contaminated labware, and used PPE, must be classified and handled as hazardous chemical waste.[7]
-
Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound, contaminated spatulas, weigh boats, and disposable labware in a dedicated, clearly labeled hazardous waste container.[7]
-
Liquid Waste: If the compound is in solution, collect the waste in a labeled, leak-proof hazardous waste container. Do not mix with incompatible waste streams.[7]
-
Contaminated PPE: Dispose of gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag.[7]
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the date of waste generation.[7]
-
Storage: Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.[7]
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[2][7] Incineration by a licensed facility is a common disposal method for such organic compounds.[7]
By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their scientific endeavors.
References
-
Cole-Parmer. Material Safety Data Sheet - 5-Chlorothiophene-2-carboxylic acid, 98%. Retrieved from [Link]
-
Oxford Lab Fine Chem LLP. MATERIAL SAFETY DATA SHEET THIOPHENE. Retrieved from [Link]
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Journal of Materials Chemistry A (RSC Publishing). Tunable thiophene-based conjugated microporous polymers for the disposal of toxic hexavalent chromium. Retrieved from [Link]
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LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026? Retrieved from [Link]
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ResearchGate. Tunable Thiophene-Based Conjugated Microporous Polymers for the Disposal of Toxic Hexavalent Chromium | Request PDF. Retrieved from [Link]
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Chemical Safety: Personal Protective Equipment. Retrieved from [Link]
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Bernardo Ecenarro. Recommended PPE to handle chemicals. Retrieved from [Link]
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Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
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Merck Millipore. (2024, June 10). SAFETY DATA SHEET. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
